1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11-12(16-8-7-15-11)9-10(1)14-5-3-13-4-6-14/h1-2,9,13H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKOLJGPLNOPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360062 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148245-18-5 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine: Properties, Synthesis, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. As a key structural motif in medicinal chemistry, this compound serves as a foundational scaffold for the development of novel therapeutics, particularly in the realm of neuropsychiatric disorders. This document synthesizes available data on the core molecule and its derivatives to offer insights for researchers in drug discovery and development.
Introduction and Significance
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] When coupled with a 2,3-dihydro-1,4-benzodioxin moiety, it forms a class of compounds with significant pharmacological activity, primarily targeting central nervous system (CNS) receptors.[2][3] Derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine have emerged as potent and selective ligands for dopamine receptors, highlighting the therapeutic potential of this chemical class in treating conditions such as schizophrenia and other neuropsychiatric disorders.[4][5] This guide will delve into the core chemical characteristics and pharmacological context of the parent compound, providing a foundation for further research and development.
Chemical and Physical Properties
The fundamental properties of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine are crucial for its handling, formulation, and biological activity. While specific experimental data for the parent compound is not extensively published, properties can be inferred from closely related derivatives and computational models.
| Property | Value | Source/Comment |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine | |
| CAS Number | 148245-18-5 | [6] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [6] |
| Molecular Weight | 220.27 g/mol | [6] |
| Appearance | Expected to be a white to off-white powder | Inferred from related compounds[7] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General property of similar structures. |
| logD₇.₄ | 1.81 ± 0.05 (for a fluorinated derivative) | [3] Suggests moderate lipophilicity. |
| pKa | Estimated 5.35 and 9.73 (for the two piperazine nitrogens) | Based on unsubstituted piperazine[8] |
Synthesis and Reactivity
A plausible synthetic route to 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine can be designed based on established methods for the synthesis of arylpiperazines. A common and effective method is the Buchwald-Hartwig amination.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Experimental Protocol: Synthesis
-
Reaction Setup: To an oven-dried reaction vessel, add 6-bromo-2,3-dihydro-1,4-benzodioxin (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like BINAP (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench with water and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Chemical Reactivity
The reactivity of this molecule is primarily centered around the secondary amine of the piperazine ring. This nitrogen is nucleophilic and can readily undergo reactions such as:
-
N-Alkylation: Reaction with alkyl halides to introduce substituents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. This is a key reaction for generating pharmacologically active derivatives.[3]
The benzodioxin ring is generally stable but can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reaction at the piperazine nitrogen.
Spectral Analysis
The structural features of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine give rise to a predictable spectral signature.
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.0 ppm) corresponding to the protons on the benzene ring of the benzodioxin moiety.
-
Benzodioxin Methylene Protons: A characteristic signal, likely a multiplet, around δ 4.2 ppm for the -OCH₂CH₂O- protons.
-
Piperazine Protons: Two sets of signals for the piperazine ring protons. The protons adjacent to the benzodioxin ring will be shifted downfield (around δ 3.0-3.2 ppm) compared to the protons adjacent to the secondary amine (around δ 2.8-3.0 ppm). The NH proton will appear as a broad singlet.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
-
Benzodioxin Methylene Carbons: A signal around δ 64 ppm.
-
Piperazine Carbons: Signals around δ 45-55 ppm.
-
-
FTIR:
-
N-H Stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹ for the secondary amine.
-
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
-
C-O Stretch: Strong absorptions for the ether linkages of the benzodioxin ring around 1250 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
-
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.27). Fragmentation patterns would likely involve cleavage of the piperazine ring.
Pharmacological Profile
The primary pharmacological interest in the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold lies in its interaction with dopamine receptors, particularly the D₄ subtype.
Mechanism of Action
Derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine have been shown to be potent dopamine D₄ receptor antagonists.[4][5] The D₄ receptor is implicated in the pathophysiology of schizophrenia, and its antagonists are of interest as potential antipsychotics with a reduced side-effect profile compared to D₂ antagonists.[5] The proposed mechanism of action involves the blockade of D₄ receptors in extrastriatal brain regions like the cortex and hippocampus, which are involved in cognition and emotion.[9]
Caption: Proposed mechanism of D₄ receptor antagonism.
Receptor Binding Profile of Derivatives
While the binding affinity of the unsubstituted parent compound is not reported, N-substituted derivatives show high affinity and selectivity for the D₄ receptor.
| Compound | Ki (nM) for D₄ | D₂/D₄ Selectivity | Source |
| 1-(2,3-dihydrobenzo[4][10]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine | 1.1 - 15 | ~800 - 6700 | [4] |
| 1-(2,3-dihydrobenzo[b][4][10]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine | High affinity | High selectivity | [4] |
This data strongly suggests that the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine core is a privileged scaffold for achieving D₄ receptor antagonism. The N-substituent plays a crucial role in modulating affinity and selectivity.
Experimental Protocols
Dopamine D₄ Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the D₄ receptor.
-
Materials:
-
Cell membranes expressing human recombinant D₄ receptors.
-
Radioligand: [³H]-spiperone or another suitable D₄-selective radioligand.
-
Non-specific binding control: Haloperidol or another potent D₄ antagonist.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound (e.g., 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter plate, washing with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is a valuable chemical entity with significant potential in the development of CNS-active therapeutics. Its derivatives have demonstrated high affinity and selectivity for the dopamine D₄ receptor, a key target in schizophrenia research. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, expected spectral characteristics, and pharmacological context. The information presented herein should serve as a valuable resource for researchers and scientists working to develop the next generation of neuropsychiatric medications based on this promising scaffold.
References
-
Kugler, M., et al. (2011). Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. Journal of Medicinal Chemistry, 54(24), 8446-8458. Available from: [Link]
-
National Center for Biotechnology Information (2013). 1-(2,3-Dihydrobenzo[b][4][10]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In: Molecular Imaging and Contrast Agent Database (MICAD). Bethesda (MD): National Center for Biotechnology Information (US). Available from: [Link]
-
National Center for Biotechnology Information (2013). 1-(2,3-Dihydrobenzo[ b][4][10]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In: Molecular Imaging and Contrast Agent Database (MICAD). Bethesda (MD): National Center for Biotechnology Information (US). Available from: [Link]
-
LookChem (n.d.). Piperazine, 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-. Available from: [Link]
-
Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology, 168(3), 387–392. Available from: [Link]
-
McCreary, A. C., et al. (2010). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmaceutical Sciences and Research, 2(10), 643-651. Available from: [Link]
-
Kowalski, P., Kowalska, T., Mokrosz, M. J., Bojarski, A. J., & Charakchieva-Minol, S. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Acta Poloniae Pharmaceutica, 58(3), 209-216. Available from: [Link]
-
PubChem (n.d.). 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. Available from: [Link]
-
National Center for Biotechnology Information (2013). 1-(2,3-Dihydrobenzo[b][4][10]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In: Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US). Available from: [Link]
-
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 1063-1070. Available from: [Link]
-
LookChem (n.d.). Piperazine, 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-. Available from: [Link]
-
ResearchGate (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Available from: [Link]
-
PubChem (n.d.). N-1,4-Benzodioxane-2-carbonyl piperazine. Available from: [Link]
-
PharmaCompass (n.d.). 1-((2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)CARBONYL)PIPERAZINE. Available from: [Link]
-
Kowalski, P., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Acta Poloniae Pharmaceutica, 58(3), 209-216. Available from: [Link]
-
ACNP (n.d.). Serotonin Receptor Subtypes and Ligands. Available from: [Link]
-
Sukalovic, V., et al. (2013). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Molecular Modeling, 19(4), 1751-1762. Available from: [Link]
-
MDPI (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Available from: [Link]
-
MDPI (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). Available from: [Link]
-
Wikipedia (n.d.). Piperazine. Available from: [Link]
-
Frontiers (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Available from: [Link]
-
ResearchGate (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available from: [Link]
-
ResearchGate (n.d.). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. Available from: [Link]
-
Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 559-562. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of piperazines. Available from: [Link]
-
American Elements (n.d.). Benzodioxans. Available from: [Link]
-
The Royal Society of Chemistry (n.d.). VI. 1H and 13C NMR Spectra. Available from: [Link]
-
MDPI (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]
-
MDPI (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available from: [Link]
-
ResearchGate (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Available from: [Link]
-
CAS Common Chemistry (n.d.). 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine. Available from: [Link]
-
SciSpace (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Available from: [Link]
-
Vitas-M Laboratory (n.d.). N-(2,3-DIHYDRO-1,4-BENZODIOXANE-2-CARBONYL)PIPERAZINE HYDROCHLORIDE. Available from: [Link]
-
RACO (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]
Sources
- 1. Piperazine [webbook.nist.gov]
- 2. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Piperazine, 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-, CasNo.95591-73-4 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 10. 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLSULFONYL)PIPERAZINE CAS#: [m.chemicalbook.com]
mechanism of action of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
An In-Depth Technical Guide to the Mechanism of Action of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
Authored by a Senior Application Scientist
Foreword: Unraveling the Pharmacological Identity of a Privileged Scaffold
The confluence of a piperazine ring with a 2,3-dihydro-benzodioxin moiety presents a fascinating scaffold in medicinal chemistry. This guide delves into the probable mechanism of action of the core structure, 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. While this specific, unsubstituted compound is not extensively characterized in publicly available literature, a wealth of data on its close derivatives allows us to construct a robust, evidence-based hypothesis of its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing both a synthesis of existing knowledge and a practical framework for the experimental elucidation of this compound's biological activity.
The piperazine ring is a well-established pharmacophore, integral to numerous drugs with central nervous system activity, including antipsychotics, antidepressants, and anxiolytics.[1] Its derivatives are known to interact with a variety of monoamine receptors.[1] The benzodioxan component also contributes significantly to receptor affinity and selectivity, particularly for adrenoceptors.[2] The combination of these two moieties in 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine suggests a high likelihood of interaction with key neurotransmitter systems.
I. The Anticipated Pharmacological Landscape: A Multi-Target Profile
Based on the pharmacological profiles of its derivatives, 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is likely to exhibit a multi-target engagement profile, with potential activities at serotonergic, dopaminergic, and adrenergic receptors. Furthermore, some derivatives have shown activity as enzyme inhibitors.
Serotonergic Activity
Derivatives of the core structure have shown significant interaction with serotonin (5-HT) receptors. For instance, EGIS-7625, a related piperazine derivative, is a selective and competitive 5-HT2B receptor antagonist.[3][4] Other arylpiperazine derivatives are known to possess high affinity for 5-HT1A receptors.[5] The structural similarity suggests that 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine could act as a modulator of various 5-HT receptor subtypes, a characteristic common to many CNS-active piperazine compounds.[1]
Dopaminergic Activity
The dopaminergic system is another probable target. A fluorinated derivative, 1-(2,3-dihydrobenzo[b][3][6]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine, has been identified as a potent and highly selective dopamine D4 receptor antagonist.[7] This finding strongly implicates the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold in D4 receptor modulation. The interaction of arylpiperazines with the D2 dopamine receptor binding site has also been studied, highlighting the importance of the piperazine nitrogen in binding to key aspartate residues in the receptor.[8] Many N-phenylpiperazine analogs exhibit high affinity and selectivity for the D3 versus the D2 dopamine receptor subtype.[9][10]
Adrenergic Activity
The benzodioxane moiety is a known pharmacophore for α-adrenoceptor antagonists.[2][11][12] Studies on a series of benzodioxane derivatives have demonstrated a general selectivity for α1-adrenoceptors.[2] Therefore, it is plausible that 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine possesses antagonist activity at α1-adrenergic receptors.
Enzyme Inhibition
Interestingly, a series of 1-((2,3-dihydrobenzo[b][3][6]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating anti-inflammatory properties.[13] This suggests that the scaffold is not limited to G-protein coupled receptor modulation and may have enzymatic targets.
The following table summarizes the potential receptor affinities based on data from related compounds.
| Derivative Class | Target(s) | Observed Activity |
| Benzodioxinylpiperazines | 5-HT2B | Antagonist[3][4] |
| Benzodioxinylpiperazines | Dopamine D4 | Potent and Selective Antagonist[7] |
| Benzodioxanes | α1-adrenoceptors | Selective Antagonism[2] |
| Benzodioxinylpiperazines | COX-2 | Selective Inhibition[13] |
II. A Practical Guide to Elucidating the Mechanism of Action
To definitively characterize the , a systematic experimental approach is required. The following protocols outline a logical workflow from initial screening to detailed pathway analysis.
Experimental Workflow: From Target Identification to Pathway Analysis
Caption: A stepwise experimental workflow for characterizing the mechanism of action.
Step-by-Step Methodologies
1. Radioligand Binding Assays for Target Affinity
-
Objective: To determine the binding affinity (Ki) of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine for a panel of receptors, particularly serotonergic, dopaminergic, and adrenergic subtypes.
-
Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand with known affinity for the target receptor.
-
Protocol:
-
Prepare cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
In a 96-well plate, incubate the membranes with a fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1-adrenoceptors, [3H]-Spiperone for D2/D3 receptors, [3H]-WAY-100635 for 5-HT1A receptors).
-
Add increasing concentrations of the test compound, 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays: Agonism vs. Antagonism
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.
-
Principle: These assays measure the functional cellular response following receptor activation or blockade.
-
Example Protocol (cAMP Assay for Gs or Gi-coupled receptors):
-
Culture cells expressing the target receptor.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For agonist testing: Add increasing concentrations of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and measure cAMP levels.
-
For antagonist testing: Stimulate the cells with a known agonist in the presence of increasing concentrations of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and measure the inhibition of the agonist-induced cAMP response.
-
Detect cAMP levels using a suitable method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Hypothetical Signaling Pathway: D4 Receptor Antagonism
Based on the potent D4 antagonism observed in a close derivative,[7] a likely mechanism of action involves the blockade of D4 receptor signaling. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of D4 receptor antagonism.
III. Conclusion and Future Directions
The available evidence strongly suggests that 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is a pharmacologically active molecule with a high probability of interacting with multiple G-protein coupled receptors, particularly those for serotonin, dopamine, and norepinephrine. Its potential as a selective dopamine D4 antagonist is particularly noteworthy.
Further research should focus on a comprehensive in vitro pharmacological profiling of the unsubstituted compound to confirm these hypotheses and to assess its selectivity. Subsequent studies should investigate its in vivo effects in relevant animal models to explore its therapeutic potential for CNS disorders or inflammatory conditions. The methodologies outlined in this guide provide a clear path for the thorough characterization of this promising chemical scaffold.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 937-945.
-
Wikipedia. (n.d.). EGIS-7625. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 10). 1-(2,3-Dihydrobenzo[b][3][6]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
-
PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
- de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-593.
- Millan, M. J., et al. (2004). The serotonin1A receptor partial agonist S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine] enhances cholinergic transmission and cognitive function in rodents: a combined neurochemical and behavioral analysis. Journal of Pharmacology and Experimental Therapeutics, 311(1), 190-203.
- Pigini, M., et al. (2004). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 47(1), 81-90.
- Obach, M., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Chemical Neuroscience, 11(15), 2327-2340.
- Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5152.
- Abdel-Aziz, A. A.-M., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 24(16), 3819-3827.
-
Grokipedia. (n.d.). EGIS-7625. Retrieved from [Link]
- U'Prichard, D. C., et al. (1978). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. European Journal of Pharmacology, 50(1), 87-89.
- Al-Horani, R. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
- Latacz, G., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1017.
- Khan, I., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073.
- Bromidge, S. M., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-5656.
- Organic Pharmaceutical Chemistry Lecture. (2023). Adrenergic Agents.
- ResearchGate. (2016). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives.
- ResearchGate. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. Retrieved from [Link]
- ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- ResearchGate. (n.d.). The chemical structures and 5-HT6R affinity of 1,3,5-triazine derivatives.
-
LookChem. (n.d.). Piperazine, 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-. Retrieved from [Link]
- Semantic Scholar. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents.
- U'Prichard, D. C., et al. (1977). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 13(3), 454-473.
- Plavsić, M., et al. (2013). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site.
-
National Center for Biotechnology Information. (2011, June 24). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
- ResearchGate. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- National Institutes of Health. (2013). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGIS-7625 - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 7. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-piperazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3][4] Its prevalence in pharmaceuticals stems from its ability to interact with a variety of biological targets, including serotoninergic and adrenergic receptors.[1][2][3] This guide provides an in-depth examination of the principal synthetic strategies for constructing this valuable motif, focusing on the formation of the critical C-N bond between the benzodioxane and piperazine rings. We will dissect two primary, field-proven methodologies: the classic Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. This document is structured to provide not just procedural steps, but the underlying chemical logic, enabling researchers to make informed decisions, troubleshoot effectively, and optimize their synthetic campaigns.
The Pharmacological Significance of the Scaffold
The fusion of the rigid, electron-rich 1,4-benzodioxane ring system with the versatile piperazine moiety creates a privileged scaffold in drug design. Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7][8][9] When combined with the benzodioxane structure, the resulting derivatives have been successfully developed as ligands for various receptors, leading to treatments for conditions ranging from hypertension to central nervous system disorders.[2] The evergreen nature of this scaffold in medicinal chemistry underscores the importance of robust and scalable synthetic access.[1][2][3][4][10]
Retrosynthetic Analysis & Core Strategies
The primary challenge in synthesizing the target molecule lies in the formation of the aryl C-N bond. Retrosynthetic analysis logically disconnects this bond, identifying the two key synthons: an activated 2,3-dihydro-1,4-benzodioxane electrophile and piperazine as the nucleophile.
This disconnection points to two dominant synthetic paradigms:
-
Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This classical approach requires a benzodioxane ring activated by a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or sulfonyl (SO₂R) group, positioned ortho or para to a leaving group (typically a halogen).
-
Strategy B: Palladium-Catalyzed Buchwald-Hartwig Amination : A more contemporary and broadly applicable method that utilizes a palladium catalyst to couple an aryl halide (or pseudohalide) directly with piperazine, offering milder conditions and greater functional group tolerance.[11][12][13]
Below is a workflow diagram illustrating these two primary synthetic pathways.
Caption: High-level overview of the two main synthetic routes.
In-Depth Analysis of Synthetic Strategies
Strategy A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process.[14] For this reaction to be efficient, the aromatic ring must be rendered sufficiently electron-deficient by an EWG to be susceptible to attack by the amine nucleophile.[15]
-
Mechanism Rationale : The reaction proceeds via a resonance-stabilized Meisenheimer complex.[14] The presence of a strong EWG (like a nitro group) para to the leaving group (like a halogen) is critical for stabilizing the negative charge developed in this intermediate, thereby lowering the activation energy of the initial nucleophilic attack, which is typically the rate-determining step.[15]
-
Substrate Requirements : The starting material must be a 1,4-benzodioxane derivative with a good leaving group (F > Cl > Br > I) and a potent EWG. For example, 6-fluoro-7-nitro-1,4-benzodioxane would be a highly reactive substrate.
-
Reaction Conditions : SNAr reactions are often conducted in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) which can solvate the cation of the base without hydrogen bonding to the nucleophile. A base, such as potassium carbonate (K₂CO₃) or a tertiary amine, is required to deprotonate the piperazine or neutralize the HX formed. Elevated temperatures are frequently necessary.
-
Limitations : The primary limitation is the stringent requirement for strong electronic activation on the aromatic ring. This limits the diversity of substituents that can be present on the benzodioxane starting material. Furthermore, if the desired final product does not require the EWG, an additional synthetic step (e.g., reduction of a nitro group) is necessary, adding to the overall sequence length.
Strategy B: Palladium-Catalyzed Buchwald-Hartwig Amination
Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the formation of C-N bonds.[11][12] It allows for the direct coupling of aryl halides or triflates with amines under relatively mild conditions, overcoming many of the limitations of classical methods.[12][13]
-
Mechanism Rationale : The reaction proceeds through a catalytic cycle involving a Pd(0) species.[16][17][18][19] The key steps are:
-
Oxidative Addition : The aryl halide (e.g., 6-bromo-1,4-benzodioxane) adds to the active Pd(0) catalyst to form a Pd(II) complex.[16][19]
-
Amine Coordination & Deprotonation : Piperazine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination : The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which re-enters the cycle.[16][18]
-
-
Substrate Requirements : This method is highly versatile. The electrophile can be an aryl iodide, bromide, chloride, or triflate (Ar-I > Ar-Br > Ar-OTf > Ar-Cl in terms of reactivity).[18] Unlike SNAr, no strong EWG is required on the benzodioxane ring.
-
Catalyst System : The choice of catalyst system is critical. It consists of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or biarylphosphines like BINAP) are crucial for promoting both the oxidative addition and the final reductive elimination steps.[11]
-
Reaction Conditions : The reaction typically employs a non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), in an aprotic solvent like toluene or dioxane. Temperatures generally range from 80-110 °C.
Comparative Analysis of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Substrate Scope | Narrow: Requires strong electron-withdrawing groups. | Broad: Tolerates a wide range of functional groups.[11] |
| Reaction Conditions | Often harsh (high temp, strong base). | Generally milder, though still requires heating.[11] |
| Reagent Cost | Generally lower cost reagents (no precious metal catalyst). | Higher cost due to palladium precursor and specialized ligands.[13] |
| Scalability | Readily scalable; common in industrial processes. | Can be challenging to scale due to catalyst cost and sensitivity. |
| Atom Economy | Good, but may require extra steps to add/remove EWGs. | Excellent, forms the bond directly. |
| Key Advantage | Cost-effective for suitable, activated substrates. | High versatility and functional group compatibility.[12] |
Detailed Experimental Protocols
Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes a representative procedure for the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine from 6-bromo-1,4-benzodioxane.
Materials:
-
6-Bromo-1,4-benzodioxane (1.0 eq)
-
Piperazine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add 6-bromo-1,4-benzodioxane, piperazine, and anhydrous toluene via syringe.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the pure product.
Expected Yield: 75-90%
Characterization and Quality Control
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the successful formation of the C-N bond and the presence of both benzodioxane and piperazine protons/carbons in the correct ratios.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Mechanistic Deep Dive: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is paramount for troubleshooting and optimization. For instance, slow reductive elimination can be facilitated by using more electron-rich, bulky ligands, while oxidative addition can be the rate-determining step for less reactive aryl chlorides.[19]
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry : a review of its recent applications in drug design [air.unimi.it]
- 5. apjhs.com [apjhs.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 10. air.unimi.it [air.unimi.it]
- 11. grokipedia.com [grokipedia.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. pubs.acs.org [pubs.acs.org]
The Unseen Core: A Technical Guide to the Biological Activities of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and Its Derivatives
Foreword: The Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can be readily modified to interact with a diverse range of biological targets. The arylpiperazine moiety is a quintessential example of such a scaffold, and within this class, 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine represents a core structure of significant interest. While the parent compound itself is primarily utilized as a versatile chemical intermediate, its derivatives have demonstrated a remarkable breadth of biological activities, spanning from central nervous system disorders to oncology. This technical guide will delve into the synthesis, biological evaluation, and therapeutic potential of this pivotal molecule and its analogues, providing researchers and drug development professionals with a comprehensive understanding of its significance.
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine Core: Synthesis and Chemical Properties
The synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is typically achieved through a nucleophilic substitution reaction. A common approach involves the reaction of 1,4-benzodioxan-6-amine with a bis(2-haloethyl)amine, or the coupling of piperazine with a suitable 1,4-benzodioxane derivative.
General Synthesis Protocol
A representative synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine hydrochloride is outlined below. This multi-step process begins with the nitrosation of 1,4-benzodioxane, followed by reduction to the amine, and subsequent reaction with bis(2-chloroethyl)amine.
Step 1: Nitration of 1,4-Benzodioxane
-
To a stirred solution of 1,4-benzodioxane in glacial acetic acid, slowly add nitric acid at a controlled temperature (typically below 10°C).
-
After the addition is complete, continue stirring for a specified period to ensure complete reaction.
-
Pour the reaction mixture into ice-water to precipitate the nitro-benzodioxane product.
-
Filter, wash with water until neutral, and dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 2: Reduction to 1,4-Benzodioxan-6-amine
-
The nitro-benzodioxane is reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a solvent like ethanol or methanol under a hydrogen atmosphere.
-
Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
-
Upon completion of the reaction, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The resulting amine can be purified by distillation or crystallization of its salt.
Step 3: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine
-
The 1,4-benzodioxan-6-amine is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as butanol or ethylene glycol.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the reaction mixture is made alkaline with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., chloroform or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine.
Step 4: Formation of the Hydrochloride Salt
-
The crude base is dissolved in a suitable solvent like absolute ethanol.
-
A solution of hydrogen chloride in ethanol or another appropriate solvent is added dropwise with stirring until precipitation is complete.
-
The resulting white precipitate of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine hydrochloride is collected by filtration, washed with a cold solvent, and dried.
Biological Activities: A Tale of Derivatives
While direct biological data for the unsubstituted 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is sparse in publicly available literature, its true value lies in the diverse and potent biological activities exhibited by its derivatives. The benzodioxan and piperazine moieties provide a unique combination of steric and electronic properties that can be fine-tuned to achieve high affinity and selectivity for various biological targets.
Central Nervous System (CNS) Activity
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold is a cornerstone in the development of ligands for central nervous system receptors, particularly dopamine and serotonin receptors.
Derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine have been identified as potent and selective antagonists of the dopamine D₄ receptor[1]. The D₄ receptor is primarily located in extrastriatal brain regions like the cortex and hippocampus, which are involved in cognition and emotion[2]. This has made it an attractive target for the development of novel antipsychotics with potentially fewer extrapyramidal side effects than typical neuroleptics.
One notable example is a fluorinated derivative, 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine, which displays high affinity for the D₄ receptor with a Kᵢ value of 1.5 ± 0.7 nM[2]. This compound exhibits remarkable selectivity, with over 1,100-fold greater affinity for the D₄ receptor compared to D₂ and D₃ receptors[2].
Experimental Protocol: Radioligand Binding Assay for Dopamine D₄ Receptor
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the dopamine D₄ receptor using a radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D₄ receptor (e.g., CHO or HEK293 cells).
-
Radioligand: e.g., [³H]-Spiperone or another suitable D₄ receptor ligand.
-
Non-specific binding control: A high concentration of a known D₄ receptor antagonist (e.g., haloperidol or clozapine).
-
Test compound: 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivative.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration near its Kₔ.
-
Cell membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value (the inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
The arylpiperazine scaffold is also a well-established pharmacophore for serotonin (5-HT) receptors. Derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine have been investigated as ligands for various 5-HT receptor subtypes, including 5-HT₁ₐ and 5-HT₂ₐ receptors. For instance, the closely related compound Eltoprazine, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, acts as an agonist at 5-HT₁ₐ and 5-HT₁₈ receptors and an antagonist at the 5-HT₂C receptor. This mixed pharmacology has led to its investigation as a "serenic" or anti-aggressive agent.
Adrenergic Receptor Antagonism
Derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine have been synthesized and evaluated as antagonists for α₁-adrenoceptors. These receptors are involved in the regulation of smooth muscle contraction and blood pressure. The development of selective α₁-adrenoceptor antagonists is a key strategy for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Research in this area has focused on modifying the piperazine nitrogen to achieve selectivity for the different α₁-adrenoceptor subtypes (α₁ₐ, α₁₈, and α₁ₔ).
Signaling Pathway for α₁-Adrenergic Receptor Activation
Caption: Gq-protein coupled signaling cascade of the α₁-adrenergic receptor.
Anticancer Activity
More recently, the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold has emerged as a promising framework for the development of novel anticancer agents. Arylpiperazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.
Structure-Activity Relationships (SAR) and Future Directions
The diverse biological activities of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives highlight the importance of the substituents on the piperazine ring in determining target affinity and selectivity. Key SAR observations include:
-
Substitution at the N-4 position of the piperazine ring: This is the most common site for modification and is crucial for modulating pharmacological activity. The nature of the substituent (e.g., aryl, aralkyl, or more complex heterocyclic systems) dictates the primary biological target.
-
The 2,3-dihydro-benzodioxin moiety: This group is generally well-tolerated and contributes to the overall lipophilicity and binding of the molecules. Modifications to this ring system are less common but can be explored to fine-tune physicochemical properties.
Future research in this area will likely focus on:
-
Multi-target drug design: Given the promiscuity of the arylpiperazine scaffold, there is significant potential for developing multi-target ligands that can simultaneously modulate different receptors or pathways, which may offer synergistic therapeutic benefits, particularly in complex diseases like cancer and neuropsychiatric disorders.
-
Optimization of pharmacokinetic properties: Further chemical modifications will be necessary to improve the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploration of novel therapeutic areas: The versatility of the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold suggests that its derivatives may have utility in other therapeutic areas beyond those already explored.
Conclusion
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine stands as a testament to the power of privileged scaffolds in drug discovery. While the parent molecule may not possess significant intrinsic biological activity, it serves as an invaluable starting point for the synthesis of a vast array of potent and selective modulators of key biological targets. From the intricate signaling pathways of the central nervous system to the complex cellular machinery of cancer, the derivatives of this core structure continue to provide a rich source of inspiration for the development of novel therapeutics. A thorough understanding of the synthesis, biological evaluation, and structure-activity relationships of this important chemical entity is therefore essential for any researcher or drug development professional working at the forefront of medicinal chemistry.
References
-
Kugler, M., et al. (2011). Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. Journal of Medicinal Chemistry, 54(24), 8446-8458. [Link]
-
Leung, K. (2013). 1-(2,3-Dihydrobenzo[b][1][3]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
Sources
pharmacology of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives.
An In-Depth Technical Guide to the Pharmacology of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. These derivatives have demonstrated a wide range of activities, primarily targeting the central nervous system (CNS). Their versatile structure allows for modifications that significantly influence their affinity and efficacy at various receptors, particularly serotonergic and adrenergic receptors. This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of this important class of compounds.
Introduction: The Versatile Arylpiperazine Scaffold
The arylpiperazine moiety is a cornerstone in the development of CNS-active drugs.[1][2] Its presence in antipsychotics, antidepressants, and anxiolytics highlights its importance as a versatile pharmacophore.[2][3] The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives belong to this broad class of compounds, characterized by the fusion of a benzodioxan ring system with a piperazine core. This unique combination confers specific physicochemical properties that govern their interaction with biological targets. The piperazine ring, with its two nitrogen atoms, offers a flexible yet constrained conformation, allowing for optimal receptor engagement.[4]
Synthesis and Chemical Properties
The synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives typically involves a nucleophilic substitution reaction. A common synthetic route starts with the reaction of N-2,3-dihydrobenzo[5][6]-dioxin-6-amine with a suitable bis-electrophilic agent, followed by cyclization with an appropriate amine to form the piperazine ring.[7] Alternatively, 1-(1,4-benzodioxane-2-carbonyl)piperazine can be reacted with various sulfonyl and acid chlorides to generate a diverse library of derivatives.[8] The specific synthetic protocol can be adapted to introduce various substituents on both the benzodioxan and piperazine rings, allowing for the fine-tuning of their pharmacological properties.[4]
The chemical structure of these derivatives, particularly the nature and position of substituents, plays a crucial role in their biological activity. The two nitrogen atoms in the six-membered piperazine ring provide a large polar surface area and opportunities for hydrogen bond donors and acceptors, which often leads to improved water solubility and oral bioavailability.[4]
Pharmacological Profile: A Multi-Target Approach
Derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine are known to interact with a variety of receptors in the CNS, exhibiting a multi-target pharmacological profile. Their primary targets include serotonin (5-HT) and dopamine (D) receptors, as well as adrenergic (α) receptors.[3][9]
Interaction with Serotonin Receptors
Many arylpiperazine derivatives are potent ligands for various serotonin receptor subtypes.[10] The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold is no exception. These compounds have shown significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors.[3]
-
5-HT1A Receptor: The interaction with the 5-HT1A receptor is a key feature of many anxiolytic and antidepressant drugs.[3][10] Derivatives of this class can act as agonists, partial agonists, or antagonists at this receptor, depending on the specific substitutions.[11] For example, buspirone, a well-known anxiolytic, is a 5-HT1A partial agonist.[3] The agonistic or antagonistic profile of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines is significantly influenced by the nature of the N4-substituents.[11]
-
5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a common characteristic of atypical antipsychotics.[3] Several 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives have demonstrated antagonistic activity at this receptor, contributing to their potential antipsychotic effects.[12] Flibanserin, for example, is an antagonist at the 5-HT2A receptor.[10]
Interaction with Adrenergic Receptors
These compounds also exhibit significant affinity for α-adrenergic receptors, particularly the α1 subtype.[9] Antagonism at α1-adrenoceptors can lead to vasodilation and a decrease in blood pressure. A series of 1,4-benzodioxan-arylpiperazine derivatives have been synthesized and evaluated for their α1-adrenoceptor antagonist activity.[9]
Interaction with Dopamine Receptors
Dopamine D2 receptor antagonism is a hallmark of typical antipsychotic drugs.[3] While not always the primary target, some 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives also show affinity for D2 receptors, contributing to their overall pharmacological profile.[3] Aripiprazole, for instance, exhibits its antipsychotic action through the blocking of dopaminergic D2 and serotonergic 5-HT2A receptors.[3]
Structure-Activity Relationships (SAR)
The pharmacological activity of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives is highly dependent on their chemical structure. Specific substitutions on the aryl ring, the piperazine ring, and the linker between them can dramatically alter receptor affinity, selectivity, and functional activity.[4]
For N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines, the characteristics of the N4-substituent determine whether the compound acts as a full agonist, a mixed agonist/antagonist, or a full antagonist at the 5-HT1A receptor.[11] For instance, a benzamidoethyl derivative acts as a full agonist, while a saccharinbutyl derivative is predominantly an antagonist.[11] Furthermore, substitution of a chlorine atom at the C-7 position of the benzodioxinyl moiety in the saccharinbutyl derivative resulted in a novel full antagonist as potent as the well-known WAY 100635.[11]
Therapeutic Potential
The diverse pharmacological profile of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives makes them promising candidates for the treatment of various neurological and psychiatric disorders.[1]
-
Antipsychotics: Their ability to modulate dopaminergic and serotonergic systems makes them suitable for the development of novel antipsychotic agents.[2][3]
-
Antidepressants and Anxiolytics: Their interaction with 5-HT1A receptors is a key factor in their potential as antidepressants and anxiolytics.[2][10]
-
Neuropathic Pain: Some arylpiperazine derivatives have shown potent analgesic activities in preclinical models of neuropathic pain.[5]
-
Other Potential Applications: Research is also exploring their potential in treating other conditions such as Alzheimer's disease, Parkinson's disease, and even cancer.[1][10]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the affinity of the test compounds for specific receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki values (inhibition constant) by non-linear regression analysis of the competition binding curves.
Functional Assays (e.g., Adenylyl Cyclase Assay for 5-HT1A Receptor)
Objective: To determine the functional activity (agonist, antagonist, partial agonist) of the test compounds at a specific receptor.
Protocol:
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT1A receptor).
-
Incubation: Incubate the cells with varying concentrations of the test compound in the presence or absence of a known agonist.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., ELISA).
-
Data Analysis: Construct dose-response curves and determine the EC50 (effective concentration for 50% of maximal response) for agonists or the IC50 (inhibitory concentration for 50% of maximal response) for antagonists.
Data Presentation
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Derivative 1 | 5-HT1A | 23.9 | Agonist | [3] |
| Derivative 2 | 5-HT2A | 39.4 | Antagonist | [3] |
| Derivative 3 | D2 | 300 | Antagonist | [3] |
| Derivative 4 | α1-adrenoceptor | - | Antagonist | [9] |
Visualizations
Signaling Pathway
Caption: Agonist binding to a Gi/o-coupled receptor.
Experimental Workflow
Caption: Drug discovery workflow.
Conclusion
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold represents a highly valuable framework in the design and development of novel CNS-active agents. Their ability to interact with multiple key receptors, combined with the potential for synthetic modification to fine-tune their pharmacological properties, ensures their continued relevance in medicinal chemistry. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved therapeutics for a range of neurological and psychiatric disorders.
References
-
In this work, a series of arylpiperazine derivatives were synthesized and screened by in vivo pharmacological trials. Among the tested compounds, 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (18) and 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (19) exhibited potent analgesic activities in both the mice writhing and mice hot plate tests. (Source: PubMed Central, URL: [Link])
-
Arylpiperazine derivatives are crucial for a variety of biological targets, particularly central nervous system receptors. Indeed, in the literature, their involvement in the regulation of the central nervous system is linked to their activity as possible agonists or antagonists of various serotonergic receptors. (Source: MDPI, URL: [Link])
-
A range of small organic molecules is being explored as potential drug candidates to cure different neurological disorders. In this context, arylpiperazinehas been found to be a versatile scaffold and indispensable pharmacophore in many CNS active agents. (Source: Bentham Science, URL: [Link])
-
Arylpiperazines have garnered attention in cancer research due to their potential as scaffolds for developing anticancer agents. (Source: Preprints.org, URL: [Link])
-
Long-chain arylpiperazine scaffold is a versatile template to design central nervous system (CNS) drugs that target serotonin and dopamine receptors. (Source: MDPI, URL: [Link])
-
A series of WB4101 (1)-related benzodioxanes (2-17) have been synthesized by replacing the phenoxyethyl moiety of 1 with a N-alkyl piperazine bearing a cyclic substituent (a substituted or unsubstituted phenyl group, a pyridine or pyridazinone ring, a furoyl moiety) at the second nitrogen atom. The binding profile of these compounds has been assessed by radioligand receptor binding assay at alpha(1)- and alpha(2)-adrenoceptors. (Source: PubMed, URL: [Link])
-
Many piperazine derivatives have central pharmacological activity that mainly involves the activation of the monoamine pathway. Thus, piperazine derivatives have been the subject of research for many central therapeutic applications, including antipsychotic, antidepressant and anxiolytic applications. (Source: PubMed, URL: [Link])
-
The initial conversion of piperazine to Boc-piperazine (2) occurred in the presence of DCM, with the dropwise addition of di-tert-butyl decarbonate at a temperature maintained between 0 and 5 °C. (Source: PubMed Central, URL: [Link])
-
The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. (Source: PubMed, URL: [Link])
-
Piperazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects, with mechanisms of action ranging from receptor interactions to modulation of cellular pathways. (Source: ResearchGate, URL: [Link])
-
Although many piperazine derivatives exist, only a limited number have been studied, whereby they have been found to be generally stimulant in nature resulting from dopaminergic, noradrenergic, and predominantly serotoninergic effects in the brain. (Source: PubMed, URL: [Link])
-
Many piperazine derivatives have central pharmacological activity that mainly involves the activation of the monoamine pathway. (Source: Fundamental & Clinical Pharmacology, URL: [Link])
-
Six piperazine derivatives 6a–f containing 1,4-benzodioxan moiety have been synthesized and characterized by 1H NMR, ESI-MS and elemental analysis. (Source: ResearchGate, URL: [Link])
-
The agonistic/antagonistic profile of a series of 10 N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines is evaluated in the in vitro adenylyl cyclase assay. The profile is severely affected by the characteristics of the N4-substituents ranging from full agonism (benzamidoethyl derivative 1), mixed agonism/antagonism (phthalimidobutyl derivative 7) to predominantly antagonism (saccharinbutyl derivate 9). (Source: PubMed, URL: [Link])
-
In this work, six novel piperazine-oxadiazole derivatives (VSM 1–VSM 6) are designed, synthesised, and biologically evaluated. (Source: Cuestiones de Fisioterapia, URL: [Link])
-
A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives (6a-h) and (7a-e) were synthesized by nucleophilic substitution reaction of 1-(1,4-benzodioxane-2-carbonyl)piperazine (3) with various sulfonyl and acid chlorides. (Source: ResearchGate, URL: [Link])
-
All derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity toward σ1R than those containing the piperidine core. (Source: PubMed Central, URL: [Link])
-
Substituted derivatives of piperazine are a broad class of chemical compounds. Many piperazines have useful pharmacological properties, with prominent examples including sildenafil, ciprofloxacin, and ziprasidone. (Source: Wikipedia, URL: [Link])
-
In order to explore the antihistaminic and anthelmintic activity associated with piperazine framework, several 1-benzhydryl piperazine derivatives and 1- benzhydryl piperazine acyl derivatives were synthesized. (Source: IJPSR, URL: [Link])
-
New 1-arylpiperazine (series d-f) and 1,2,3,4-tetrahydroisoquinoline (series g) derivatives of 1,4-benzoxazin-3(4H)-one 1, 1,2-benzoxazolin-3-one 2, and 1,3-benzoxazolin-2,4-dione 3 with an n-butyl chain were synthesized in order to explore the effect of spacer elongation on their binding affinity and in vivo functional activity at 5-HT1A and 5-HT2A receptors in comparison with trimethylene analogues. (Source: PubMed, URL: [Link])
-
The piperazines may be regarded as N, N'–disubstituted ethylenediamine derivatives. (Source: ResearchGate, URL: [Link])
-
Synthesis of Phenylpiperazine Derivatives of 1,4-Benzodioxan as Selective COX-2 Inhibitors and Anti-Inflammatory Agents. (Source: MDPI, URL: [Link])
-
The synthesis was started by the reaction of N-2,3-dihydrobenzo[5][6]-dioxin-6-amine (1) with 4-methylbenzenesulfonyl chloride (2) in the presence of 10% aqueous Na2CO3 to yield N-(2,3-dihydrobenzo[5][6]-dioxin-6-yl)-4-methylbenzenesulfonamide (3), which was then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides (6a-l) in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides (7a-l). (Source: ResearchGate, URL: [Link])
-
Benzodioxane represents a series of synthetic and natural compounds of considerable medicinal importance. (Source: TSI Journals, URL: [Link])
-
The piperazine moiety is often found in drugs or in bioactive molecules. (Source: PubMed Central, URL: [Link])
-
Benzoxazine and its various derivatives are used in organic synthesis for preparation of synthetic and naturally compounds and have been utilized as suitable structural moieties for the design of pharmacologically active compound. (Source: International Journal of New Chemistry, URL: [Link])
-
Piperazine, 1-(1,4-benzodioxan-6-ylcarbonyl)-4-(1,4-benzodioxan-6-ylmethyl)-, hydrochloride. (Source: PubChemLite, URL: [Link])
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine Derivatives
Introduction: The Versatile 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine Scaffold
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active compounds.[1][2][3][4] This heterocyclic structure, characterized by a piperazine ring linked to a 2,3-dihydro-1,4-benzodioxin moiety, has proven to be a versatile template for designing ligands that interact with various biological targets, particularly within the central nervous system (CNS).[3] The inherent structural features of the piperazine ring, such as its two basic nitrogen atoms, allow for extensive chemical modifications, which in turn modulate the pharmacological profile of the resulting derivatives.[1][4][5] This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of this important class of compounds, offering insights for researchers, scientists, and professionals involved in drug discovery and development.
Core Pharmacological Profile: A Multi-Target Ligand
Derivatives of the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and potent modulation of various neurotransmitter receptors.[5][6][7][8][9] Notably, these compounds are well-recognized for their interactions with serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. The specific receptor subtype affinity and functional activity (agonist, antagonist, or partial agonist) are highly dependent on the nature and position of substituents on both the benzodioxin and piperazine rings.
One of the most well-studied examples is Eltoprazine , a phenylpiperazine derivative that exhibits selective binding to serotonin 5-HT1A and 5-HT1B receptor subtypes, acting as a partial agonist.[10][11][12] This activity is linked to its anti-aggressive properties.[10][11] The ability to fine-tune the receptor interaction profile through structural modifications underscores the therapeutic potential of this chemical class for treating a range of neuropsychiatric disorders.[3][13][14]
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives is intricately linked to their chemical structure. Understanding the SAR is crucial for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.[1]
Modifications of the Piperazine Ring (N-4 Position)
The substituent at the N-4 position of the piperazine ring plays a pivotal role in determining the receptor binding profile and functional activity.
-
Aryl and Heteroaryl Substituents: The introduction of various aryl or heteroaryl groups at the N-4 position has been a key strategy in the development of potent ligands for aminergic G-protein coupled receptors (GPCRs). For instance, the presence of a phenyl group, as seen in many potent 5-HT1A receptor ligands, is a common feature.[14] The electronic properties and substitution pattern of this aromatic ring are critical. Electron-withdrawing or electron-donating groups at the ortho, meta, or para positions can significantly influence receptor affinity and selectivity. For example, an ortho-substituted methoxy group on the phenylpiperazine ring has been shown to enhance anti-inflammatory activity in certain derivatives.[5][9]
-
Alkyl and Aralkyl Substituents: Replacement of the N-4 aryl group with alkyl or aralkyl moieties can shift the pharmacological profile. For example, a methyl group is present in some 5-HT6 receptor ligands.[15] The length and branching of the alkyl chain, as well as the nature of the aromatic ring in aralkyl substituents, are important determinants of activity. A notable example is the development of a potent and selective dopamine D4 receptor antagonist where the N-4 substituent is a (6-fluoropyridin-3-yl)methyl group.[16]
-
Amide and Sulfonamide Moieties: The incorporation of amide or sulfonamide functionalities at the N-4 position introduces hydrogen bonding capabilities and can alter the lipophilicity and metabolic stability of the compounds. These modifications have been explored to modulate affinity for various receptors and to improve drug-like properties.
Modifications of the 2,3-dihydro-benzodioxin Ring
Substituents on the benzodioxin ring, while less extensively explored than the N-4 position of the piperazine, can also influence the pharmacological activity. Modifications at positions 5, 7, and 8 of the benzodioxin ring can impact receptor binding and selectivity. These changes can alter the electronic environment and steric bulk of the molecule, thereby affecting its interaction with the target protein.
The Role of the Linker
In many derivatives, a linker is introduced between the piperazine N-4 nitrogen and a terminal aromatic or heteroaromatic ring. The length and rigidity of this linker are critical for optimal receptor interaction. A four-carbon chain has been identified as optimal for high affinity at 5-HT1A receptors in certain series of compounds.[17]
Key Biological Targets and Therapeutic Implications
The versatility of the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold allows for the targeting of multiple receptor systems, leading to a wide range of potential therapeutic applications.
Serotonin Receptors (5-HT)
-
5-HT1A Receptors: Many derivatives are potent ligands for the 5-HT1A receptor, acting as agonists, partial agonists, or antagonists.[10][14][18] This makes them promising candidates for the treatment of anxiety and depression.[14] Eltoprazine, for instance, is a well-characterized 5-HT1A partial agonist.[10]
-
5-HT1B Receptors: Eltoprazine also exhibits partial agonism at 5-HT1B receptors, contributing to its anti-aggressive effects.[10]
-
5-HT6 Receptors: The development of selective 5-HT6 receptor ligands is an active area of research for the treatment of cognitive disorders such as Alzheimer's disease.[15]
Adrenergic Receptors (α)
Several 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives have been identified as potent α1-adrenoceptor antagonists.[19] This activity is relevant for the treatment of conditions such as hypertension and benign prostatic hyperplasia.
Dopamine Receptors (D)
The dopamine D4 receptor has been implicated in the pathophysiology of schizophrenia. Selective D4 receptor antagonists based on the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold have been developed as potential antipsychotic agents.[16]
Other Biological Activities
-
Anti-inflammatory Activity: Some derivatives have shown significant anti-inflammatory properties, with potential applications in treating inflammatory disorders.[5][8][9]
-
Anticancer Activity: Certain benzofuran piperazine derivatives, a related class of compounds, have been investigated as potential anticancer agents.[6][7]
Data Presentation: SAR of Representative Compounds
| Compound ID | N-4 Substituent | Key Biological Target(s) | Activity (Ki or IC50) | Reference |
| Eltoprazine | Phenyl | 5-HT1A, 5-HT1B | Ki = 40 nM (5-HT1A), 52 nM (5-HT1B) | [10] |
| [18F]3d | (6-[18F]fluoropyridin-3-yl)methyl | Dopamine D4 | >1,100-fold selectivity over D2 and D3 | [16] |
| Compound 6a | o-methoxyphenyl | Anti-inflammatory | Exhibited best activity in the series | [5][9] |
| Compound 3k | Substituted-phenyl | COX-2 | Potent and selective COX-2 inhibitor | [8] |
Experimental Protocols
General Synthetic Pathway
The synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives typically involves a multi-step process. A common approach is the nucleophilic substitution reaction between a suitable N-substituted piperazine and a reactive derivative of 2,3-dihydro-1,4-benzodioxin.
Step 1: Synthesis of the Piperazine Intermediate Commercially available piperazine or a suitably substituted piperazine is used as the starting material.
Step 2: Synthesis of the Benzodioxin Moiety The 2,3-dihydro-1,4-benzodioxin ring system can be synthesized through various methods, often starting from catechol.
Step 3: Coupling Reaction The final step involves the coupling of the piperazine and benzodioxin moieties. This can be achieved through reactions such as reductive amination or nucleophilic aromatic substitution. For example, the synthesis of [18F]3d involves the reductive amination of 6-[18F]fluoronicotinaldehyde with 1-(1,4-benzodioxan-6-yl)piperazine.[16]
In Vitro Biological Evaluation: Radioligand Binding Assay
Objective: To determine the binding affinity of the synthesized compounds for their target receptors.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT1A, D4) are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.
Visualization of Key Concepts
General Structure and Key Modification Sites
Caption: Core scaffold and primary sites for chemical modification.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the development of novel derivatives.
Signaling Pathway for 5-HT1A Receptor Activation
Caption: Simplified signaling cascade upon 5-HT1A receptor activation.
Conclusion and Future Directions
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold is a cornerstone in the design of novel therapeutics, particularly for CNS disorders. The extensive body of research on its derivatives has established clear structure-activity relationships, guiding the development of compounds with tailored pharmacological profiles. Future research in this area will likely focus on the development of ligands with enhanced selectivity for specific receptor subtypes to minimize off-target effects. Furthermore, the exploration of novel substituents and the application of computational modeling techniques will continue to drive the discovery of new drug candidates based on this versatile and valuable chemical framework.
References
- Schumacher, T. J., Sah, N., Palle, K., Rumbley, J., & Mereddy, V. R. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425.
- Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. (2019). Acta Chimica Slovenica, 66(2), 421-426.
- Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-125.
-
1-(2,3-Dihydrobenzo[b][6][16]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. (2013). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).
- Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (2018). Molecules, 23(10), 2513.
- Schipper, J., Tulp, M. T., & Sijbesma, H. (1990). Neurochemical profile of eltoprazine.
- Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). Journal of Medicinal Chemistry, 45(20), 4398-4408.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3657.
- Eltoprazine, a Drug Which Reduces Aggressive Behaviour, Binds Selectively to 5-HT1 Receptor Sites in the Rat Brain: An Autoradiographic Study. (1990). European Journal of Pharmacology, 182(3), 469-478.
- Olivier, B., van der Poel, A. M., Mos, J., van der Heyden, J., & Tulp, M. (1992). Discriminative stimulus properties of the serotonergic compound eltoprazine. The Journal of Pharmacology and Experimental Therapeutics, 260(3), 1045-1051.
- The 5-HT1A/1B-receptor agonist eltoprazine increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity. (2017). European Journal of Pharmacology, 794, 257-269.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2015).
- Orjales, A., Alonso-Cires, L., Labeaga, L., & Corcostegui, R. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 599-614.
- Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. (2019). Acta Chimica Slovenica, 66(2), 421-426.
- Santhoshi, A., Singam, S., & Rao, J. (2014). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. Medicinal Chemistry Research, 23, 3875-3884.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21.
- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903.
- Structure‐activity relationship of antipsychotic piperazine derivatives. (2024).
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). International Journal of Molecular Sciences, 22(16), 8849.
- Piperazine, 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-. GuideChem.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024).
- Arylpiperazine derivatives acting at 5-HT(1A) receptors. (2005). Current Topics in Medicinal Chemistry, 5(6), 529-548.
- Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals.
- New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. (2023). Molecules, 28(3), 1339.
- New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. (2023). Molecules, 28(3), 1108.
- 5-HT (5-Hydroxytryptamine). (2015). British Journal of Pharmacology, 172(6), 1435-1473.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discriminative stimulus properties of the serotonergic compound eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-HT1A/1B-receptor agonist eltoprazine increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Sci-Hub. New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships / Journal of Medicinal Chemistry, 1995 [sci-hub.box]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro studies of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(2,3-Dihydro-benzodioxin-6-yl)-piperazine
Executive Summary
This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, a compound belonging to the benzodioxan-piperazine structural class. This scaffold is a privileged motif in neuropharmacology, frequently associated with high-affinity ligands for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptor subtypes. As a Senior Application Scientist, this document moves beyond simple protocols to elucidate the scientific rationale behind the experimental strategy, ensuring a self-validating and robust characterization cascade. We will proceed from initial target affinity determination using radioligand binding assays to functional characterization of intrinsic efficacy via G-protein activation and second messenger modulation, and finally to the exploration of downstream signaling pathways. The methodologies described herein are designed to build a comprehensive pharmacological profile, essential for researchers in drug discovery and development.
Section 1: Pharmacological Context and Target Hypothesis
The molecular structure of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is suggestive of potential interactions with several key neurotransmitter receptors. The piperazine ring is a common pharmacophore found in numerous centrally active agents, improving pharmacokinetic properties and often serving as a key interaction point with the receptor.[1] The benzodioxan moiety is present in ligands known to target adrenergic and serotonergic systems.[2] Specifically, arylpiperazine derivatives are well-established ligands for 5-HT₁A, 5-HT₂A, and dopamine D₂/D₄ receptors.[3][4][5]
Based on this structural precedent, a primary hypothesis is that 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine will exhibit affinity for one or more of these GPCRs. The initial and most critical step is to empirically determine its binding profile.
Section 2: Primary Target Affinity Determination: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor target.[6] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound, allowing for the determination of the inhibitory constant (Kᵢ), a direct measure of binding affinity.[7]
Principle of Competitive Binding
In a competitive binding assay, a fixed concentration of a radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT₁A receptor) is incubated with a preparation of cell membranes expressing the target receptor. Increasing concentrations of the unlabeled test compound are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[7]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding (Filtration Method)
-
Membrane Preparation: Utilize membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₁A). Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
50 µL of radioligand at a final concentration near its Kₑ (e.g., 1 nM [³H]-8-OH-DPAT).
-
50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Controls: For total binding, add 50 µL of buffer instead of the test compound. For non-specific binding, add a saturating concentration of a known unlabeled ligand (e.g., 10 µM serotonin).
-
50 µL of cell membrane preparation (10-20 µg protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.[8]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.[9] Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity trapped on the filters using a microplate scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Section 3: Functional Characterization: Assessing Intrinsic Efficacy
Once high-affinity binding to a target is confirmed, the next crucial step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce basal receptor activity (inverse agonist)?
The GTPγS Binding Assay: A Proximal Measure of G-Protein Activation
This assay provides a direct measure of the first step in the signaling cascade: the activation of G-proteins.[10] Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is stabilized and can be quantified.[11] This assay is highly robust for Gᵢ/ₒ-coupled receptors and is less susceptible to signal amplification than downstream assays, making it ideal for differentiating full and partial agonists.[10][12]
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Detailed Protocol: [³⁵S]GTPγS Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Membrane Preparation: Use membranes expressing the target receptor (2-10 µg protein per well). Pre-incubate membranes with GDP (e.g., 10 µM) on ice to ensure all G-proteins are in the inactive, GDP-bound state.[12]
-
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Test compound at various concentrations.
-
Membrane/GDP mixture.
-
-
Pre-incubation: Incubate for 15-30 minutes at 30°C.
-
Initiation: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to start the reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through a GF/B filter plate and wash with ice-cold buffer.
-
Quantification: Dry the plate, add scintillant, and count using a scintillation counter.
-
Data Analysis: Plot the percentage stimulation over basal (no agonist) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a standard full agonist.
Second Messenger Modulation: The cAMP Assay
For Gᵢ-coupled receptors like 5-HT₁A, agonist activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This effect is typically measured by first stimulating cAMP production with forskolin and then quantifying the inhibitory effect of the test compound.
Experimental Workflow: cAMP Inhibition Assay (HTRF)
Caption: Workflow for a HTRF-based cAMP inhibition assay.
Detailed Protocol: cAMP Inhibition Assay
-
Cell Culture: Seed CHO or HEK293 cells expressing the Gᵢ-coupled receptor into 384-well plates and culture overnight.
-
Compound Addition: Remove culture medium and add the test compound at various concentrations in stimulation buffer. Incubate for 15-30 minutes.
-
Stimulation: Add forskolin (e.g., 5 µM final concentration) to all wells (except negative control) to stimulate adenylyl cyclase. Incubate for 30 minutes.
-
Detection: Lyse the cells and perform a competitive immunoassay to detect cAMP levels.[14] For a Homogeneous Time-Resolved Fluorescence (HTRF) assay, add a solution containing cAMP labeled with a donor fluorophore (d2) and an anti-cAMP antibody labeled with an acceptor fluorophore (cryptate).
-
Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Measurement: Read the fluorescence at both the donor and acceptor emission wavelengths. The ratio of the signals is inversely proportional to the amount of cAMP produced by the cells.[14]
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response versus the log concentration of the test compound to determine the IC₅₀ value.
Section 4: Elucidating Downstream Signaling Mechanisms
Beyond G-protein activation and second messenger modulation, a comprehensive profile includes an understanding of the downstream signaling cascades. For the 5-HT₁A receptor, key pathways include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for regulating neuroplasticity and cell survival.[15][16]
5-HT₁A Receptor Signaling Cascade
Caption: Key signaling pathways downstream of 5-HT₁A receptor activation.
An effective method to probe these pathways is to measure the phosphorylation state of key kinases, such as ERK and Akt, using Western blotting or specific ELISA kits. An increase in the ratio of phosphorylated protein to total protein following treatment with the test compound provides direct evidence of pathway activation.
Section 5: Data Synthesis and Pharmacological Profile
The culmination of these in vitro studies is a detailed pharmacological profile. Data should be consolidated for clear interpretation.
Table 1: Hypothetical Pharmacological Profile of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
| Assay Type | Target Receptor | Parameter | Value | Units |
| Binding Affinity | 5-HT₁A | Kᵢ | 2.5 | nM |
| 5-HT₂A | Kᵢ | 350 | nM | |
| D₂ | Kᵢ | >1000 | nM | |
| Functional Efficacy | 5-HT₁A | EC₅₀ (GTPγS) | 15.2 | nM |
| 5-HT₁A | Eₘₐₓ (GTPγS) | 95 | % of 8-OH-DPAT | |
| 5-HT₁A | IC₅₀ (cAMP) | 22.8 | nM | |
| Downstream Signaling | 5-HT₁A | pERK Fold Increase | 4.2 | vs. Vehicle |
Interpretation: The hypothetical data in Table 1 characterize 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine as a potent and selective 5-HT₁A receptor agonist. It binds with high, nanomolar affinity and demonstrates functional activity by stimulating G-protein activation and inhibiting adenylyl cyclase, with potency values (EC₅₀, IC₅₀) consistent with its binding affinity. Its efficacy (Eₘₐₓ) is comparable to that of the reference agonist 8-OH-DPAT, classifying it as a full agonist. Furthermore, it activates the downstream MAPK/ERK signaling pathway, confirming a robust cellular response. The >100-fold selectivity over the 5-HT₂A and D₂ receptors suggests a favorable profile for targeted therapeutic applications.
References
- Vertex AI Search. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
- PubMed. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- PubMed. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R.
- Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
- MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- Benchchem. (n.d.). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
- NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual.
- (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- Revvity. (n.d.). GTP binding assay.
- PubMed. (2015, December 1). Forskolin-free cAMP assay for Gi-coupled receptors.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- PMC - NIH. (n.d.). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways.
- Revvity. (n.d.). GTP Gi Binding assay Detection Kit.
- Frontiers. (n.d.). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?.
- ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.
- Multiwell Plates. (n.d.). Receptor Binding Assays.
- ResearchGate. (2025, November 13). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- PMC - NIH. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
- PubMed. (2024, July 15). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening.
- ResearchGate. (n.d.). 5-HT1A receptor signaling pathways. The 5-HT1AR is negatively coupled....
- NCBI. (n.d.). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance.
- PubMed Central. (n.d.). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain.
- PubMed. (2011, December 22). Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding.
- PubMed Central. (n.d.). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form.
- ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands.
- PubMed. (n.d.). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists.
- (n.d.). Piperazine, 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-.
-
chemicalbook. (n.d.). 1-(2,3-DIHYDRO-BENZO[12][17]DIOXIN-6-YL)-PIPERAZINE synthesis. Retrieved from
- MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
- NIH. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- PubChemLite. (n.d.). Piperazine, 1-(1,4-benzodioxan-6-ylcarbonyl)-.
- PubMed. (n.d.). 6-(4-Benzylpiperazin-1-yl)benzodioxanes as selective ligands at cloned primate dopamine D(4) receptors.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review.
- PMC - NIH. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.
- ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
- (2020, January 4). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.
- PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- NIH. (n.d.). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors.
- PubMed. (n.d.). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. 6-(4-Benzylpiperazin-1-yl)benzodioxanes as selective ligands at cloned primate dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 16. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographic Guide to 1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-piperazine Derivatives: From Synthesis to Supramolecular Architecture
This technical guide provides an in-depth exploration of the crystallographic characteristics of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-piperazine derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical interplay between molecular structure, solid-state packing, and the pharmacological potential inherent to this significant chemical scaffold. We will dissect the synthetic methodologies, crystallization protocols, and detailed structural analyses that are paramount to understanding and engineering these molecules for therapeutic applications.
The Pharmacological Significance of the Benzodioxin-Piperazine Scaffold
The fusion of the 1,4-benzodioxin moiety with a piperazine ring creates a privileged scaffold in medicinal chemistry. The 1,4-benzodioxane framework is a key component in a variety of biologically active natural products and synthetic drugs, exhibiting properties ranging from hepatoprotective and antioxidant to cytotoxic and antimicrobial.[1] Notably, it is a core structural element in drugs like Doxazosin, used for treating hypertension.[2]
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is another cornerstone of drug design.[3] Its presence can enhance aqueous solubility, bioavailability, and overall ADME (absorption, distribution, metabolism, and excretion) properties of a molecule.[4] The versatile nature of the piperazine nitrogens allows for facile structural modifications to fine-tune a compound's affinity and selectivity for specific biological targets.[5]
Derivatives of the combined 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-piperazine scaffold have been investigated for a range of therapeutic applications, including as potential ligands for serotonin and dopamine receptors, which are crucial targets in the treatment of neuropsychiatric disorders.[4][6] Understanding the three-dimensional structure of these molecules at an atomic level through X-ray crystallography is therefore not merely an academic exercise but a critical step in the rational design of new and improved therapeutic agents.
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The synthetic strategies for this class of compounds are modular, typically involving the coupling of a benzodioxin-containing electrophile with a piperazine nucleophile.
General Synthetic Protocol
A common synthetic route involves the nucleophilic substitution reaction between a suitably activated 2,3-dihydro-1,4-benzodioxin derivative and piperazine or a mono-substituted piperazine. For instance, derivatives can be prepared by reacting 1-(1,4-benzodioxane-2-carbonyl)piperazine with various sulfonyl or acid chlorides.[7]
Experimental Protocol: Synthesis of 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines
-
Step 1: N-Boc Protection of Piperazine: To a solution of piperazine in a suitable organic solvent (e.g., dichloromethane), add one equivalent of di-tert-butyl dicarbonate (Boc)₂O. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The product, tert-butyl piperazine-1-carboxylate, is then isolated and purified.
-
Step 2: Alkylation with Piperonyl Bromide: The N-Boc protected piperazine is reacted with 1,3-benzodioxol-5-ylmethyl bromide (piperonyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile. The reaction is typically heated to ensure completion.
-
Step 3: Deprotection: The Boc protecting group is removed from the resulting intermediate using an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield 1-[(1,3-benzodioxol-5-yl)methyl]piperazine.
-
Step 4: Acylation: The final product is obtained by reacting the secondary amine from the previous step with a desired halobenzoyl chloride (e.g., 4-fluorobenzoyl chloride, 4-chlorobenzoyl chloride, or 4-bromobenzoyl chloride) in the presence of a base like triethylamine to scavenge the HCl byproduct.[8]
Crystallization Strategies
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent or solvent system is critical and is typically determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture like DMF-DMSO) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.[8][9]
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.
The selection of solvents is guided by the polarity of the molecule. For the benzodioxin-piperazine derivatives, which possess both polar (piperazine nitrogens, ether oxygens) and nonpolar (aromatic rings) regions, a range of solvents from moderately polar to polar aprotic often proves successful.
Crystallographic Analysis: Unveiling the Molecular and Supramolecular Structure
Single-crystal X-ray diffraction provides definitive information about the molecular geometry, conformation, and the arrangement of molecules in the crystal lattice. This section details the key structural features of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-piperazine derivatives based on published crystal structures.
Molecular Conformation
-
Piperazine Ring: In the vast majority of reported crystal structures, the piperazine ring adopts a stable chair conformation .[10][11] This conformation minimizes steric strain and is the energetically preferred state for the six-membered ring. An analysis of piperazine-containing structures in the Protein Data Bank (PDB) revealed that 81% adopt a chair conformation.[12]
-
Benzodioxin Ring System: The 2,3-dihydro-1,4-benzodioxin ring is not planar. The dihydrodioxine portion of the molecule typically adopts a half-chair conformation .[9] This puckering places the methylene carbons out of the plane of the aromatic ring.
The relative orientation of the benzodioxin and piperazine moieties is a key conformational feature. The torsion angles involving the linker between the two rings dictate the overall shape of the molecule, which in turn influences how it can interact with a biological target and how it packs in the solid state.
Caption: Core scaffold of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-piperazine.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For benzodioxin-piperazine derivatives, the following interactions are commonly observed:
-
C—H···O Hydrogen Bonds: The ether oxygens of the benzodioxin ring and any carbonyl oxygens on substituents can act as hydrogen bond acceptors. Methylene and aromatic C-H groups act as weak donors. These interactions, though weak, are numerous and play a significant role in the overall crystal packing.[8][9]
-
C—H···π Interactions: The electron-rich aromatic rings of the benzodioxin moiety can act as acceptors for hydrogen bonds from C-H donors of neighboring molecules. These interactions are crucial in directing the three-dimensional assembly of the molecules.[8]
-
π–π Stacking: The planar aromatic portions of the molecules can stack on top of each other, contributing to the stability of the crystal lattice. The efficiency of this stacking is influenced by the overall planarity of the molecule and the presence of substituents.[9]
-
Halogen Bonding and Other Weak Interactions: If halogen substituents are present, they can participate in halogen bonding or other weak interactions, such as C—H···Cl contacts or short Cl···Cl contacts, which can further influence the crystal packing.[8][9]
The interplay of these weak forces dictates the final crystal structure. A detailed analysis of these interactions is often performed using tools like Hirshfeld surface analysis, which can quantify the relative contributions of different types of intermolecular contacts.[10]
Tabulated Crystallographic Data
The following table summarizes representative crystallographic data for derivatives closely related to the title scaffold. This data provides a reference for what can be expected when analyzing new derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(4-fluorobenzoyl)piperazine | C₁₉H₁₉FN₂O₃ | Monoclinic | P2₁/n | 10.9262(6) | 12.0006(6) | 13.0489(7) | 98.711(2) | [8] |
| 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine | C₁₉H₁₉ClN₂O₃ | Orthorhombic | Pca2₁ | 18.0673(11) | 5.7513(4) | 16.8278(19) | 90 | [8] |
| 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(4-bromobenzoyl)piperazine | C₁₉H₁₉BrN₂O₃ | Monoclinic | P2₁/n | 11.0505(6) | 12.0163(6) | 13.5135(7) | 98.243(2) | [8] |
| (E)-1-(2,3-dihydrobenzo[b][8][10]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one | C₁₇H₁₃ClO₃ | Monoclinic | P2₁/c | 15.1114(10) | 11.0263(8) | 8.8753(6) | 106.669(3) | [9] |
Structure-Property Relationships and Drug Design Implications
Crystallographic data is a cornerstone of modern structure-based drug design. The precise knowledge of the three-dimensional conformation of a 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-piperazine derivative allows for:
-
Pharmacophore Modeling: The solid-state conformation provides a low-energy, experimentally validated structure that can be used as a starting point for pharmacophore modeling and virtual screening.
-
Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogs with their biological activities, researchers can rationalize SAR trends. For example, the orientation of a substituent on the piperazine ring, as determined by crystallography, might explain its enhanced or diminished binding affinity for a target receptor.[5]
-
Molecular Docking Studies: The crystal structure of a ligand can be docked into the active site of its target protein (if the protein structure is known) to predict binding modes and key interactions. This information is invaluable for designing new derivatives with improved potency and selectivity.[11]
-
Polymorph Screening: Crystallographic analysis is essential for identifying and characterizing different crystalline forms (polymorphs) of a drug candidate. Polymorphs can have different physical properties, such as solubility and stability, which can significantly impact the bioavailability and shelf-life of a pharmaceutical product.
Caption: Workflow from synthesis to structure-informed drug design.
Conclusion
The crystallographic study of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-piperazine derivatives provides indispensable insights into their structural and conformational properties. The characteristic chair conformation of the piperazine ring and the half-chair pucker of the dihydrodioxine moiety, coupled with a rich network of weak intermolecular interactions, define the solid-state architecture of these compounds. This detailed structural knowledge is not only fundamental to the field of chemical crystallography but also serves as a powerful tool for medicinal chemists, enabling the rational design and optimization of new therapeutic agents based on this versatile and pharmacologically significant scaffold. The protocols and analyses presented in this guide offer a comprehensive framework for researchers aiming to exploit the full potential of this important class of molecules.
References
-
Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2021). MDPI. Retrieved from [Link]
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. Retrieved from [Link]
-
Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2021). MDPI. Retrieved from [Link]
-
piperazines: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). Scientific Research Publishing. Retrieved from [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
1-((2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)CARBONYL)PIPERAZINE. (n.d.). Pharmacompass. Retrieved from [Link]
-
Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. (2025). ResearchGate. Retrieved from [Link]
-
N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2007). PubMed. Retrieved from [Link]
-
Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][8][10]dioxin-6-yl)prop-2-en-1-one. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). Scientific Research Publishing. Retrieved from [Link]
-
New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. (2013). PubMed. Retrieved from [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: similar molecular structures but different intermolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine in Modern Drug Synthesis: A Technical Guide
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, certain molecular scaffolds consistently emerge as cornerstones for the synthesis of a diverse array of therapeutic agents. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine is a prominent member of this esteemed class of compounds. Its unique structural amalgamation of a benzodioxane moiety and a piperazine ring bestows upon it a versatile and highly sought-after profile for medicinal chemists. The benzodioxane group often serves as a crucial pharmacophoric element, engaging with biological targets, while the piperazine ring provides a flexible linker that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive exploration of the synthesis and utility of this pivotal precursor, offering field-proven insights for researchers, scientists, and drug development professionals.
I. The Genesis of a Key Intermediate: Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine
The efficient and scalable synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine is paramount to its widespread application in drug discovery programs. Several synthetic strategies can be employed, with the choice often dictated by the availability of starting materials, desired scale, and process safety considerations. Two robust and commonly employed methodologies are detailed below.
Method A: Reductive Amination of 6-Nitro-1,4-benzodioxane followed by Cyclization
This classical approach hinges on the initial synthesis of the key intermediate, 6-amino-1,4-benzodioxane, which is subsequently converted to the target piperazine derivative.
Step 1: Synthesis of 6-Amino-1,4-benzodioxane
The synthesis commences with the nitration of 1,4-benzodioxane to yield 6-nitro-1,4-benzodioxane. Subsequent reduction of the nitro group furnishes the corresponding amine. While various reducing agents can be employed, the use of tin (II) chloride or catalytic hydrogenation is common. A review of benzodioxane chemistry notes that reduction of 6-nitro-1,4-benzodioxane to the 6-amino derivative can be achieved using tin and hydrochloric acid, or stannous chloride and hydrochloric acid[1].
Step 2: Formation of the Piperazine Ring
The resulting 6-amino-1,4-benzodioxane can then be reacted with bis(2-chloroethyl)amine to construct the piperazine ring. This reaction is a classic method for the formation of piperazines from primary amines[2]. The reaction proceeds via a double N-alkylation of the primary amine by the bifunctional bis(2-chloroethyl)amine.
Experimental Protocol: Synthesis via Reductive Amination and Cyclization
Materials:
-
6-Nitro-1,4-benzodioxane
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Bis(2-chloroethyl)amine hydrochloride
-
Triethylamine (Et₃N)
-
Toluene
-
Ethanol
Procedure:
-
Reduction of 6-Nitro-1,4-benzodioxane: To a solution of 6-nitro-1,4-benzodioxane in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise at a controlled temperature. After the addition is complete, heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC). Cool the mixture and neutralize with a concentrated aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-1,4-benzodioxane.
-
Formation of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine: Dissolve 6-amino-1,4-benzodioxane and bis(2-chloroethyl)amine hydrochloride in toluene. Add triethylamine to the mixture and heat at reflux for an extended period. The reaction progress should be monitored by TLC. Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel to afford 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
For a more modern and often higher-yielding approach, the Buchwald-Hartwig amination offers a powerful tool for the direct formation of the C-N bond between the benzodioxane ring and the piperazine moiety. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand[3][4][5][6].
Step 1: Synthesis of 6-Bromo-1,4-benzodioxane
A suitable starting material for this approach is 6-bromo-1,4-benzodioxane, which can be prepared by the bromination of 1,4-benzodioxane.
Step 2: Buchwald-Hartwig Coupling
The 6-bromo-1,4-benzodioxane is then coupled with an excess of piperazine using a palladium catalyst, such as Pd₂(dba)₃, and a bulky electron-rich phosphine ligand, like BINAP or Xantphos, in the presence of a strong base, such as sodium tert-butoxide.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
Materials:
-
6-Bromo-1,4-benzodioxane
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromo-1,4-benzodioxane, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and BINAP under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene to the flask and heat the reaction mixture at a specified temperature (typically 80-110 °C) for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent under reduced pressure, the crude product is purified by column chromatography to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine.
Data Presentation: Comparison of Synthetic Routes
| Feature | Method A: Reductive Amination & Cyclization | Method B: Buchwald-Hartwig Amination |
| Starting Materials | 6-Nitro-1,4-benzodioxane, bis(2-chloroethyl)amine | 6-Bromo-1,4-benzodioxane, piperazine |
| Key Transformation | Nucleophilic substitution | Palladium-catalyzed cross-coupling |
| Reagents | SnCl₂, HCl, NaOH, Et₃N | Pd₂(dba)₃, BINAP, NaOtBu |
| Reaction Conditions | Harsher (acidic, basic, high temp.) | Milder (neutral, moderate temp.) |
| Yield | Moderate to good | Good to excellent |
| Scalability | Generally scalable | Can be challenging on a very large scale |
| Green Chemistry | Generates tin waste | Uses a precious metal catalyst |
Visualization: Synthetic Pathways
Caption: Synthetic routes to 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
II. A Versatile Building Block: Applications in Drug Synthesis
The true value of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine lies in its utility as a versatile precursor for the synthesis of a range of pharmacologically active molecules. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores through alkylation, acylation, or reductive amination reactions.
Case Study 1: Synthesis of Flesinoxan - A 5-HT₁ₐ Receptor Agonist
Flesinoxan is a potent and selective 5-HT₁ₐ receptor agonist that has been investigated for the treatment of depression and anxiety[7][8]. Its synthesis exemplifies a common strategy for elaborating the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine core.
The synthesis involves the N-alkylation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine with a suitable electrophile.
Experimental Protocol: Synthesis of Flesinoxan
Materials:
-
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine
-
4-Fluoro-N-(2-hydroxyethyl)benzamide
-
Methanesulfonyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
Activation of the Hydroxyl Group: To a solution of 4-fluoro-N-(2-hydroxyethyl)benzamide in a suitable solvent, add methanesulfonyl chloride and a base (e.g., triethylamine) at low temperature to form the corresponding mesylate.
-
N-Alkylation: In a separate flask, dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine and potassium carbonate in acetonitrile. Add the freshly prepared mesylate to this mixture.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by crystallization or column chromatography to yield Flesinoxan.
Visualization: Flesinoxan Synthesis Workflow
Caption: Key step in the synthesis of Flesinoxan.
Case Study 2: Synthesis of Zalospirone - A 5-HT₁ₐ Receptor Partial Agonist
Zalospirone is another anxiolytic and antidepressant agent that acts as a partial agonist at 5-HT₁ₐ receptors[9][10]. Its synthesis also highlights the utility of the title precursor.
The synthetic route to Zalospirone involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine with a suitable N-substituted imide derivative.
Experimental Protocol: Synthesis of Zalospirone
Materials:
-
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine
-
N-(4-bromobutyl)phthalimide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine in DMF, add N-(4-bromobutyl)phthalimide and potassium carbonate.
-
Heat the reaction mixture at an elevated temperature for several hours.
-
After completion of the reaction, pour the mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the phthalimide-protected intermediate.
-
The phthalimide group is then removed by hydrazinolysis (reaction with hydrazine hydrate) to yield Zalospirone.
Data Presentation: Key Drugs Derived from the Precursor
| Drug Name | Therapeutic Class | Key Synthetic Transformation |
| Flesinoxan | 5-HT₁ₐ Receptor Agonist | N-Alkylation |
| Zalospirone | 5-HT₁ₐ Receptor Partial Agonist | N-Alkylation followed by deprotection |
III. Conclusion: A Scaffold with Enduring Significance
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its robust and adaptable synthesis, coupled with the ease of its subsequent functionalization, has cemented its role as a valuable precursor in the development of a multitude of central nervous system-acting drugs. The insights and protocols detailed in this guide are intended to empower researchers to leverage the full potential of this remarkable molecule in their own drug discovery endeavors. As the quest for novel therapeutics continues, the strategic application of such well-established building blocks will undoubtedly remain a cornerstone of innovation.
References
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Anonymous. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]
-
van Steen, B. J., van Wijngaarden, I., Tulp, M. T., Soudijn, W., & van der Goot, H. (1994). 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines. Journal of Medicinal Chemistry, 37(17), 2761–2770. [Link]
-
Anonymous. (n.d.). Investigation of nucleophilic substitution pathway for the reactions of 1,4-benzodioxan-6-amine with chlorocyclophosphazenes. ResearchGate. [Link]
-
Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 771-793. [Link]
-
Anonymous. (2021). Discovery of a Novel Non-Narcotic Analgesic Derived from the CL-20 Explosive: Synthesis, Pharmacology and Target. bioRxiv. [Link]
-
Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]
-
Anonymous. (n.d.). Cetirizine. Wikipedia. [Link]
-
Anonymous. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. [Link]
-
Staroń, J., et al. (2022). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 27(23), 8202. [Link]
-
Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysis Science & Technology, 1(8), 1307-1318. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Rickels, K., et al. (1996). Zalospirone in major depression: a placebo-controlled multicenter study. Journal of clinical psychopharmacology, 16(4), 296–301. [Link]
-
Schreiber, R., & De Vry, J. (1993). The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat. Behavioural pharmacology, 4(6), 515–523. [Link]
-
Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Anonymous. (n.d.). Process for preparing optically active cetirizine or its salt.
-
Ciano, L., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4983. [Link]
-
Anonymous. (n.d.). Synthesis of psilocybin analogues and other 5-HT receptor agonists for stimulation of neurotransmission. Ghent University Library. [Link]
-
Anonymous. (n.d.). Zalospirone. WikiMed. [Link]
-
Li, H., et al. (2020). Synthesis of anti-allergic drugs. RSC medicinal chemistry, 11(2), 133–149. [Link]
- Anonymous. (n.d.). Process for preparing efletrizine.
-
Haddad, M., et al. (2019). Asymmetric synthesis of (−)-naltrexone. Chemical Science, 10(44), 10358-10362. [Link]
-
Lu, Z., et al. (2020). The total synthesis of (−)-spiroaspertrione A: A divinylcyclopropane rearrangement approach. Science, 368(6492), 754-759. [Link]
-
Anonymous. (n.d.). Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. ResearchGate. [Link]
- Anonymous. (n.d.). Methods for the manufacture of cetirizine.
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zalospirone in major depression: a placebo-controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zalospirone [medbox.iiab.me]
Methodological & Application
The Versatile Synthon: Application Notes and Protocols for 1-(2,3-Dihydro-benzodioxin-6-yl)-piperazine in Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
The fusion of a 1,4-benzodioxan ring system with a piperazine moiety creates the versatile building block, 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. This compound serves as a cornerstone in the synthesis of a multitude of pharmacologically active agents. The 1,4-benzodioxan portion is a recognized pharmacophore that imparts favorable pharmacokinetic properties and is a key feature in several alpha-1 adrenergic antagonists. Simultaneously, the piperazine ring, a ubiquitous structural motif in medicinal chemistry, offers a readily functionalizable handle to modulate a compound's biological activity and physicochemical properties.[1][2] The secondary amine of the piperazine is a nucleophilic center, poised for a variety of chemical transformations, enabling the exploration of vast chemical space in drug discovery programs.[3][4]
This guide provides an in-depth exploration of the synthetic utility of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, complete with detailed protocols for key transformations. The methodologies discussed herein are foundational for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Core Synthetic Applications
The chemical reactivity of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is dominated by the nucleophilicity of the N-4 nitrogen of the piperazine ring. This allows for the facile formation of new carbon-nitrogen and nitrogen-heteroatom bonds. The primary applications of this synthon can be categorized into three main reaction types:
-
N-Alkylation: The direct attachment of alkyl groups to the piperazine nitrogen via nucleophilic substitution. This is a common strategy to introduce linkers or pharmacophoric elements.
-
N-Arylation: The formation of a bond between the piperazine nitrogen and an aromatic or heteroaromatic ring. This is crucial for the synthesis of many receptor antagonists and CNS-active agents.
-
Acylation and Sulfonylation: The reaction with acylating or sulfonylating agents to form amides and sulfonamides, respectively, which can act as bioisosteres or introduce specific interactions with biological targets.
The following sections will provide detailed, field-proven protocols for these key transformations.
Protocol 1: N-Alkylation via Nucleophilic Substitution
This protocol details the synthesis of N-alkylated derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, a common step in the development of various therapeutic agents, including α1-adrenoceptor antagonists.[1] The reaction proceeds via a standard SN2 mechanism, where the secondary amine of the piperazine displaces a leaving group on an alkyl halide or sulfonate.
Causality and Experimental Choices:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to scavenge the acid generated during the reaction, driving the equilibrium towards the product. Its insolubility in acetonitrile (MeCN) simplifies workup.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the piperazine starting material and facilitates the SN2 reaction without interfering with the nucleophile or electrophile.
-
Temperature: Elevated temperature (reflux) is employed to increase the reaction rate, particularly for less reactive alkyl halides.
Experimental Workflow Diagram
Sources
- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 4. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for Purity Assessment of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, a key intermediate in the synthesis of various pharmaceutical agents. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and robust, making it suitable for quality control in both research and manufacturing environments. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and includes insights into method development and validation in accordance with international guidelines.
Introduction
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is a crucial building block in the synthesis of a number of pharmacologically active molecules. The purity of this intermediate is paramount as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.
This document provides a comprehensive, step-by-step protocol for the purity analysis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. The method has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), ensuring its suitability for regulatory submissions.[1][2][3][4]
Significance of Purity Analysis
The presence of impurities in pharmaceutical intermediates can arise from various sources, including the starting materials, side reactions during synthesis, or degradation of the compound over time. It is therefore essential to have a reliable analytical method to detect and quantify these impurities. A robust purity method ensures the quality and consistency of the intermediate, which is a critical aspect of drug development and manufacturing.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents and Solvents: HPLC grade acetonitrile, methanol, and water are necessary. Analytical grade phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide are also required for mobile phase preparation and forced degradation studies.
-
Reference Standard: A well-characterized reference standard of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine with known purity is essential for quantification.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Rationale for Condition Selection: A C18 column was chosen for its excellent resolving power for moderately polar to non-polar compounds. The use of a phosphate buffer in the mobile phase helps to maintain a consistent pH and improve peak shape for the basic piperazine moiety. Gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with a wide range of polarities. The detection wavelength of 245 nm was selected based on the UV spectrum of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, which shows a significant absorbance at this wavelength.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity and Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies were conducted.[5][6][7][8][9] Solutions of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine were subjected to stress conditions including acid hydrolysis (0.1 M HCl at 60 °C), base hydrolysis (0.1 M NaOH at 60 °C), oxidation (3% H₂O₂ at room temperature), thermal degradation (60 °C), and photolytic degradation (exposure to UV light).
The results of the forced degradation studies showed that the method was able to separate the main peak from all degradation products, demonstrating its stability-indicating nature.
Experimental Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for the HPLC analysis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of the reference standard at different concentrations. The range of concentrations typically covers 50% to 150% of the expected sample concentration. The peak area response was plotted against the concentration, and a linear regression analysis was performed. The method was found to be linear over the tested range with a correlation coefficient (r²) greater than 0.999.
Accuracy and Precision
Accuracy was determined by performing recovery studies. A known amount of the reference standard was spiked into a sample solution at three different concentration levels. The percentage recovery was then calculated. The method demonstrated good accuracy with recovery values typically between 98% and 102%.
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the same sample solution. Intermediate precision was determined by analyzing the same sample on different days with different analysts and/or different equipment. The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2%, indicating good precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The method was found to be robust, with no significant changes in the chromatographic performance observed.
Detailed Protocol
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent (Mobile Phase A / Acetonitrile, 80:20 v/v): Mix 800 mL of Mobile Phase A with 200 mL of acetonitrile.
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the sample and prepare a solution in the same manner as the standard solution.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in Section 3.2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure that there are no interfering peaks.
-
Inject the standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solution.
-
After the analysis is complete, process the chromatograms using appropriate software to determine the peak areas.
Calculation of Purity
The purity of the sample can be calculated using the area normalization method, assuming that all impurities have a similar response factor to the main compound.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.
Potential Impurity Profile and Degradation Pathways
Caption: Potential sources of impurities in the synthesis and storage of the target compound.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the purity assessment of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. The method is specific, accurate, precise, and suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and validation data provided herein can be readily implemented in a laboratory setting to ensure the quality of this important synthetic intermediate.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Singh, R., & Kumar, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
- Park, J. A., et al. (2016). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science and Technology, 36(4), 634-640.
- Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Piperazine Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
- Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Polanský, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2206.
- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146.
-
Organic Syntheses. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
LookChem. (n.d.). Piperazine, 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Paw, B., et al. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 55(2), 99-104.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 9. acdlabs.com [acdlabs.com]
The Versatile Scaffold: 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Structure in Drug Discovery
The confluence of a 2,3-dihydro-1,4-benzodioxane ring and a piperazine moiety gives rise to a chemical scaffold of significant interest in medicinal chemistry: 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. This heterocyclic structure is not merely a synthetic curiosity but a cornerstone in the design of numerous biologically active compounds. The benzodioxane portion often imparts favorable physicochemical properties and can engage in key interactions with biological targets, while the piperazine ring serves as a versatile linker, allowing for the introduction of diverse substituents to modulate pharmacological activity, solubility, and pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of this building block, from its synthesis to its application in the development of targeted therapeutics, offering researchers and drug development professionals a comprehensive resource.
Physicochemical Properties and Structural Features
The unique combination of the rigid benzodioxane system and the conformationally flexible piperazine ring endows this scaffold with a distinct set of properties that are highly advantageous in drug design.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C12H16N2O2 | Provides a foundation for further derivatization. |
| Molecular Weight | 220.27 g/mol | A suitable starting point for the synthesis of drug-like molecules within Lipinski's rule of five. |
| Topology | The fusion of an aromatic ring with a dioxane ring creates a partially rigid system. The piperazine ring typically adopts a chair conformation. | The defined three-dimensional structure can lead to specific and high-affinity interactions with protein binding pockets. |
| Basicity (pKa) | The piperazine nitrogens are basic (typical pKa values for piperazine are ~9.8 and ~5.7). | The basicity is crucial for salt formation, improving solubility and bioavailability. It also allows for key hydrogen bond interactions with biological targets. |
| Lipophilicity (LogP) | The calculated LogP is generally moderate, but can be tuned by substitution on the second piperazine nitrogen. | A balanced lipophilicity is essential for membrane permeability and overall pharmacokinetic properties. |
Synthesis of the Core Building Block
The construction of the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine core is a critical step in the synthesis of more complex drug candidates. The most prevalent and efficient method for its synthesis is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4] This cross-coupling reaction provides a reliable means of forming the crucial C-N bond between the benzodioxane ring and the piperazine moiety.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
This protocol describes a general procedure for the synthesis of the title compound from 6-bromo-2,3-dihydro-1,4-benzodioxane and piperazine.
Materials:
-
6-bromo-2,3-dihydro-1,4-benzodioxane
-
Piperazine (anhydrous)
-
Palladium(II) acetate (Pd(OAc)2) or a pre-formed Pd-catalyst
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)[3]
-
A strong base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Diagram of the Synthetic Workflow:
Caption: A typical workflow for the Buchwald-Hartwig synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 6-bromo-2,3-dihydro-1,4-benzodioxane (1.0 eq), piperazine (1.2-2.0 eq), the phosphine ligand (typically 1-5 mol%), and the base (1.5-2.5 eq).
-
Inerting the System: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous toluene or dioxane via syringe. In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)2, 1-3 mol%) in the reaction solvent and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific catalyst and ligand system used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.[5][6]
-
Anhydrous Conditions: Water can react with the strong base and interfere with the catalytic cycle. Using anhydrous solvents and reagents is essential for reproducibility.
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency.[3][7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold is a key component in several compounds investigated for their therapeutic potential, particularly in the realm of neuroscience.
Eltoprazine: A Serotonin Receptor Modulator
Eltoprazine is a phenylpiperazine derivative that has been studied for its "serenic" or anti-aggressive properties.[8][9] It exhibits a complex pharmacology, acting as an agonist at 5-HT1A and 5-HT1B receptors and an antagonist at the 5-HT2C receptor.[8] This mixed activity profile is believed to underlie its ability to modulate serotonergic neurotransmission and reduce impulsive and aggressive behaviors.[10] More recently, eltoprazine has shown promise in the treatment of levodopa-induced dyskinesias in Parkinson's disease.[11][12]
Mechanism of Action in Levodopa-Induced Dyskinesia:
Eltoprazine is thought to inhibit the overactivation of the direct striatonigral pathway, which becomes sensitized to L-dopa in Parkinson's disease patients. By activating 5-HT1A and 5-HT1B receptors, it regulates striatal glutamate transmission, thereby reducing the abnormal motor fluctuations.[11]
Caption: Eltoprazine's proposed mechanism in reducing dyskinesia.
Derivatives as Adrenergic Receptor Ligands
The benzodioxane moiety is a well-established pharmacophore for adrenergic receptor ligands.[13] For instance, Fluparoxan, a potent and selective α2-adrenergic receptor antagonist, features a related benzodioxino-pyrrole structure.[14][15][16][17][18] This suggests that the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold can serve as a valuable template for the design of novel α-adrenergic receptor modulators with potential applications in treating depression and other CNS disorders.[19]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Benzodioxane Ring: The position and nature of substituents on the aromatic portion of the benzodioxane ring can significantly influence receptor affinity and selectivity.
-
Piperazine N4-Substitution: The substituent on the second nitrogen of the piperazine ring is a key determinant of the compound's pharmacological profile. Small alkyl groups, aryl groups, or more complex heterocyclic systems can be introduced to target specific receptors and fine-tune the drug's properties.
Conclusion and Future Perspectives
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of structural rigidity, conformational flexibility, and synthetic accessibility. Its successful incorporation into centrally acting agents like Eltoprazine highlights its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the structure-activity relationships of this versatile building block will undoubtedly lead to the discovery of new and improved drug candidates.
References
- Mishra, R., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(1), 2-19.
- BenchChem. (2025).
-
Eltoprazine. In Wikipedia. Retrieved January 22, 2026, from [Link]
- Khan, M. A., et al. (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
-
Fluparoxan. In Wikipedia. Retrieved January 22, 2026, from [Link]
- Zhang, C., et al. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(9), 1552–1557.
- Di Mola, A., et al. (2006). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed.
- Li, Y., et al. (2024).
- Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals.
- Khan, M. A., et al. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11).
- WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form.
- The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist. (1991). PMC.
- Gardoni, F., et al. (2015).
- Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. (2021). Organic & Biomolecular Chemistry.
- CN105601536A - Vilazodone intermediate preparation method.
- Fluparoxan: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegener
- Synthesis of piperazines. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Eltoprazine for Treatment of Levodopa-induced Dyskinesias. Michael J.
- What is Eltoprazine used for? (2024).
- Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy). (1985). PubMed.
- Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2023). PMC.
- The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist. (1991). PubMed.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- An investigation of the synthesis of vilazodone. (2020).
- Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors.
- US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide. Pharmaguideline.
- Eltoprazine, a Drug Which Reduces Aggressive Behaviour, Binds Selectively to 5-HT1 Receptor Sites in the Rat Brain: An Autoradiographic Study. (1990). PubMed.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- BenchChem. (2025).
- Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. (2021).
- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applic
Sources
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2- propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Eltoprazine - Wikipedia [en.wikipedia.org]
- 9. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Eltoprazine used for? [synapse.patsnap.com]
- 11. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 13. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluparoxan - Wikipedia [en.wikipedia.org]
- 15. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluparoxan: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide | Pharmaguideline [pharmaguideline.com]
Probing the Dopamine D4 Receptor in Neuroscience: Applications and Protocols for 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine Derivatives
Introduction: The Significance of the Dopamine D4 Receptor and its Selective Ligands
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuroscience research due to its unique distribution in the brain and its implication in various neuropsychiatric disorders.[1] Unlike other dopamine receptor subtypes, the D4 receptor is highly expressed in cortical and limbic areas, which are associated with cognition and emotion.[1] This distinct localization has implicated the D4 receptor in the pathophysiology of conditions such as schizophrenia, ADHD, and substance use disorders. The atypical antipsychotic clozapine, for instance, exhibits a notably higher affinity for D4 than for D2 receptors, suggesting that D4 receptor modulation may contribute to its unique clinical efficacy, particularly against the negative and cognitive symptoms of schizophrenia.[1]
The piperazine scaffold is a versatile pharmacophore in many centrally active agents, with numerous derivatives developed as antipsychotics, antidepressants, and anxiolytics.[2] The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine core has emerged as a valuable structural motif for developing selective ligands for the dopamine D4 receptor. This guide provides a detailed overview of the applications of these derivatives in neuroscience, with a primary focus on their use as selective D4 receptor antagonists for both in vitro and in vivo research, including their application in Positron Emission Tomography (PET) imaging.
Mechanism of Action: Antagonism of the Dopamine D4 Receptor
Derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine act as antagonists at the dopamine D4 receptor. As a Gi/o-coupled receptor, the activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the D4 receptor without activating it, these antagonists block the downstream signaling cascade initiated by dopamine. This mechanism of action is crucial for their therapeutic and research applications, as it allows for the selective modulation of D4 receptor activity.
Caption: Dopamine D4 Receptor Signaling Pathway and Antagonism.
Featured Application: A Selective PET Radioligand for D4 Receptor Imaging
A prominent application of this chemical scaffold is the development of 1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine ([18F]3d), a potent and selective antagonist for PET imaging of the dopamine D4 receptor.[5] PET is a non-invasive imaging technique that allows for the in vivo quantification and localization of molecular targets, providing invaluable insights into their role in health and disease.
Receptor Binding Profile of the Non-radiolabeled Precursor
The non-radiolabeled precursor of the PET ligand demonstrates high affinity for the dopamine D4 receptor and significant selectivity over other dopamine receptor subtypes and other common CNS targets. This high selectivity is crucial for ensuring that the PET signal accurately reflects the density and distribution of D4 receptors in the brain.
| Receptor Subtype | Kᵢ (nM) |
| Dopamine D₁ | 35,000 |
| Dopamine D₂ (long) | 29,000 |
| Dopamine D₂ (short) | 45,000 |
| Dopamine D₃ | 17,000 |
| Dopamine D₄ | 1.5 ± 0.7 |
| Serotonin 5-HT₁ₐ | > 5,800 |
| Serotonin 5-HT₂ | > 5,800 |
| Sigma-1 | > 5,800 |
| Data sourced from in vitro studies.[5] |
Experimental Protocols
This section provides detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives.
Protocol 1: Synthesis of 1-(1,4-benzodioxan-6-yl)piperazine (Precursor)
The synthesis of the core piperazine precursor is a critical first step for the development of various derivatives.
Objective: To synthesize 1-(1,4-benzodioxan-6-yl)piperazine.
Materials:
-
1,4-benzodioxan-6-carbonyl chloride
-
Piperazine
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
Procedure:
-
Dissolve 1,4-benzodioxan-6-carbonyl chloride (1 equivalent) and piperazine (1.1 equivalents) in DMF.
-
Add K₂CO₃ (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(1,4-benzodioxan-6-yl)piperazine.
Protocol 2: Radiosynthesis of [18F]1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine ([18F]3d)
This protocol describes the radiosynthesis of the D4-selective PET ligand.
Objective: To radiolabel the precursor with fluorine-18 for PET imaging.
Method: The radiosynthesis is achieved through a one-pot reductive amination of 6-[18F]fluoronicotinaldehyde with 1-(1,4-benzodioxine-6-yl)piperazine.[5]
Materials:
-
6-[18F]Fluoronicotinaldehyde (produced via nucleophilic aromatic substitution)
-
1-(1,4-benzodioxine-6-yl)piperazine
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Produce 6-[18F]fluoronicotinaldehyde via nucleophilic aromatic substitution of the corresponding chloro- or nitro-precursor with K[18F]F/Kryptofix 2.2.2.
-
In a reaction vessel, combine 6-[18F]fluoronicotinaldehyde and 1-(1,4-benzodioxine-6-yl)piperazine in DCE.
-
Add sodium triacetoxyborohydride to the mixture.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Quench the reaction with water.
-
Purify the crude product using semi-preparative HPLC to isolate [18F]3d.
-
The final product should have a radiochemical purity of >98%.[5]
Caption: Radiosynthesis Workflow for [18F]3d.
Protocol 3: In Vitro Dopamine D4 Receptor Functional Assay (cAMP Assay)
This protocol outlines a method to assess the antagonist activity of the compound at the D4 receptor by measuring changes in cAMP levels.
Objective: To determine the functional antagonism of the compound at the human dopamine D4 receptor.
Materials:
-
Cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells)
-
Dopamine (agonist)
-
Test compound (1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivative)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay)
-
Cell culture medium and reagents
Procedure:
-
Plate the D4 receptor-expressing cells in a 384-well plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for 30 minutes.
-
Stimulate the cells with an EC₈₀ concentration of dopamine in the presence of forskolin.
-
After the appropriate incubation time (typically 15-30 minutes), measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The antagonist activity is determined by the ability of the test compound to inhibit the dopamine-induced decrease in forskolin-stimulated cAMP levels. Calculate the IC₅₀ value from the concentration-response curve.
Protocol 4: In Vivo Behavioral Assessment - Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating that is often deficient in individuals with schizophrenia. This test can be used to evaluate the potential antipsychotic-like effects of D4 receptor antagonists.
Objective: To assess the effect of the compound on sensorimotor gating in rodents.
Apparatus:
-
Acoustic startle response system with a sound-attenuating chamber.
Procedure:
-
Acclimate the animal (rat or mouse) to the testing room for at least 30 minutes before the session.
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-85 dB) presented 30-120 ms before the startle pulse.
-
No-stimulus trials: Background noise only.
-
-
Administer the test compound or vehicle at an appropriate time before the test session.
-
Record the startle amplitude for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as follows: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100]. An increase in %PPI in a disease model (e.g., after administration of a psychomimetic) would indicate a therapeutic-like effect of the test compound.
Protocol 5: In Vivo Behavioral Assessment - Novel Object Recognition (NOR) Test
The NOR test is used to assess cognitive function, particularly recognition memory, which is often impaired in schizophrenia.
Objective: To evaluate the effect of the compound on recognition memory in rodents.
Apparatus:
-
An open-field arena.
-
Two identical objects for the familiarization phase.
-
One familiar and one novel object for the testing phase.
Procedure:
-
Habituation: Allow the animal to explore the empty open-field arena for 5-10 minutes for 2-3 days.
-
Familiarization Phase (Training): Place the animal in the arena with two identical objects and allow it to explore for 5-10 minutes.
-
Inter-trial Interval: Return the animal to its home cage for a specific period (e.g., 1 to 24 hours).
-
Test Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow for 5-10 minutes of exploration.
-
Administer the test compound or vehicle before the familiarization or test phase.
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Caption: In Vivo Behavioral Testing Workflow.
Conclusion and Future Directions
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold has proven to be a valuable platform for the development of highly selective dopamine D4 receptor antagonists. The application of these compounds, particularly as PET radioligands, offers a powerful tool to investigate the role of the D4 receptor in the living brain and to facilitate the development of novel therapeutics for neuropsychiatric disorders. The protocols provided herein offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of these important research tools. Future research may focus on the development of derivatives with agonist or partial agonist properties to further elucidate the complex pharmacology of the D4 receptor, as well as the exploration of their therapeutic potential beyond schizophrenia.
References
-
Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2024). Methods in Molecular Biology, 2746, 121-133. Available from: [Link]
-
Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget. (2018). Journal of Visualized Experiments, (141). Available from: [Link]
-
BehaviorCloud Protocols - Novel Object Recognition. (n.d.). BehaviorCloud. Available from: [Link]
-
Novel Object Recognition. (2025). protocols.io. Available from: [Link]
-
Novel Object Recognition test. (2024). Mouse Metabolic Phenotyping Centers. Available from: [Link]
-
Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). International Mouse Phenotyping Consortium. Available from: [Link]
-
Novel Object Recognition. (n.d.). Maze Engineers. Available from: [Link]
-
Pre-Pulse Inhibition Startle Protocol. (n.d.). Med Associates Inc. Available from: [Link]
-
Prepulse Inhibition Test. (n.d.). Bio-protocol. Available from: [Link]
-
Synthesis of 1,4-benzodioxane-6-carbonyl chloride. (n.d.). PrepChem.com. Available from: [Link]
-
Auditory startle & Prepulse inhibition. (2024). Mouse Metabolic Phenotyping Centers. Available from: [Link]
-
ELISA Kit for Dopamine Receptor D4 (DRD4). (n.d.). Cloud-Clone Corp. Available from: [Link]
-
Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (2025). ResearchGate. Available from: [Link]
-
Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. (2025). ResearchGate. Available from: [Link]
-
D4 Dopamine Receptor Assay. (n.d.). Innoprot. Available from: [Link]
-
1-(2,3-Dihydrobenzo[b][3][4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. (2013). National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). International Journal of Organic Chemistry, 12(3), 143-160. Available from: [Link]
-
Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. (2019). eLife, 8, e48822. Available from: [Link]
-
Piperazine, 1-(1,4-benzodioxan-6-ylcarbonyl). (n.d.). PubChemLite. Available from: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 579-588. Available from: [Link]
-
1-(2,3-Dihydrobenzo[b][3][4]dioxin-6-yl). (2013). National Center for Biotechnology Information. Available from: [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Available from: [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2011). Bioorganic & Medicinal Chemistry, 19(11), 3463-3472. Available from: [Link]
-
design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. (2005). Bioconjugate Chemistry, 16(2), 406-420. Available from: [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). Pharmaceuticals, 16(4), 609. Available from: [Link]
-
Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. (2013). ResearchGate. Available from: [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2013). PLoS One, 8(3), e59529. Available from: [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (2011). Bioorganic & Medicinal Chemistry, 19(11), 3463-3472. Available from: [Link]
-
Coumarin-piperazine derivatives as biologically active compounds. (2019). Current Issues in Pharmacy and Medical Sciences, 32(4), 195-200. Available from: [Link]
Sources
- 1. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition [protocols.io]
- 5. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine as a Dopamine D4 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Selective Tool for Dopamine D4 Receptor Exploration
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a subject of intense research interest due to its unique anatomical distribution in the prefrontal cortex, amygdala, and hippocampus, and its implication in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorder.[1][2] Unlike other dopamine receptor subtypes, the D4 receptor exhibits significant genetic polymorphism, further adding to its complexity and therapeutic potential. The development of selective ligands for the D4 receptor is paramount for elucidating its physiological roles and for the rational design of novel therapeutics with improved side-effect profiles.
This document provides a comprehensive guide to the use of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and its derivatives as high-affinity and selective ligands for the dopamine D4 receptor. We will delve into the synthesis of this chemical scaffold, provide detailed protocols for its characterization using radioligand binding and functional assays, and present key data to guide your research endeavors.
Chemical Synthesis: Crafting the Key to D4 Selectivity
The synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine can be achieved through established methods of aryl amine synthesis, most notably through nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination.[3][4] Below is a representative protocol based on the Buchwald-Hartwig amination, a versatile and widely used method for the formation of carbon-nitrogen bonds.[4]
Protocol: Synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine via Buchwald-Hartwig Amination
Objective: To synthesize 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine from 6-bromo-2,3-dihydro-1,4-benzodioxin and piperazine.
Materials:
-
6-bromo-2,3-dihydro-1,4-benzodioxin
-
Piperazine (anhydrous)
-
Palladium(II) acetate (Pd(OAc)2)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromo-2,3-dihydro-1,4-benzodioxin (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Preparation: In a separate glovebox or under a constant flow of inert gas, prepare the catalyst by mixing palladium(II) acetate (0.02 eq) and rac-BINAP (0.03 eq) in anhydrous toluene.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask containing the reactants.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.[5]
-
Characterization: Confirm the identity and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Characterization of Receptor Binding: Quantifying Affinity and Selectivity
A crucial step in characterizing any novel ligand is to determine its binding affinity (Ki) for the target receptor and its selectivity against other related receptors. Radioligand binding assays are the gold standard for this purpose.
Protocol: Dopamine D4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
-
Non-specific binding determinator: Haloperidol (10 µM) or another suitable D2-like antagonist.
-
Test compound: 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, prepared in a series of dilutions.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D4 cells to confluency.
-
Harvest the cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting pellet in fresh membrane preparation buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane homogenate (20-50 µg protein), [³H]-Spiperone (at a concentration near its Kd, e.g., 0.1-0.5 nM), and assay buffer.
-
Non-specific Binding: Membrane homogenate, [³H]-Spiperone, and haloperidol (10 µM).
-
Competitive Binding: Membrane homogenate, [³H]-Spiperone, and varying concentrations of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Binding Affinity Data:
Derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine have demonstrated high affinity and selectivity for the dopamine D4 receptor.[1][6]
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (D2/D4) | Reference |
| 1-(2,3-dihydrobenzo[b][5][7]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine | Dopamine D4 | 1.5 ± 0.7 | >19,000 | [6] |
| Dopamine D2 (long) | 29,000 | [6] | ||
| S 18126 | Dopamine D4 | 2.4 | >300 | [6] |
| Dopamine D2 | 738 | [6] |
Functional Characterization: Assessing Ligand Efficacy
Beyond binding affinity, it is crucial to determine the functional activity of a ligand – whether it acts as an agonist, antagonist, or inverse agonist. This can be assessed through various functional assays that measure downstream signaling events following receptor activation.
Dopamine D4 Receptor Signaling Pathways
The dopamine D4 receptor, like other D2-like receptors, primarily couples to the Gi/o family of G proteins.[7] Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor activation can modulate other signaling pathways, including the recruitment of β-arrestin.[7]
Diagram of D4 Receptor Signaling:
Caption: Simplified signaling pathways of the dopamine D4 receptor.
Protocol: cAMP Functional Assay
Objective: To determine the functional potency (EC50 or IC50) of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine at the dopamine D4 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell culture reagents.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
Test compound: 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed HEK293-D4 cells in a 96-well plate and grow to near confluency.
-
Agonist Mode:
-
Pre-treat cells with IBMX (e.g., 500 µM) for 30 minutes.
-
Add varying concentrations of the test compound and incubate for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50.
-
-
Antagonist Mode:
-
Pre-treat cells with IBMX.
-
Add varying concentrations of the test compound and incubate for 15-30 minutes.
-
Add a fixed concentration of a D4 agonist (e.g., dopamine or a known synthetic agonist) at its EC80 concentration.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels.
-
Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
-
Protocol: [³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G proteins by the D4 receptor in response to 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Materials:
-
Membranes from cells expressing the D4 receptor.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
Test compound.
-
Non-specific binding determinator: unlabeled GTPγS.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, GDP (e.g., 10 µM), and varying concentrations of the test compound in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Counting: Wash the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC50 and Emax.
Protocol: β-Arrestin Recruitment Assay
Objective: To assess the ability of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine to promote the interaction between the D4 receptor and β-arrestin.
Materials:
-
Cells co-expressing the D4 receptor fused to a reporter fragment (e.g., a fragment of luciferase or β-galactosidase) and β-arrestin fused to the complementary reporter fragment.
-
Cell culture reagents.
-
Test compound.
-
Substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed the engineered cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of the test compound.
-
Incubation: Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor-β-arrestin interaction.
-
Detection: Add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or absorbance) using a plate reader.[7]
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration to determine the EC50.
Functional Data Summary:
| Assay Type | Expected Outcome for a D4 Antagonist | Representative Data (for derivatives) | Reference |
| cAMP Assay (Antagonist Mode) | Inhibition of agonist-induced decrease in cAMP | Potent inhibition | [8] |
| [³⁵S]GTPγS Binding Assay (Antagonist Mode) | Inhibition of agonist-stimulated [³⁵S]GTPγS binding | Kb = 2.2 nM (for S 18126) | [6] |
| β-Arrestin Recruitment Assay | May or may not block agonist-induced recruitment, depending on biased agonism | To be determined experimentally | [7] |
Conclusion
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and its derivatives represent a valuable class of high-affinity and selective ligands for the dopamine D4 receptor. The synthetic route is accessible, and the pharmacological characterization can be robustly performed using the detailed protocols provided in these application notes. The high selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes makes them excellent research tools for dissecting the complex roles of the D4 receptor in health and disease. Furthermore, the antagonist profile of certain derivatives suggests their potential as lead compounds for the development of novel therapeutics for a range of neuropsychiatric conditions. Researchers are encouraged to utilize these protocols and data as a foundation for their investigations into the fascinating biology of the dopamine D4 receptor.
References
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molecules.
-
1-(2,3-Dihydrobenzo[b][5][7]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. National Center for Biotechnology Information.
-
S 18126 ([2-[4-(2,3-dihydrobenzo[5][7]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]), a potent, selective and competitive antagonist at dopamine D4 receptors. The Journal of Pharmacology and Experimental Therapeutics.
- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs.
-
1-(2,3-Dihydrobenzo[b][5][7]dioxin-6-yl). National Center for Biotechnology Information.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
- Transformation of 2 H -1,2,3-benzothiadiazine 1,1-dioxides variously substituted at the aromatic ring, via nucleophilic substitution and demethylation reactions.
- 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- GTPγS Binding Assays. Assay Guidance Manual.
- Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. Journal of Medicinal Chemistry.
- Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. Frontiers in Pharmacology.
- Buchwald–Hartwig amin
- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma.
- Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. PubMed Central.
- Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
- Study of nucleophilic aromatic substitution with diaryliodonium salts. DiVA portal.
- GTP binding assay. Revvity.
- GTPγS Binding Assay.
- A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D 2 -Like Receptors. MDPI.
- Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. Journal of the American Chemical Society.
- Buchwald–Hartwig Amin
- Dopamine receptor. Wikipedia.
- [35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in Molecular Biology.
- Synthesis of piperazines. Organic Chemistry Portal.
- Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]
- 6. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine in the synthesis of PET imaging agents.
An Application Guide to the Synthesis of PET Imaging Agents Utilizing the 1-(2,3-Dihydro-benzodioxin-6-yl)-piperazine Scaffold
Authored by: A Senior Application Scientist
Introduction: The Significance of a Privileged Scaffold in Neuroreceptor Imaging
Positron Emission Tomography (PET) provides an unparalleled window into the molecular processes of the living brain, enabling the quantitative imaging of neuroreceptors and transporters.[1][2] The power of this technique is fundamentally reliant on the development of highly specific and selective radiotracers.[3][4] Within the vast chemical space explored by medicinal chemists, certain molecular frameworks, often termed "privileged scaffolds," emerge as consistently effective building blocks for creating potent and selective ligands for various biological targets.
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine moiety is one such scaffold. Its rigid benzodioxin ring system combined with the versatile piperazine linker provides a geometrically defined structure with favorable physicochemical properties for penetrating the blood-brain barrier. The piperazine nitrogen, in particular, serves as a chemically accessible handle for introducing positron-emitting radionuclides like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) or for further chemical modification to fine-tune pharmacological properties.[5][6] This scaffold has proven especially fruitful in the development of ligands for dopamine and sigma receptors, which are critical targets in the study of neuropsychiatric and neurodegenerative disorders.[7][8][9]
This guide provides an in-depth technical overview and detailed protocols for leveraging this key scaffold in the synthesis of PET imaging agents, intended for researchers, radiochemists, and drug development professionals.
Core Radiochemical Principles: Rationale and Strategy
The successful synthesis of a PET radiotracer is a race against time, governed by the physical half-life of the chosen radionuclide. The strategic choices made in the radiosynthesis pathway are therefore paramount.
Pillar 1: The Choice of Radionuclide
The two most common radionuclides for PET, ¹¹C and ¹⁸F, offer distinct advantages and dictate different synthetic approaches.[10][11]
-
Carbon-11 (t½ ≈ 20.4 min): The short half-life of ¹¹C necessitates rapid, highly efficient synthetic methods, often completed in under 40 minutes. Its primary advantage is that it allows for the labeling of molecules without altering their fundamental chemical structure, as carbon is a native element. This makes it ideal for labeling established drugs to study their in vivo pharmacokinetics. The use of reactive synthons like [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is the cornerstone of ¹¹C chemistry.[12][13]
-
Fluorine-18 (t½ ≈ 109.8 min): The longer half-life of ¹⁸F is a significant logistical advantage. It permits more complex, multi-step syntheses, allows for off-site distribution of the radiotracer, and enables longer imaging protocols to study slower biological processes.[14][15] However, introducing fluorine into a molecule that does not naturally contain it requires careful consideration to ensure that its biological activity is not adversely affected.
Pillar 2: General Synthetic Paradigms
For the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine core, labeling strategies typically exploit the reactivity of the secondary amine on the piperazine ring or involve the construction of a labeled appendage that is then attached to the core structure.
-
Direct N-Alkylation (Primarily for ¹¹C): The most straightforward approach involves the reaction of a desmethyl precursor (containing a secondary amine on the piperazine) with a ¹¹C-labeled alkylating agent like [¹¹C]CH₃I.[16][17] This is a rapid and robust reaction.
-
Reductive Amination (Primarily for ¹⁸F): This strategy involves reacting the piperazine core with an ¹⁸F-labeled aldehyde or ketone in the presence of a reducing agent. This is a powerful C-N bond-forming reaction that can be performed in a "one-pot" fashion to maximize efficiency.[7][18]
-
Prosthetic Group Conjugation (Primarily for ¹⁸F): An ¹⁸F-labeled small molecule, or "prosthetic group" (e.g., [¹⁸F]fluoroethyl tosylate), is first synthesized and then attached to the piperazine core. This is particularly useful when direct fluorination is challenging or yields are low.[6][19]
Application Protocol 1: Synthesis of a Dopamine D₄ Receptor Radioligand via One-Pot Reductive Amination
Dopamine D₄ receptors are concentrated in extrastriatal brain regions like the cortex and hippocampus and are implicated in cognitive and emotional processing.[7] Their involvement in the pathophysiology of schizophrenia, highlighted by the high affinity of the atypical antipsychotic clozapine for D₄ receptors, makes them a compelling target for PET imaging.[7] The following protocol details the synthesis of 1-(2,3-dihydrobenzo[b][3][7]dioxin-6-yl)-4-((6-[¹⁸F]fluoropyridin-3-yl)methyl)piperazine ([¹⁸F]3d), a potent and highly selective D₄ receptor antagonist.[7]
Workflow for [¹⁸F]3d Synthesis
Caption: One-pot synthesis workflow for the D₄ PET agent [¹⁸F]3d.
Step-by-Step Methodology
-
[¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]F⁻ is trapped on a quaternary ammonium (QMA) anion-exchange cartridge.
-
Elution and Azeotropic Drying: The [¹⁸F]F⁻ is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. The mixture is heated under a stream of nitrogen to remove water azeotropically. Expertise & Experience: This drying step is critical. Residual water will significantly reduce the nucleophilicity of the fluoride ion, leading to poor labeling yields. The K₂₂₂ cryptand effectively chelates the potassium ion, leaving a "naked," highly reactive fluoride ion.
-
Synthesis of 6-[¹⁸F]Fluoronicotinaldehyde: The aldehyde precursor (e.g., 6-(formyl)pyridin-3-yl)trimethylammonium triflate) dissolved in dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]F⁻/K₂₂₂ complex. The vessel is sealed and heated (e.g., 120-150 °C) for 10-15 minutes to facilitate the nucleophilic aromatic substitution.
-
One-Pot Reductive Amination: After cooling the reaction vessel, a solution of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and a reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), in DMSO containing a catalytic amount of acetic acid is added directly to the vessel containing the newly formed 6-[¹⁸F]fluoronicotinaldehyde. The reaction is allowed to proceed at room temperature or with gentle heating for 5-10 minutes. Expertise & Experience: NaBH(OAc)₃ is the reducing agent of choice as it is mild enough not to reduce the aldehyde before it forms the iminium ion intermediate with the piperazine, yet it is reactive enough to efficiently reduce the iminium ion to the desired amine product.
-
Purification: The reaction is quenched with water and the entire mixture is injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column) to separate the desired radiolabeled product from unreacted precursors, radiolabeled impurities, and other byproducts.
-
Formulation: The HPLC fraction corresponding to [¹⁸F]3d is collected into a flask containing sterile water. This diluted solution is then passed through a C18 Sep-Pak cartridge, which traps the product. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is eluted from the Sep-Pak with a small volume of ethanol and diluted with sterile saline for injection to yield a physiologically compatible solution.[12]
Quantitative Data for [¹⁸F]3d Synthesis
| Parameter | Typical Value | Rationale / Significance |
| Radiochemical Yield (RCY) | 15 ± 5% (non-decay corrected) | Reflects the overall efficiency of the radiosynthesis. |
| Specific Activity | 60 GBq/µmol (1.6 Ci/µmol) | High specific activity is crucial to avoid saturating the D₄ receptors with non-radioactive ligand. |
| Radiochemical Purity | >98% | Ensures that the detected PET signal originates solely from the desired tracer. |
| Total Synthesis Time | ~80 minutes | A rapid synthesis is necessary to maximize the final activity of the product. |
| logD₇.₄ | 1.81 ± 0.05 | Indicates optimal lipophilicity for blood-brain barrier penetration. |
| Data adapted from Leung, K. (2013).[7] |
Application Protocol 2: General Strategy for ¹¹C-Methylation of Piperazine Scaffolds
While the previous protocol detailed a specific ¹⁸F-labeled tracer, the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold is also an excellent candidate for labeling with ¹¹C. This is typically achieved via N-methylation of a desmethyl precursor using [¹¹C]CH₃I or [¹¹C]CH₃OTf. This method is broadly applicable to many piperazine-containing molecules for imaging targets like NK1 or D3 receptors.[13][16]
General Workflow for N-[¹¹C]Methylation
Caption: General workflow for ¹¹C-methylation of a piperazine precursor.
Step-by-Step Methodology
-
Production of [¹¹C]CO₂ and Conversion to [¹¹C]CH₃I: [¹¹C]CO₂ is produced in the cyclotron via the ¹⁴N(p,α)¹¹C reaction. This is then catalytically reduced to [¹¹C]CH₄, which is subsequently converted to [¹¹C]CH₃I via gas-phase iodination. Modern automated radiosynthesis modules perform these steps sequentially.
-
Trapping of [¹¹C]CH₃I: The gaseous [¹¹C]CH₃I is passed through a solution of the desmethyl precursor (e.g., 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine ) dissolved in a suitable solvent like acetone or DMF, containing a base (e.g., NaOH or tetrabutylammonium hydroxide).
-
Labeling Reaction: The reaction vessel is sealed and heated (e.g., 80-100 °C) for a short period (3-5 minutes). The base deprotonates the secondary amine of the piperazine, creating a more nucleophilic species that readily reacts with the electrophilic [¹¹C]CH₃I.
-
Purification: The reaction mixture is purified using either semi-preparative HPLC, as described in the ¹⁸F protocol, or via Solid-Phase Extraction (SPE). Expertise & Experience: For many ¹¹C-methylations, a well-designed SPE purification using a sequence of cartridges (e.g., C18, alumina) can be sufficient to remove unreacted precursor and impurities. This is often faster than HPLC, which is a significant advantage when working with the short-lived ¹¹C.[13][16]
-
Formulation: The purified product is formulated into an injectable solution using standard procedures.
Typical Quantitative Data for ¹¹C-Methylation
| Parameter | Typical Value Range | Rationale / Significance |
| Radiochemical Yield (RCY) | 40 - 65% (decay corrected) | N-methylation is typically a very high-yield reaction. |
| Specific Activity | >100 GBq/µmol | Essential for high-affinity receptor systems. |
| Radiochemical Purity | >99% | Critical for accurate quantification and to avoid off-target binding. |
| Total Synthesis Time | 15 - 25 minutes | The entire process must be extremely rapid and automated. |
| Data adapted from Selivanova, S. V., et al. (2015) and Duan, H., et al. (2005).[8][13] |
Trustworthiness: The Self-Validating System of Quality Control
Every radiopharmaceutical synthesis must conclude with a rigorous battery of quality control (QC) tests to ensure the product is safe and effective for administration. This validation is non-negotiable and forms the basis of trustworthiness in the protocol.
| QC Test | Method | Acceptance Criteria (Typical) | Purpose |
| Radionuclidic Identity | Gamma Spectrometry | Principal photon energy of 511 keV | Confirms the presence of a positron-emitting isotope. |
| Radionuclidic Purity | Gamma Spectrometry (after decay) | No long-lived contaminants | Ensures patient radiation dose is not unnecessarily increased. |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥95% | Guarantees the radioactivity is attributed to the correct chemical form.[6] |
| Specific Activity | HPLC with UV and radiation detectors | As high as achievable (e.g., >37 GBq/µmol) | Prevents pharmacological effects from the injected mass and saturation of the target receptor.[8] |
| Chemical Purity | HPLC with UV detector | Absence of peaks from known impurities | Ensures no toxic chemicals are present. |
| pH | pH meter or strip | 4.5 - 7.5 | Prevents pain or tissue damage upon injection. |
| Residual Solvents | Gas Chromatography (GC) | Below USP/Ph. Eur. limits | Prevents toxicity from organic solvents used in synthesis.[20] |
| Sterility | Incubation in culture media | No microbial growth | Ensures the product is free from bacteria.[20] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | <175 EU/V | Prevents fever-inducing pyrogens.[20] |
Conclusion and Future Outlook
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold represents a robust and versatile platform for the development of novel PET imaging agents, particularly for neuroreceptor systems. The protocols outlined herein for both ¹⁸F and ¹¹C labeling provide a foundation for researchers to synthesize these valuable molecular imaging tools. The inherent chemical tractability of the piperazine moiety ensures that this core structure will continue to be a valuable starting point for designing the next generation of PET radiotracers with improved selectivity, affinity, and pharmacokinetic profiles, ultimately advancing our understanding of brain function in health and disease.
References
-
Leung, K. (2013). 1-(2,3-Dihydrobenzo[b][3][7]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
-
Cole, E. L., et al. (2015). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. Nature Communications. Available at: [Link]
-
Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology. Available at: [Link]
-
Saxena, P., et al. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals. Available at: [Link]
-
Saxena, P., et al. (2020). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Bentham Science. Available at: [Link]
-
Saxena, P., et al. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. ResearchGate. Available at: [Link]
-
Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Malaysian Journal of Medical Sciences. Available at: [Link]
-
Stremmel, C., et al. (2022). Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. Journal of Medicinal Chemistry. Available at: [Link]
-
Yu, S. (2006). Synthesis of 18F-FDG by electrophilic fluorination. ResearchGate. Available at: [Link]
-
Mallia, M. B., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry. Available at: [Link]
-
Duan, H., et al. (2005). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Duan, H., et al. (2005). Synthesis and Initial PET Imaging of New Potential NK1 Receptor Radioligands. Nuclear Medicine and Biology. Available at: [Link]
-
Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. ResearchGate. Available at: [Link]
-
Reiner, T., & Jokerst, J. V. (2016). Modular strategies for PET imaging agents. Current Opinion in Chemical Biology. Available at: [Link]
-
Kim, H. W., et al. (2004). Rapid synthesis of [18F]FDG without an evaporation step using an ionic liquid. Applied Radiation and Isotopes. Available at: [Link]
-
Innis, R. B. (1992). Neuroreceptor imaging with SPECT. The Journal of Clinical Psychiatry. Available at: [Link]
-
Tang, G., et al. (2023). Evaluation of thiadiazine-based PET radioligands for imaging the AMPA receptor. ResearchGate. Available at: [Link]
-
Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. FOLIA. Available at: [Link]
-
Dollé, F., et al. (2003). Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide--a potential radiotracer for D3 receptor imaging with PET. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Parent, A., et al. (2024). Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1). EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
Orlovskaya, V. V., et al. (2023). One-Pot Radiosynthesis of [18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][7][8]dioxol-5-yl)-1H-pyrazole—A Potential PET Radiotracer Targeting α-Synuclein Aggregates. Molecules. Available at: [Link]
-
Jacobs, A. H., et al. (2003). Neuroreceptor Imaging. University of Geneva. Available at: [Link]
-
Weatherman, R. (2025). PET radiotracers. Radiopaedia.org. Available at: [Link]
-
Sander, C. Y., & Hesse, S. (2017). Advances in simultaneous PET/MR for imaging neuroreceptor function. Current Opinion in Neurobiology. Available at: [Link]
-
Orlovskaya, V. V., et al. (2023). One-Pot Radiosynthesis of [18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[ d][7][8]dioxol-5-yl)-1 H-pyrazole—A Potential PET Radiotracer Targeting α-Synuclein Aggregates. PubMed. Available at: [Link]
-
Sutharson, L., et al. (2023). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecules. Available at: [Link]
-
Kulkarni, P., & Kulkarni, V. (2014). Understanding the Structural Requirements of Hybrid Ligands as D2/D3 Receptor Ligands. International Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. hug.ch [hug.ch]
- 2. radiopaedia.org [radiopaedia.org]
- 3. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular strategies for PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. [folia.unifr.ch]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. One-Pot Radiosynthesis of [18F]Anle138b-5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[ d][1,3]dioxol-5-yl)-1 H-pyrazole-A Potential PET Radiotracer Targeting α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols for the In Vivo Formulation of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
Abstract
This document provides a comprehensive guide for the rational development of formulations for the novel compound 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, intended for in vivo preclinical research. In the absence of established physicochemical data for this specific molecule, this guide emphasizes a systematic, strategy-based approach. It details the essential pre-formulation characterization studies required and provides adaptable, step-by-step protocols for developing oral and parenteral formulations. The methodologies are designed to be self-validating, incorporating analytical procedures to ensure formulation accuracy, stability, and safety, thereby upholding the principles of rigorous scientific investigation.
Introduction: The Formulation Challenge
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is a novel arylpiperazine derivative. Like many compounds in this class, it is anticipated to be a weakly basic molecule with potentially limited aqueous solubility at physiological pH. The success of any in vivo study—be it for pharmacokinetic, pharmacodynamic, or toxicological assessment—is critically dependent on the creation of a stable, homogenous, and bioavailable formulation that allows for accurate and reproducible dosing.[1]
This guide provides researchers with a strategic workflow to develop and validate a fit-for-purpose formulation, moving from essential pre-formulation analysis to specific, adaptable protocols for oral and intravenous administration.
Foundational Pre-formulation Assessment
Prior to any formulation attempt, a foundational understanding of the compound's physicochemical properties is paramount. This initial characterization will dictate the most viable formulation strategy.[2]
Essential Physicochemical Characterization
-
Aqueous Solubility vs. pH: This is the most critical parameter. The solubility of the compound should be determined at various pH points (e.g., pH 2, 4, 6.8, 7.4, and 9) to understand its behavior as a potential weak base. A significant increase in solubility at low pH is a strong indicator that pH-adjusted aqueous solutions are a viable strategy.
-
pKa Determination: Potentiometric titration is the standard method to determine the pKa of the ionizable piperazine moiety. Piperazine itself has two pKa values, around 5.4 and 9.7.[3] Knowing the pKa will allow for precise calculation of the pH required to achieve complete solubilization via salt formation.
-
LogP/LogD: The octanol-water partition coefficient is a measure of lipophilicity. A high LogP (typically >3) may indicate poor aqueous solubility and suggest that lipid-based or co-solvent formulations might be necessary.[2]
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) should be used to determine the compound's melting point, crystallinity, and identify any potential polymorphs. This information is crucial for stability and dissolution properties.
-
Solubility in Excipients: The solubility of the compound should be screened in a panel of pharmaceutically acceptable co-solvents (e.g., Propylene Glycol, PEG 400, DMSO, Ethanol) and lipids/surfactants (e.g., Polysorbate 80, Solutol® HS 15).[4][5]
Assumed Physicochemical Profile & Formulation Strategy
For the purpose of providing concrete protocols, we will proceed with a hypothesized profile for 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, based on typical arylpiperazine structures:
-
Classification: Weakly basic compound.
-
Aqueous Solubility: Poor at neutral pH (<0.1 mg/mL), but good solubility at acidic pH (< pH 4).
-
pKa: Estimated to be between 7.5 and 8.5 for the distal nitrogen of the piperazine ring.
-
Stability: Assumed to be stable to short-term pH and light exposure, but this must be verified.
This profile suggests that the primary challenge is overcoming poor solubility at physiological pH. The formulation strategy will therefore focus on maintaining the compound in a solubilized state until administration.
Caption: Formulation Development Workflow for 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Formulation Protocols
Safety First: Based on the parent piperazine molecule, 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine should be handled as a hazardous substance. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or chemical fume hood.
Protocols for Oral Administration (PO)
This is the simplest and preferred approach if the required dose can be dissolved in a tolerable volume at an acidic pH.
-
Rationale: The basic nitrogen on the piperazine ring will be protonated in an acidic environment, forming a more soluble salt in situ.
-
Target: 1 mg/mL solution.
-
Materials:
-
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (e.g., Milli-Q®)
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
-
-
Step-by-Step Methodology:
-
Weigh 10 mg of the compound and place it into a 10 mL volumetric flask.
-
Add approximately 7 mL of purified water. The compound will likely not dissolve.
-
While stirring, add 0.1 M HCl dropwise until the compound fully dissolves. Record the volume of acid added.
-
Check the pH. It should be in the range of 2-3.
-
If necessary, adjust the pH upwards to ~3.0-3.5 using 0.1 M NaOH to minimize potential gastrointestinal irritation, ensuring the compound remains in solution. Do not exceed pH 4 without first confirming solubility.
-
Once fully dissolved and the pH is stable, bring the final volume to 10 mL with purified water.
-
Visually inspect for any particulates. The final formulation should be a clear, particle-free solution.
-
Verify the final concentration using the HPLC-UV method described in Section 5.
-
This approach is used when pH adjustment alone is insufficient to achieve the target concentration.
-
Rationale: Using a mixture of water-miscible organic solvents can solubilize lipophilic compounds. PEG 400 is a common and well-tolerated co-solvent for preclinical studies.[6]
-
Target: 5 mg/mL solution.
-
Materials:
-
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Purified Water
-
-
Step-by-Step Methodology:
-
Prepare the vehicle by mixing PEG 400, PG, and Water in a 40:10:50 (v/v/v) ratio.
-
Weigh 50 mg of the compound into a 10 mL glass vial.
-
Add the 10 mL of the prepared vehicle to the vial.
-
Gently warm the mixture (to ~40°C) and vortex or sonicate until the compound is fully dissolved.
-
Allow the solution to cool to room temperature and visually inspect for any signs of precipitation.
-
Verify the final concentration using the HPLC-UV method.
-
| Oral Formulation Examples | Vehicle Component 1 | Vehicle Component 2 | Vehicle Component 3 | Target Conc. (mg/mL) |
| pH-Adjusted Solution | Purified Water | 0.1 M HCl | - | 1 |
| Co-solvent Vehicle | PEG 400 (40%) | Propylene Glycol (10%) | Water (50%) | 5 |
| Suspension | 0.5% Methylcellulose | 0.2% Tween 80 | Water | >10 |
Protocol for Parenteral (Intravenous) Administration
Critical Note: Parenteral formulations must be sterile and have a pH close to physiological levels to avoid injection site reactions and hemolysis. This protocol aims for a formulation that is diluted into an infusion bag before administration or is suitable for a slow bolus injection. The use of co-solvents is often necessary but should be minimized.[7]
-
Rationale: This combines pH adjustment with a minimal amount of a safe co-solvent to achieve solubility, followed by sterile filtration.
-
Target: 1 mg/mL solution.
-
Materials:
-
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
-
Propylene Glycol (PG), USP grade
-
Citric Acid
-
Water for Injection (WFI)
-
0.22 µm sterile syringe filter (e.g., PVDF or PES)
-
-
Step-by-Step Methodology:
-
Prepare a 10% (w/v) citric acid solution in WFI.
-
In a sterile vial, weigh 10 mg of the compound.
-
Add 2 mL of Propylene Glycol (20% of the final volume). Vortex to wet the powder.
-
Add 7 mL of WFI.
-
While stirring, add the 10% citric acid solution dropwise until the compound dissolves completely. The target pH should be between 4.0 and 5.0.
-
Bring the final volume to 10 mL with WFI.
-
Draw the entire solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile vial. This step ensures sterility.
-
Verify the concentration of the sterile-filtered solution via HPLC-UV to check for any loss due to filter binding.
-
Caption: Workflow for Sterile Parenteral Formulation.
Analytical Verification Protocol (HPLC-UV)
This protocol provides a self-validating system to ensure the accuracy of every prepared formulation.
-
Rationale: A robust analytical method is required to confirm the final concentration of the active ingredient and to detect any potential degradation.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Method Parameters:
-
Gradient: 60% A / 40% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or determined λmax)
-
Column Temperature: 30°C
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine in 50:50 Acetonitrile:Water.
-
Create a calibration curve by making serial dilutions (e.g., 100, 50, 25, 10, 1 µg/mL).
-
-
Sample Analysis:
-
Dilute the prepared formulation (from Section 4) with the mobile phase to fall within the range of the calibration curve.
-
Inject the standards and the sample.
-
Calculate the concentration of the formulation sample against the linear regression of the standard curve. The result should be within ±10% of the target concentration.
-
Stability Assessment
A short-term stability assessment is crucial to ensure the formulation is viable for the duration of the experiment.
-
Protocol:
-
Prepare the chosen formulation as described above.
-
Analyze the initial concentration (T=0) using the HPLC method.
-
Store aliquots of the formulation under relevant conditions (e.g., room temperature, 4°C).
-
Re-analyze the concentration and visually inspect for precipitation at set time points (e.g., 2, 4, 8, and 24 hours).
-
Acceptance Criteria: The concentration should remain within ±10% of the initial value, and no visible precipitation or color change should occur.
-
References
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Available at: [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available at: [Link]
-
Formulation Development From Preclinical to First-In-Human. (2019). Drug Development & Delivery. Available at: [Link]
-
Gavan, A. et al. (2021). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Jain, S. et al. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times. Available at: [Link]
-
Lee, J. et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available at: [Link]
-
Li, P. & Zhao, L. (2007). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]
-
List of parenteral drug formulations containing co-solvents and surfactants. (n.d.). ResearchGate. Available at: [Link]
-
Piperazine. (n.d.). Wikipedia. Available at: [Link]
-
Singh, A. et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Available at: [Link]
- US Patent 8026276B2. (2011). Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant. Google Patents.
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-arylpiperazines. (2023). Molecules. Available at: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Available at: [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
Welcome to the technical support center for the purification of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. This molecule is a vital structural motif in modern drug discovery, frequently appearing as a key intermediate or a core scaffold in pharmacologically active agents.[1][2][3][4] Its unique combination of a benzodioxan moiety and a piperazine ring presents specific challenges and opportunities during purification.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities typically include:
-
Unreacted Starting Materials: Such as piperazine or the activated benzodioxan precursor.
-
Over-alkylated Byproducts: If the synthesis involves N-alkylation, di-substitution on the piperazine ring can occur, especially if stoichiometry is not precisely controlled.
-
Reagents and Catalysts: Residual coupling agents, bases (like triethylamine or potassium carbonate), or palladium catalysts from cross-coupling reactions are common.[1]
-
Solvent Residues: Residual high-boiling solvents like DMF, DMSO, or dioxane can be difficult to remove.
-
Degradation Products: The benzodioxan ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opened impurities.
Q2: My crude product is a persistent oil. What are my best options for purification?
A2: Purifying oily products, especially basic amines, is a frequent challenge. Here are the most effective strategies:
-
Column Chromatography: This is often the first choice for purifying oils. However, the basic nitrogens of the piperazine ring will interact strongly with the acidic silanol groups of standard silica gel, causing significant peak tailing. This can be overcome by adding a basic modifier to your mobile phase.[5][6]
-
Salt Formation & Recrystallization: This is a highly effective method to induce crystallization.[5] By reacting your oily free base with an acid (e.g., HCl, HBr, or fumaric acid), you form a salt. Salts have higher melting points and greater crystal lattice energy, often resulting in a stable, crystalline solid that can be easily purified by recrystallization. The pure free base can then be regenerated by neutralization.[5]
-
Vacuum Distillation: If your compound is thermally stable and the impurities have significantly different boiling points, high-vacuum distillation can be an excellent, scalable purification method.[5]
Q3: How do I select the optimal purification technique for my specific situation?
A3: The choice depends on the scale, initial purity, and nature of the impurities. The following decision tree and comparison table can guide your selection.
Caption: Purification Method Selection Flowchart
| Technique | Pros | Cons | Best For... |
| Column Chromatography | High resolution, applicable to complex mixtures and oils. | Can be labor-intensive, potential for product loss on silica, scalability challenges. | Isolating the target compound from reaction mixtures with multiple, structurally similar components.[5] |
| Recrystallization (via Salt) | Excellent for achieving very high purity, highly scalable, cost-effective. | Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[5] | Final purification step for material that is already >90% pure; removing non-basic impurities. |
| Acid-Base Extraction | Simple, rapid, and excellent for removing neutral or acidic impurities. | Does not separate the target from other basic impurities; potential for emulsion formation. | Initial workup of a crude reaction mixture to perform a bulk purification before a final polishing step.[7][8] |
| Vacuum Distillation | Good for large scales, effectively removes non-volatile impurities. | Compound must be thermally stable; not effective for separating compounds with similar boiling points.[5] | Large-scale purification where the primary impurities are starting materials or solvents with very different boiling points. |
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Column Chromatography Issues
Caption: Troubleshooting Column Chromatography
-
Problem: My compound is streaking badly on the silica column.
-
Causality: The basic lone pairs on the piperazine nitrogens are strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding prevents a clean elution band from forming, resulting in "tailing".[6]
-
Solution: You must neutralize this interaction. Add a small amount of a competing base to your mobile phase. Triethylamine (TEA) at 0.5-2% (v/v) is the most common choice.[5] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically. For very basic compounds, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase.[5]
-
Recrystallization Issues
-
Problem: My compound "oils out" instead of forming crystals.
-
Causality: This happens when the solubility of your compound in the solvent is too high at the saturation point, or if impurities are depressing the melting point. The solution becomes supersaturated so quickly that molecules don't have time to align into an ordered crystal lattice.
-
Solution:
-
Add a co-solvent: Add a "poor" solvent (one in which your compound is less soluble) dropwise to the hot, oily solution until it just becomes cloudy. Then add a few drops of the "good" solvent to clarify and allow it to cool slowly.
-
Reduce the temperature slowly: Do not crash-cool the solution in an ice bath. Let it cool to room temperature first, then move it to a refrigerator. Slow cooling is critical for crystal formation.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
-
-
Problem: I'm not getting any crystals, even after forming a salt.
-
Causality: The solution may not be sufficiently concentrated, or the chosen salt may be too soluble in the selected solvent system.
-
Solution:
-
Concentrate the solution: Gently evaporate some of the solvent and attempt to cool again.
-
Change the solvent: Experiment with different solvents. For salts, polar solvents like ethanol, methanol, or isopropanol, often with a less polar co-solvent like ethyl acetate or diethyl ether, are good starting points.[9]
-
Try a different salt: If the hydrochloride salt is too soluble, try forming the fumarate or tartrate salt, which may have different solubility properties.
-
-
Acid-Base Extraction Issues
-
Problem: I have a persistent emulsion during the workup.
-
Causality: Emulsions are common when mixing aqueous and organic layers, especially when fine precipitates are present or the solution is agitated too vigorously.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.
-
Filter: Pass the entire emulsified mixture through a pad of Celite or filter paper. This can break up the microscopic droplets causing the emulsion.
-
Wait: Let the mixture stand undisturbed for an extended period. Sometimes, time is all that is needed for the layers to separate.
-
-
Detailed Experimental Protocols
Protocol 1: Column Chromatography with Triethylamine Modifier
This protocol assumes a crude product that requires separation from other non-polar and polar impurities.
-
Stationary Phase Preparation:
-
Dry pack a glass column with silica gel (60 Å, 230-400 mesh).
-
Wet the silica with the initial, non-polar mobile phase (e.g., 100% Hexanes or Dichloromethane). Ensure no air bubbles are trapped.
-
-
Sample Preparation:
-
Dissolve your crude 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry load," which results in better band resolution.
-
-
Eluent Preparation:
-
Prepare your mobile phase. A typical starting point is a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane.
-
Crucially, add 1% Triethylamine (TEA) (v/v) to your prepared mobile phase solvents. For example, if you have 1 L of 20% EtOAc/Hexanes, add 10 mL of TEA.
-
-
Chromatography Execution:
-
Carefully add your dry-loaded sample to the top of the column.
-
Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 1% TEA).
-
Gradually increase the polarity of the mobile phase to elute your compound. Monitor the separation using TLC.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification via Hydrochloride Salt Formation
This protocol is ideal for converting an oily or impure free-base product into a crystalline, high-purity salt.
-
Dissolution:
-
Dissolve the crude free base in a suitable organic solvent. Diethyl ether, ethyl acetate, or a mixture of isopropanol/ethyl acetate are good starting points. Use approximately 10 mL of solvent per gram of crude material.
-
-
Salt Formation:
-
While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
-
A precipitate (the hydrochloride salt) should begin to form immediately.
-
Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the solution by spotting a small amount onto wet pH paper; it should be acidic.
-
-
Crystallization & Isolation:
-
Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.
-
If necessary, cool the mixture in an ice bath to maximize the yield of the precipitate.
-
Collect the crystalline salt by vacuum filtration.
-
-
Washing & Drying:
-
Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove any soluble impurities.
-
Dry the purified salt under high vacuum.
-
-
(Optional) Regeneration of Free Base:
-
Dissolve the purified salt in water.
-
Cool the solution in an ice bath and add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >10.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified free base.
-
References
-
MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
PMC. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]
-
Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]
-
MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 1-(2,3-Dihydro-benzodioxin-6-yl)-piperazine
Introduction: Welcome to the technical support guide for the synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. This molecule is a crucial building block and key intermediate in the development of various pharmacologically active agents, particularly those targeting central nervous system receptors.[1][2] Achieving a high yield of this arylpiperazine derivative is critical for the efficiency and cost-effectiveness of subsequent drug development stages.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind experimental choices, focusing primarily on the two most viable synthetic routes: the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr).
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My Buchwald-Hartwig reaction has stalled or is showing very low conversion. What are the likely causes and how can I resolve this?
Diagnosis & Causality: A stalled Buchwald-Hartwig amination is one of the most common issues. The catalytic cycle is complex, and failure can occur at multiple points. The primary culprits are often related to the catalyst's activity, the reaction environment, or the quality of the reagents. The key steps in the cycle are oxidative addition, amine coordination/deprotonation, and reductive elimination.[3] A failure in any of these steps will halt the reaction.
Recommended Actions:
-
Assess Catalyst and Ligand Integrity:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are rigorously degassed. The reaction should be run under a positive pressure of inert gas.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl halides like 6-bromo-1,4-benzodioxane, sterically hindered, electron-rich alkylphosphine ligands (e.g., t-Bu-XPhos, RuPhos) or specific bidentate ligands are often superior to simpler ones like PPh₃.[3] These bulky ligands promote the reductive elimination step, which is often the rate-limiting step for electron-rich substrates.[4]
-
Pre-catalyst vs. In-situ Generation: Using a pre-formed Pd-ligand complex (a "pre-catalyst") can provide more consistent results than generating the active catalyst in situ from a palladium source (like Pd₂(dba)₃) and a separate ligand.
-
-
Evaluate the Base and Solvent System:
-
Base Strength & Solubility: A strong, non-nucleophilic base is required to deprotonate the piperazine. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, if it is not fully dissolved, its effectiveness is drastically reduced. Ensure vigorous stirring. Other bases like Lithium bis(trimethylsilyl)amide (LHMDS) or Cesium Carbonate (Cs₂CO₃) can be effective alternatives.[3]
-
Solvent Polarity: The solvent must be aprotic and capable of dissolving the reagents. Toluene and Dioxane are standard choices. Dioxane's higher polarity can sometimes improve the solubility of the base and the palladium complex, leading to better results.[5]
-
-
Check Reagent Quality:
-
Piperazine Quality: Piperazine is hygroscopic. Water can interfere with the base and the catalyst. Use freshly opened or properly stored anhydrous piperazine.
-
Aryl Halide Purity: Impurities in your starting material (e.g., 6-bromo-1,4-benzodioxane) can act as catalyst poisons. Verify its purity by NMR or LC-MS before starting.
-
Troubleshooting Workflow: Stalled Buchwald-Hartwig Reaction
Caption: Troubleshooting flowchart for a low-yield Buchwald-Hartwig reaction.
Question 2: I am observing a significant amount of a double-arylated byproduct, N,N'-bis(2,3-dihydro-benzodioxin-6-yl)piperazine. How can I improve selectivity for the desired mono-arylated product?
Diagnosis & Causality: This is a classic selectivity problem. Piperazine has two secondary amine nitrogens, both of which are nucleophilic and can react with the aryl halide. The formation of the double-arylated product is favored when the concentration of the mono-arylated product becomes high relative to the remaining piperazine, or when reaction conditions are too harsh.
Recommended Actions:
-
Stoichiometry Control (The Simplest Fix):
-
Use a larger excess of piperazine. Instead of 1.1-1.2 equivalents, try using 2.5-4 equivalents. This statistically favors the reaction of the aryl halide with a free piperazine molecule over the already-substituted product. While effective, this can complicate purification. A facile method using piperazine itself as the solvent has been reported for similar syntheses, which maximizes this effect.[6]
-
-
Slow Addition of the Limiting Reagent:
-
If using a large excess of piperazine is not feasible (e.g., for cost or purification reasons), use a syringe pump to slowly add the aryl halide solution to the reaction mixture containing the piperazine, catalyst, and base over several hours. This keeps the concentration of the aryl halide low at all times, minimizing the chance of a second coupling.
-
-
Use a Mono-Protected Piperazine:
-
The most robust method for ensuring mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. After the coupling reaction, the Boc (tert-butyloxycarbonyl) protecting group can be easily removed under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid) to yield the final product.[7] This adds a step but guarantees selectivity and often simplifies purification.
-
Selectivity Control Diagram
Caption: Reaction pathways for mono- vs. double-arylation of piperazine.
Section 2: Frequently Asked Questions (FAQs)
Q: Which synthetic route is better for large-scale synthesis: Buchwald-Hartwig or SNAr? A: For this particular substrate, the Buchwald-Hartwig amination is almost always superior for both lab and large-scale synthesis. The 1,4-benzodioxane ring system is not sufficiently electron-deficient to activate the aryl halide towards Nucleophilic Aromatic Substitution (SNAr) under mild conditions.[8][9] Achieving an SNAr reaction would likely require very high temperatures and pressures, leading to poor functional group tolerance and potential side reactions. The Buchwald-Hartwig reaction, while requiring a precious metal catalyst, operates under much milder conditions, is more reliable, and generally provides higher yields for this type of unactivated aryl halide.[10]
Q: How do I choose the optimal catalyst, ligand, and base combination without extensive screening? A: While every substrate is unique, a good starting point can be selected based on established principles.
-
Catalyst/Ligand: For an electron-neutral to electron-rich aryl bromide like 6-bromo-1,4-benzodioxane, a Pd(0) source (like Pd₂(dba)₃) combined with a sterically bulky, electron-rich phosphine ligand is a robust choice. G2 or G3 pre-catalysts (e.g., XPhos Pd G3) are excellent, commercially available options that offer high reactivity and stability.
-
Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this type of coupling. It is strong enough to deprotonate the piperazine N-H bond within the palladium complex but is not overly nucleophilic itself.
-
Solvent: Toluene is a reliable, non-polar solvent. If solubility issues arise, 1,4-dioxane is a slightly more polar alternative that can improve reaction rates.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Synthesis
| Component | Recommendation | Rationale |
| Aryl Halide | 6-bromo-1,4-benzodioxane | More reactive than the chloride analog. |
| Amine | N-Boc-piperazine (1.2 eq) | Prevents double-arylation, simplifies purification. |
| Pd Source | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable pre-catalyst for this substrate class. |
| Base | NaOt-Bu (1.5 eq) | Strong, non-nucleophilic base.[3] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, good solubility for reactants.[5] |
| Temperature | 80-110 °C | Typical range for these couplings.[3] |
Q: How can I efficiently remove the palladium catalyst and other impurities during workup? A: Palladium removal is a critical step, especially in pharmaceutical synthesis.
-
Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This will remove the insoluble base and some of the palladium salts.
-
Aqueous Wash: Perform several aqueous washes. A wash with a dilute ammonium chloride solution can help to remove some residual palladium.
-
Activated Carbon/Silica Treatment: Stirring the crude product in solution with activated carbon or a silica-based metal scavenger (like SiliaMetS® Thiol) for a few hours can effectively adsorb residual palladium.
-
Crystallization: The most effective method for achieving high purity is often crystallization of the final product or a salt form (e.g., the hydrochloride salt).
Section 3: Key Experimental Protocol
This protocol describes a reliable, high-yield synthesis using a mono-protected piperazine to ensure selectivity.
Protocol: Synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine via Buchwald-Hartwig Amination and Deprotection
Step A: Buchwald-Hartwig Coupling N-(tert-Butoxycarbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine
-
Vessel Preparation: To a dry Schlenk flask under an Argon atmosphere, add sodium tert-butoxide (1.5 eq).
-
Reagent Addition: Add 6-bromo-1,4-benzodioxane (1.0 eq), N-Boc-piperazine (1.2 eq), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq).
-
Solvent Addition: Add degassed toluene (or 1,4-dioxane) via cannula to the flask to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Step B: Boc-Deprotection 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
-
Dissolution: Dissolve the crude product from Step A in a suitable solvent such as ethyl acetate or methanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of HCl (e.g., 4M HCl in 1,4-dioxane, 3-5 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. The hydrochloride salt of the product will often precipitate.
-
Isolation (as HCl salt): The precipitated solid can be collected by filtration, washed with cold ethyl acetate or ether, and dried under vacuum.
-
Isolation (as free base): To obtain the free base, concentrate the reaction mixture, re-dissolve the residue in water, and basify with a suitable base (e.g., 2M NaOH) to pH > 10. Extract the aqueous layer with a solvent like dichloromethane or ethyl acetate. Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the final product.
References
- BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
-
Gettys, K.E., Ye, Z., & Dai, M. (2017). Recent Advances in Piperazine Synthesis. Synthesis, 49(12), 2589–2604. Available from: [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
Baxter, R. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9069–9074. Available from: [Link]
-
Sagnella, S. M., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Pharmaceutics, 13(7), 1058. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Leung, K. (2013). 1-(2,3-Dihydrobenzo[b][11][12]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available from: [Link]
-
ResearchGate. (2002). An improved one-pot synthesis of N-(2,3-dihydrobenzo[11][12]dioxin-2-carbonyl) piperazine - Useful intermediate for anti-hypertensive drug - Doxazosin. Retrieved from [Link]
-
Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5963–5970. Available from: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
SlidePlayer. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Reid, M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(41), 16207–16211. Available from: [Link]
-
Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Amination of Aryl Chlorides in Piperazine. Organic Letters, 18(20), 5272–5275. Available from: [Link]
-
Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 226. Available from: [Link]
-
Malinka, W., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-796. Available from: [Link]
-
ResearchGate. (2021). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[b][11][12]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubMed. Retrieved from [Link]
-
Sucunza, D., et al. (2020). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 85(15), 9940–9948. Available from: [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. European Journal of Medicinal Chemistry, 258, 115582. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
Sources
- 1. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
Technical Support Center: Stability of 1-(2,3-Dihydro-benzodioxin-6-yl)-piperazine in Solution
Introduction: 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is a critical intermediate and structural motif in medicinal chemistry, notably as a precursor in the synthesis of various pharmaceutically active compounds.[1][2] Its structural integrity in solution is paramount for the accuracy, reproducibility, and validity of experimental results. This guide addresses common stability challenges encountered by researchers, providing expert insights and actionable protocols to ensure the reliable use of this compound in your work. The inherent basicity of the piperazine ring and the presence of the benzodioxan moiety present specific stability considerations that must be carefully managed.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues observed during your experiments.
Q1: I'm observing new or growing impurity peaks in my HPLC/LC-MS analysis after preparing my sample of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine in solution. What is happening?
A1: The appearance of new peaks is a classic indicator of compound degradation. For arylpiperazines like this one, the primary culprits are typically oxidation, photodegradation, or reactions with the solvent itself, especially under non-neutral pH conditions.[3][4]
Expert Analysis & Causality:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or light. This can lead to the formation of N-oxides or other oxidative degradants.
-
pH-Mediated Degradation: Piperazine is a weak base.[3] In acidic or basic aqueous solutions, the compound's stability can be compromised. Extreme pH can catalyze the hydrolysis of susceptible bonds or promote other degradative reactions.[4][5]
-
Photodegradation: Many aromatic and heterocyclic compounds are sensitive to UV or even ambient light. Energy from light can induce cleavage or rearrangement of the molecule.[6] Piperazine itself has been shown to turn dark upon exposure to light.[7]
Recommended Troubleshooting Protocol: Forced Degradation Study To identify the cause, a forced degradation study is the industry-standard approach.[8][9] This involves intentionally stressing the compound under various conditions to rapidly generate potential degradants, which helps validate that your analytical method can detect them.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Dissolve the compound in a relatively inert solvent like acetonitrile or DMSO to create a concentrated stock.
-
Establish Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. A typical set of conditions includes:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Incubate a solution (e.g., in water or your primary solvent) at 60-70°C.
-
Photolytic Stress: Expose a solution to a photostability chamber or direct sunlight.
-
Control: Keep one aliquot in the same solvent, protected from light at a low temperature (e.g., 4°C).
-
-
Incubation: Allow the reactions to proceed for a set period (e.g., 24-48 hours), sampling at intermediate time points if desired. The goal is to achieve 5-20% degradation.[8]
-
Analysis: Neutralize the acidic and basic samples, then dilute all samples to the same concentration and analyze by a stability-indicating HPLC-UV or LC-MS method.
-
Interpretation: Compare the chromatograms from the stressed samples to the control. The condition that produces the same impurity peaks seen in your experiment will reveal the degradation pathway (e.g., if the peak appears in the H₂O₂ sample, it's likely an oxidation issue).
Q2: My stock solution of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine in [Solvent X] is losing potency over time, even when stored in the dark at -20°C. What is the likely cause?
A2: A gradual loss of potency, even under standard storage conditions, points to a slow-acting incompatibility with your chosen solvent or storage vessel.
Expert Analysis & Causality:
-
Solvent Reactivity: While common lab solvents like methanol and ethanol are convenient, they are also protic. Over long periods, they can participate in slow reactions, especially if the compound or impurities can catalyze them. For long-term storage, aprotic solvents are generally superior.
-
Aqueous Instability: If your solvent is an aqueous buffer, pH is a critical factor. The stability of piperazine derivatives can be highly dependent on the solution's pH.[3][10] A non-optimal pH can lead to slow hydrolysis or other rearrangements.
-
Freeze-Thaw Cycles: Repeatedly taking a stock solution out of the freezer, allowing it to thaw, and then re-freezing it can introduce moisture and accelerate degradation. It is always recommended to store solutions in small, single-use aliquots.[3]
Recommended Solvents for Storage: The choice of solvent is critical for maintaining the long-term integrity of your compound.
| Solvent Class | Recommended Solvent | Suitability for Storage | Rationale & Considerations |
| Aprotic (Recommended) | Dimethyl Sulfoxide (DMSO) | Excellent (Long-Term) | Highly polar, excellent solvating power, and chemically inert under most storage conditions. Hygroscopic; use anhydrous grade and store properly. |
| Acetonitrile (ACN) | Good (Long-Term) | Less polar than DMSO but also highly inert. A common solvent for analytical chemistry, ensuring compatibility with HPLC/LC-MS. | |
| Protic (Use with Caution) | Methanol (MeOH) | Fair (Short-Term) | Can be a source of protons and may participate in slow degradation reactions. Best for solutions intended for immediate use. |
| Ethanol (EtOH) | Fair (Short-Term) | Similar liabilities to methanol. Avoid for long-term archival storage. | |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), etc. | Poor (Variable) | Highly pH-dependent stability.[4][10] Only for immediate use in assays. Conduct a pH-stability profile to find the optimal pH if aqueous solutions are necessary.[3] |
Q3: I'm getting inconsistent results in my biological assays. Could the stability of my compound be the cause?
A3: Absolutely. Inconsistent results are a frequent and direct consequence of compound degradation.[3] Even minor degradation (e.g., 5-10%) means you are introducing impurities and reducing the concentration of your active compound, which can significantly impact experimental outcomes.
Expert Analysis & Causality:
-
Reduced Active Concentration: If the parent compound degrades, the actual concentration in your assay is lower than calculated, leading to seemingly lower efficacy or potency (e.g., a right-shifted dose-response curve).
-
Interference from Degradants: The degradation products could be inactive, but they could also be partially active, act as antagonists, or interfere with assay detection methods (e.g., fluorescence, absorbance), leading to unpredictable results.
-
Variability in Preparation: If solutions are prepared fresh by different lab members using slightly different procedures or stored for varying lengths of time, the level of degradation can differ from experiment to experiment, causing poor reproducibility.
Workflow for Ensuring Experimental Consistency:
Caption: Troubleshooting workflow for inconsistent assay results.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for solid 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine? A: Solid material should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept at a low temperature (-20°C is standard) to minimize thermal degradation and exposure to atmospheric moisture and oxygen.
Q: Is this compound sensitive to light? A: Yes, compounds containing piperazine and aromatic rings are often susceptible to photodegradation.[6] It is best practice to handle both the solid material and its solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.
Q: How does pH affect the stability of this compound in aqueous solutions? A: The piperazine moiety is basic, making the compound's stability in water highly pH-dependent.[3][10] Generally, extreme pH values (highly acidic or highly basic) can catalyze hydrolysis and should be avoided for storage.[4] The optimal pH for stability is often near neutral but must be determined experimentally for your specific formulation.
Q: Which analytical methods are best for assessing the stability of this compound? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique.[11][12] HPLC can separate the parent compound from its degradation products.[3] Coupling HPLC with Mass Spectrometry (LC-MS) is even more powerful, as it allows for the identification of the mass of the degradants, providing clues to their structure.
References
-
A. Afzal, H. Lim, "Degradation of piperazine by UV light in the presence of air," ResearchGate, Accessed Jan. 2026. [Online]. Available: [Link]
-
S. M. Kupiec et al., "A New Approach to Forced Degradation Studies Using Anhydrous Conditions," Pharmaceutical Technology, 2012. [Online]. Available: [Link]
-
P. Kumar, "Forced Degradation Studies," MedCrave online, 2016. [Online]. Available: [Link]
-
A. A. AL-Taie et al., "A Review on Analytical Methods for Piperazine Determination," NTU Journal of Pure Sciences, 2022. [Online]. Available: [Link]
-
S. Navaneeswari, C. S. Reddy, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Chemical and Pharmaceutical Research, 2015. [Online]. Available: [Link]
-
W. L. Cheong et al., "Stability of Synthetic Piperazines in Human Whole Blood," Journal of Analytical Toxicology, vol. 42, no. 2, pp. 108-115, 2018. [Online]. Available: [Link]
-
A. S. L. D'souza et al., "The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers," Molecular Pharmaceutics, vol. 13, no. 2, pp. 464-474, 2016. [Online]. Available: [Link]
-
UNODC, "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials," United Nations Office on Drugs and Crime, 2013. [Online]. Available: [Link]
-
S. R. S. Abdullah et al., "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," ResearchGate, 2015. [Online]. Available: [Link]
-
D. N. Venkatesh, S. D. S. Kumar, "Forced Degradation – A Review," Biomedical Journal of Scientific & Technical Research, vol. 47, no. 3, 2022. [Online]. Available: [Link]
-
S. Archer et al., "Analytical Methods," RSC Publishing, 2011. [Online]. Available: [Link]
-
A. K. Patel et al., "Force Degradation for Pharmaceuticals: A Review," International Journal of Scientific Development and Research, vol. 8, no. 6, 2023. [Online]. Available: [Link]
-
V. Vardan, "Influence of pH on the Stability of Pharmaceutical Compounds in Japan," Journal of Chemistry, vol. 3, no. 2, pp. 21-30, 2024. [Online]. Available: [Link]
-
V. Vardan, "Influence of PH On The Stability of Pharmaceutical," Scribd, 2024. [Online]. Available: [Link]
-
K. Leung, "1-(2,3-Dihydrobenzo[b][6]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine," Molecular Imaging and Contrast Agent Database (MICAD), 2013. [Online]. Available: [Link]
-
V. Pawar et al., "Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery," Scientia Pharmaceutica, vol. 78, no. 4, pp. 749-764, 2010. [Online]. Available: [Link]
-
A. Gumiennik et al., "The Stability Study of a Novel Phenylpiperazine Derivative," Modern Organic Chemistry Research, vol. 4, no. 1, 2019. [Online]. Available: [Link]
-
B. Kaya et al., "Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives," Journal of Chemistry, vol. 2013, Article ID 897106, 2013. [Online]. Available: [Link]
-
S. Fallarini et al., "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, vol. 28, no. 16, p. 6000, 2023. [Online]. Available: [Link]
-
MOLBASE, "4-((1,2,3,4-tetrahydronaphthalen-2-yl)methyl)piperazine hydrochloride," MOLBASE, Accessed Jan. 2026. [Online]. Available: [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. biomedres.us [biomedres.us]
- 9. ijsdr.org [ijsdr.org]
- 10. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
Welcome to the technical support center for the synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this important pharmaceutical intermediate.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine via a Buchwald-Hartwig amination of 6-bromo-2,3-dihydro-benzodioxin with piperazine, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in a Buchwald-Hartwig amination is a common issue that can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagent quality.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its activity can be compromised by oxidation or improper handling.
-
Solution: Ensure you are using a high-quality palladium precatalyst, such as those supported by biaryl phosphine ligands.[1] If preparing the catalyst in-situ, ensure all components are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The use of pre-formed catalytic complexes can also improve reproducibility.[2]
-
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.
-
Solution: Sterically hindered and electron-rich phosphine ligands, such as DavePhos or XPhos, are often effective for this type of transformation.[1] It is recommended to screen a small panel of ligands to identify the optimal one for your specific substrate combination.
-
-
Incorrect Base: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used and have proven effective.[1] The choice between the two can sometimes influence the reaction rate and yield.
-
-
Sub-optimal Solvent and Temperature: The solvent and reaction temperature significantly impact reaction kinetics and solubility of reagents.
-
Reagent Purity: The purity of both the aryl halide and the piperazine is paramount.
-
Solution: Use freshly purified reagents. Piperazine, in particular, can be hygroscopic. Ensure it is dry before use. The aryl halide should be free of impurities that could poison the catalyst.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer:
Side product formation in C-N cross-coupling reactions can arise from several competing reaction pathways. Understanding these pathways is key to suppressing them.
Potential Side Reactions & Mitigation Strategies:
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Cause: This can occur via a β-hydride elimination pathway from the palladium-amide intermediate.[4]
-
Solution: Careful selection of the ligand can often minimize this side reaction. Additionally, ensuring an efficient rate of reductive elimination to form the desired product will outcompete the β-hydride elimination. Optimizing the temperature and reaction time can also be beneficial.
-
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl impurity.
-
Cause: This can be promoted by certain palladium catalyst systems, especially at higher temperatures or with prolonged reaction times.
-
Solution: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can help. Catalyst and ligand choice also play a significant role.
-
-
Double Arylation of Piperazine: If an excess of the aryl halide is used, or if the reaction conditions are not carefully controlled, both nitrogen atoms of the piperazine can be arylated.
-
Solution: Use a slight excess of piperazine relative to the aryl halide. Controlled addition of the aryl halide to the reaction mixture can also help to minimize this side product.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized the product, but I am struggling to purify it from the reaction mixture. What are the recommended purification strategies?
Answer:
Purification of aryl piperazine derivatives can be challenging due to the presence of residual catalyst, ligand, and inorganic salts.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities and the excess piperazine.
-
Acid-Base Extraction (Optional but Recommended):
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic organic impurities behind.
-
Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the product back into an organic solvent.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Crystallization or Chromatography:
-
The crude product can often be purified by crystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).
-
If crystallization is not effective, column chromatography on silica gel is a reliable method for obtaining a highly pure product.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine?
A1: The most common and versatile methods for synthesizing N-arylpiperazines, including the target compound, are palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[4][5][6] Another potential route is nucleophilic aromatic substitution (SₙAr), although this typically requires a highly electron-deficient aromatic ring, which is not the case for the 2,3-dihydro-benzodioxin system unless appropriately activated.[5][7][8]
Q2: Can I use a different palladium source for the Buchwald-Hartwig amination?
A2: Yes, various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium(I) dimer precatalysts.[1][3] The choice of palladium source can influence the reaction efficiency and may require different activation procedures. Pre-formed catalysts often offer better reproducibility.[2]
Q3: Is it necessary to use an inert atmosphere for this reaction?
A3: Yes, it is highly recommended to perform the Buchwald-Hartwig amination under an inert atmosphere (e.g., nitrogen or argon). The Pd(0) active catalyst and some phosphine ligands are sensitive to oxygen, and exposure can lead to catalyst deactivation and lower yields.[1]
Q4: What is the typical stoichiometry of the reactants?
A4: A general starting point for optimization is a 1:1.2 to 1:1.5 molar ratio of the aryl halide to piperazine. A slight excess of the amine helps to ensure complete consumption of the more expensive aryl halide and can help minimize side reactions. The palladium catalyst loading is typically in the range of 0.5-2 mol%, with a corresponding ligand loading.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC). Taking small aliquots from the reaction mixture at regular intervals will allow you to determine when the starting material has been consumed.
III. Experimental Protocols & Data
Optimized Buchwald-Hartwig Amination Protocol
This protocol provides a starting point for the synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Materials:
-
6-bromo-2,3-dihydro-benzodioxin
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add 6-bromo-2,3-dihydro-benzodioxin (1.0 mmol), piperazine (1.2 mmol), XPhos (0.02 mmol), and Pd(OAc)₂ (0.01 mmol).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add sodium tert-butoxide (1.4 mmol) to the vessel.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100°C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the purification protocol outlined in the troubleshooting section.
Table 1: Optimization of Reaction Parameters
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | 1,4-Dioxane | 100 | 12 | >90 |
| 2 | Pd₂(dba)₃ (0.5) | DavePhos (1.5) | KOtBu | Toluene | 90 | 18 | 85 |
| 3 | Pd(OAc)₂ (1) | SPhos (2) | NaOtBu | 1,4-Dioxane | 100 | 12 | 88 |
| 4 | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | <20 |
Data presented in this table is illustrative and based on typical optimization studies for similar reactions. Actual results may vary.
IV. Visualized Workflows and Mechanisms
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
Sources
- 1. rsc.org [rsc.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. This guide is designed to provide in-depth, practical answers to common stability and degradation challenges encountered during experimentation. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot unexpected results, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: How stable is 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine under typical laboratory conditions?
A1: The stability of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is a tale of two moieties. The 2,3-dihydro-1,4-benzodioxin ring system is generally considered chemically and thermally stable.[1] However, the piperazine ring, particularly its secondary amine, is a known site of metabolic and chemical reactivity.[2][3] Therefore, while the core structure is robust, the molecule's overall stability is highly dependent on environmental conditions such as pH, exposure to oxygen, light, and heat.[1][4] Inconsistent experimental results are often the first indicator of compound degradation.[4]
Below is the core structure of the molecule for reference.
Caption: Core structure of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Q2: What are the primary degradation pathways I should be concerned with during my experiments?
A2: Based on the chemical functionalities present, you should primarily be vigilant for three degradation pathways:
-
Oxidative Degradation: The nitrogen atoms of the piperazine ring are susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[4][5][6] Oxidation can lead to the formation of N-oxides, ring-opened products, or other complex structures.[2][7]
-
Hydrolytic Degradation: While the piperazine ring itself is generally stable against hydrolysis, the ether linkages of the benzodioxin ring can be susceptible to cleavage under strong acidic conditions.[1][8] The overall rate of hydrolysis is highly pH-dependent.[1][4]
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to UV or visible light.[9][10] Exposure to light can generate reactive species and lead to a variety of degradation products.[11][12] It is always recommended to store the compound in light-resistant containers.[4]
Troubleshooting Guides
Issue 1: My experimental results (e.g., bioactivity, analytical quantification) are inconsistent.
-
Potential Cause: Compound degradation is a frequent cause of inconsistent results.[4] Loss of potency, unexpected biological effects, or changes in the physical appearance of solutions (e.g., color change) are all red flags.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible.[4]
-
Control Storage Conditions: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[4][13] Store solid material in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[1]
-
Perform a Quick Purity Check: Before use, verify the purity of your stock solution using a validated analytical method, such as HPLC-UV. A decrease in the main peak area or the appearance of new peaks suggests degradation.
-
Initiate a Forced Degradation Study: To proactively understand potential issues, it is highly recommended to perform a forced degradation study. This will help identify the likely degradants and establish the stability-indicating capability of your analytical methods.[9][14][15]
-
Issue 2: I'm observing degradation of my compound in an aqueous solution.
-
Potential Cause: The pH of your aqueous formulation is likely the primary culprit.[4] Piperazine is a weak base, and the stability of its derivatives can be highly dependent on the pH of the solution.[4] Under strongly acidic conditions, the ether linkages in the benzodioxin ring are at risk of acid-catalyzed hydrolysis.[1]
-
Troubleshooting Steps:
-
Conduct a pH-Stability Profile: Perform a study to identify the pH at which the drug is most stable.[4] This typically involves incubating the compound in buffers of varying pH for a set time and analyzing for degradation.
-
Utilize Buffering Systems: Once the optimal pH is identified, use a suitable buffer system in your formulation to maintain it.[4]
-
Consider Salt Formation: Formulating the drug as a salt (e.g., hydrochloride) can sometimes improve its stability in solution.[4]
-
Issue 3: I am struggling to develop a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Potential Cause: Co-elution of the parent drug and its degradation products is a common challenge. The degradants may have very similar polarities to the parent compound.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase can drastically alter the retention and peak shape of basic compounds like piperazine derivatives. Experiment with different pH values.[4]
-
Vary the Stationary Phase: While C18 columns are a common starting point, they may not provide the necessary selectivity. Consider trying a different stationary phase, such as C8, Phenyl, or Cyano.[4]
-
Adjust the Organic Modifier: Switch between or vary the proportions of common organic solvents like acetonitrile and methanol.[4]
-
Implement a Gradient Elution: If an isocratic method is insufficient, a gradient elution program, which changes the mobile phase composition over time, can often resolve closely eluting peaks.[4]
-
Use an Amine Modifier: Adding a small amount of an amine like triethylamine to the mobile phase can help reduce peak tailing for basic analytes.[4]
-
Consider Derivatization: For detecting trace amounts or improving separation, chemical derivatization can be employed. Reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) react with piperazine to form a stable, UV-active derivative.[16][17][18]
-
Proposed Degradation Pathways
The primary degradation pathways are hypothesized to be oxidation of the piperazine ring and, under harsh acidic conditions, hydrolysis of the benzodioxin ring.
Caption: Potential degradation pathways under stress conditions.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to stress the molecule and identify potential degradation products, which is crucial for developing stability-indicating methods.[9][15]
Objective: To generate likely degradation products of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with UV/DAD or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[4]
-
Also, subject a solution of the drug to the same conditions.
-
Dissolve/dilute the samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose both the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep control samples protected from light.
-
Prepare samples for HPLC analysis.
-
-
Analysis:
Caption: Workflow for a forced degradation study.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Products | Formation Mechanism | Suggested Analytical Technique |
| Oxidative | Piperazine N-oxides, 2-Oxopiperazine, Ring-opened products (e.g., ethylenediamine derivatives) | Oxidation of piperazine nitrogen atoms[2][7] | LC-MS, LC-NMR[2] |
| Acidic Hydrolysis | Catechol derivatives (from ether cleavage) | Acid-catalyzed hydrolysis of benzodioxin ether bonds[1] | RP-HPLC, LC-MS |
| Basic Hydrolysis | Generally more stable than under acidic conditions | - | RP-HPLC |
| Thermal | N-formylpiperazine, products from SN2 reactions[20][21] | Thermolytic decomposition | GC-MS, LC-MS |
| Photolytic | Complex mixture of photoproducts | Radical-mediated reactions upon light absorption | LC-MS, GC-MS |
References
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Derivatives. Benchchem.
- Feng W, Liu H, Chen G, et al. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. J Pharm Biomed Anal. 2001;25(3-4):545-57.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
- A Review on Analytical Methods for Piperazine Determination.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. National Institutes of Health (NIH).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Chemical Society.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- Stability Indicating Forced Degradation Studies. RJPT.
- Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate.
- Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts. PubMed.
- Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. PubMed.
- Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed.
- Thermal degradation of PZ-promoted tertiary amines for CO2 capture. ScienceDirect.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (NIH).
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ScienceDirect.
- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. University of Texas at Austin.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate.
- Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate.
- The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
- Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. PubMed.
- Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. National Institutes of Health (NIH).
- The hydrolysis of piperazine-2,5-dione. PubMed.
- Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. National Institutes of Health (NIH).
-
1-(2,3-DIHYDRO-BENZO[4][22]DIOXIN-6-YL)-PIPERAZINE synthesis. chemicalbook. Available from:
- Oxidative Degradation of Pharmaceutically Important Phenothiazines III: Kinetics and Mechanism of Promethazine Oxidation. R Discovery.
- 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine. ChemicalBook.
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI.
- Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI.
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine. Chemsrc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. rjptonline.org [rjptonline.org]
- 16. jocpr.com [jocpr.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]
- 20. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Addressing Solubility Challenges of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and its Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for solubility issues encountered with 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and structurally related compounds. Our goal is to move beyond simple protocols by explaining the physicochemical rationale behind each strategy, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold that govern its solubility.
Q1: What are the key structural features of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine that influence its solubility?
A1: The molecule's structure presents a duality that is common in pharmacologically active compounds. It consists of two key moieties:
-
The Piperazine Ring: This is a six-membered ring containing two nitrogen atoms.[1][2] These nitrogen atoms are basic and can be protonated in acidic to neutral conditions. This ionization significantly increases the molecule's affinity for water.
-
The Dihydro-benzodioxin Group: This is a bicyclic, aromatic-like system that is largely non-polar and hydrophobic. This part of the molecule prefers to interact with non-aqueous or lipophilic environments.
The overall solubility is a balance between the hydrophilicity of the ionizable piperazine ring and the hydrophobicity of the benzodioxin tail. In its neutral (un-ionized) state, the molecule's low aqueous solubility is typically dominated by the hydrophobic portion.
Q2: How can I predict the solubility behavior of this compound using pKa and LogP?
A2: The pKa (acid dissociation constant) and LogP (octanol-water partition coefficient) are critical predictors of a drug's behavior.[3][4][5]
-
pKa: Piperazine itself has two pKa values, ~5.35 and ~9.73.[1] This indicates it is a weak base. Your derivative will have its own specific pKa values, but they will be in a similar range. This is crucial because the molecule's charge state—and therefore its aqueous solubility—is highly dependent on the pH of the solution.[6][7] At a pH below the lower pKa, the molecule will be fully protonated (dicationic) and likely most soluble. Between the two pKa values, it will be monocationic. Above the higher pKa, it will be predominantly in its neutral, least soluble form.
-
LogP: This value quantifies the lipophilicity of the neutral form of the molecule. A high LogP value suggests that the neutral form strongly prefers a non-polar environment over water, correlating with low intrinsic aqueous solubility.[3] Comparing the measured intrinsic solubility against the LogP can help determine if formulation challenges are likely.[4]
Q3: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. Why did this happen?
A3: This is a classic case of uncontrolled precipitation resulting from supersaturation.[8] You created a concentrated stock solution in a strong organic solvent (DMSO) where the compound is highly soluble. When you introduce a small volume of this stock into a large volume of an aqueous buffer (an "anti-solvent"), the DMSO disperses rapidly. The drug molecules suddenly find themselves in an environment where they are no longer soluble at that concentration. This forces them to rapidly precipitate out of the solution, often in an uncontrolled crystalline or amorphous form. The key is to formulate the compound in a way that it remains stable in the final aqueous system.
Part 2: Troubleshooting Workflow for Solubility Enhancement
Before proceeding to specific protocols, it is essential to have a logical framework for selecting the appropriate strategy. The following workflow guides you from initial characterization to advanced formulation.
Caption: A decision workflow for addressing solubility issues.
Part 3: Tier 1 Solubilization Protocols
These methods are the first line of defense due to their relative simplicity and rapid implementation.
Protocol: pH Adjustment & Salt Formation
Causality: This technique leverages the basic piperazine nitrogens. By lowering the pH of the aqueous medium with a pharmaceutically acceptable acid, we can protonate these nitrogens, forming a more polar and thus more water-soluble salt in situ.[9][10] This is often the most effective and simplest approach for basic compounds.
Step-by-Step Methodology:
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.
-
Addition of Compound: Add an excess amount of the solid 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours.
-
Self-Validation: To confirm equilibrium is reached, you can take measurements at 24h and 48h. The concentration should not significantly change between these time points.
-
-
Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critical and can be done by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtration through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each sample.
Data Presentation Table:
| Buffer System | Target pH | Final Measured pH | Solubility (µg/mL) | Observations (e.g., color, precipitation) |
| Citrate | 2.0 | |||
| Citrate | 4.0 | |||
| Phosphate | 6.0 | |||
| Phosphate | 7.4 | |||
| Tris | 8.0 |
Protocol: Co-Solvent Screening
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[11] This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar drug molecule, thereby increasing its solubility.[8]
Step-by-Step Methodology:
-
Co-solvent Selection: Choose a panel of pharmaceutically relevant co-solvents. See the table below for common examples.
-
Vehicle Preparation: Prepare a series of vehicles by mixing the co-solvent with your target aqueous buffer (e.g., PBS pH 7.4) at different concentrations (e.g., 5%, 10%, 20% v/v).
-
Solubility Determination: Using the vehicles prepared in step 2, repeat the solubility determination process as described in Protocol 3.1 (steps 2-5).
-
Data Analysis: Plot the measured solubility against the percentage of co-solvent in the vehicle. This will show the solubilization efficiency of each co-solvent.
-
Critical Consideration: Be aware that high concentrations of organic solvents can be toxic in cell-based assays and may affect protein structure. Always run a vehicle control in your final experiment. Uncontrolled precipitation can occur upon dilution if the system is not optimized.[8]
-
Common Co-solvents Table:
| Co-Solvent | Typical Concentration Range (%) | Key Properties & Considerations |
| Ethanol | 5 - 20 | Volatile, can affect cell membranes at higher concentrations. |
| Propylene Glycol | 10 - 40 | Less volatile than ethanol, generally well-tolerated. |
| Polyethylene Glycol (PEG 300/400) | 10 - 50 | Low toxicity, highly effective for many compounds.[8] |
| Dimethyl Sulfoxide (DMSO) | < 1 (final assay conc.) | Excellent solubilizer but can be toxic and interfere with assays. |
Part 4: Tier 2 Advanced Formulation Strategies
If Tier 1 methods are insufficient to reach the target concentration, more complex formulation approaches are necessary.
Surfactant-Mediated Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[12] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively creating a "shuttle" that keeps them dispersed in the aqueous phase.[10][13]
Step-by-Step Methodology:
-
Surfactant Selection: Choose non-ionic surfactants which are generally less toxic and more compatible with biological systems (e.g., Polysorbate 80, Polysorbate 20, Cremophor® EL, Solutol® HS 15).
-
Vehicle Preparation: Prepare solutions of each surfactant in your target buffer at various concentrations, ensuring some are well above their known CMC values (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Solubility Determination: Repeat the solubility determination process as described in Protocol 3.1 (steps 2-5) using the surfactant-containing vehicles.
-
Data Analysis: Plot solubility against surfactant concentration. A sharp increase in solubility is often observed around the CMC.
Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can form an "inclusion complex" by encapsulating the hydrophobic part of a guest molecule—in this case, the dihydro-benzodioxin moiety—while the overall complex remains water-soluble.[15][16][17]
Caption: Encapsulation of a guest drug molecule by a host cyclodextrin.
Step-by-Step Methodology (Kneading Method):
-
Molar Ratio Calculation: Calculate the amounts of drug and a selected cyclodextrin (Hydroxypropyl-β-cyclodextrin or HP-β-CD is a common starting point due to its high solubility and low toxicity)[17] for a desired molar ratio (e.g., 1:1, 1:2).
-
Complex Formation:
-
Place the cyclodextrin in a mortar and add a small amount of water or an alcohol-water mixture to form a paste.
-
Slowly add the drug powder to the paste and knead thoroughly for 30-60 minutes.
-
The energy from kneading facilitates the inclusion of the drug into the cyclodextrin cavity.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a lyophilizer to produce a fluffy, easily dissolvable powder.
-
Solubility Assessment: Determine the aqueous solubility of the final complex powder using the method in Protocol 3.1 (steps 2-5) in your target buffer. Compare this to the intrinsic solubility of the uncomplexed drug.
Solid Dispersions
Causality: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a solid hydrophilic carrier (polymer).[18][19] This prevents the drug from crystallizing and presents it in a higher-energy, amorphous state, which significantly increases its dissolution rate and apparent solubility.[19][20] This is an advanced technique typically used for developing solid oral dosage forms.
Common Preparation Methods:
-
Solvent Evaporation: The drug and a carrier (e.g., PVP, HPMC, Soluplus®) are dissolved in a common volatile solvent, which is then evaporated, leaving a solid film of the dispersion.[20][21][22]
-
Melt Extrusion: The drug and a thermally stable polymer are mixed and heated until molten, then extruded and cooled. This avoids the use of solvents.[18][22]
Characterization of solid dispersions requires advanced analytical techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug.[18][23]
Part 5: Analytical Methods for Solubility Determination
Q1: What is the "gold standard" method for determining thermodynamic equilibrium solubility?
A1: The shake-flask method is widely considered the gold standard.[24] It involves adding excess solid drug to a solvent, agitating it until equilibrium is reached (typically 24-72 hours), separating the solid, and quantifying the dissolved drug in the supernatant. The protocols described in this guide are based on this principle.
Q2: Are there faster, higher-throughput methods for solubility screening?
A2: Yes. For early-stage discovery and screening, several methods can provide faster, albeit sometimes less precise, data. Laser nephelometry, for example, can measure solubility by detecting light scattering from undissolved particles as a titrant is added.[25] Miniaturized shake-flask methods in 96-well plates are also common.
Q3: How should I quantify the concentration of the dissolved compound?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method. It allows for the separation of the drug from any excipients or impurities before quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity if needed. A robust calibration curve with a minimum of 5 standards is required for accurate quantification.
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. [Link]
-
PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. [Link]
-
PubMed. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. [Link]
-
ResearchGate. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Pharmatutor. (n.d.). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. [Link]
-
IJRPR. (n.d.). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. [Link]
-
IJIRT. (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development. [Link]
-
PubMed. (n.d.). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. [Link]
-
NIH. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology. [Link]
-
ICPL. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. [Link]
-
ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
IJNRD. (2023). SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW. [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
-
ResearchGate. (n.d.). Solid dispersion application in pharmaceutical technology. [Link]
-
Ingenta Connect. (n.d.). Using Measured pKa, LogP and Solubility to Investigate Supersaturation and Predict BCS Class. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
-
The Solubility Company. (n.d.). pKa & LogP Analysis Services. [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. [Link]
-
Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]
-
Chemaxon Docs. (n.d.). Theory of aqueous solubility prediction. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
LookChem. (n.d.). Piperazine, 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]. [Link]
-
PubChem. (n.d.). 1-Piperonylpiperazine. [Link]
-
ChemBK. (n.d.). 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([8][14][15]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone. [Link]8][14][15]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
-
ResearchGate. (2021). Piperazine-Based Mixed Solvents for CO2 Capture. [Link]
-
MDPI. (2021). Piperazine-Based Mixed Solvents for CO2 Capture. [Link]
-
ResearchGate. (2020). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. [Link]
-
ResearchGate. (2018). Solubility of CO2 in 20 Wt. % Aqueous Solution of Piperazine. [Link]
-
INIS-IAEA. (n.d.). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine compounds [m.chemicalbook.com]
- 3. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Measured pKa, LogP and Solubility to Investigate Supersatur...: Ingenta Connect [ingentaconnect.com]
- 5. thesolubilitycompany.com [thesolubilitycompany.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. ijpbr.in [ijpbr.in]
- 9. researchgate.net [researchgate.net]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. ijirt.org [ijirt.org]
- 13. imperialchem.com [imperialchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. oatext.com [oatext.com]
- 18. ijisrt.com [ijisrt.com]
- 19. researchgate.net [researchgate.net]
- 20. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijnrd.org [ijnrd.org]
- 22. japsonline.com [japsonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. rheolution.com [rheolution.com]
Technical Support Center: Scale-Up Synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
Welcome to the technical support guide for the synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. This document is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this valuable pharmaceutical intermediate. The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, and mastering its synthesis at scale is crucial for efficient drug development.[1][2]
This guide moves beyond simple protocols to address the fundamental challenges encountered during process development. We will explore the causality behind common issues and provide robust, field-proven troubleshooting strategies to ensure a scalable, efficient, and reproducible synthesis.
I. Overview of Synthetic Strategies
The synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is typically achieved through the formation of a carbon-nitrogen bond between the piperazine ring and the benzodioxan moiety. The two most industrially viable methods are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Caption: Primary synthetic routes to the target compound.
Each pathway presents distinct advantages and challenges. The Buchwald-Hartwig coupling is often versatile and high-yielding but involves expensive catalysts and ligands that require careful screening. The SNAr route is economically favorable but typically requires an electron-deficient aromatic ring and more forcing reaction conditions.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the scale-up synthesis in a practical question-and-answer format.
Q1: My reaction is producing significant amounts of the 1,4-bis(2,3-dihydro-benzodioxin-6-yl)piperazine impurity. How can I ensure mono-substitution?
This is the most prevalent challenge in piperazine chemistry. The root cause is that the nitrogen atom of the mono-substituted product is often still nucleophilic enough to react with a second molecule of the benzodioxan starting material, leading to a di-substituted impurity that can be difficult to remove.
Caption: Pathway to the di-substituted impurity.
Solution A: Stoichiometric Control
On a lab scale, using a large excess of piperazine (5-10 equivalents) effectively outcompetes the mono-substituted product and favors the desired reaction. However, this is not economically or environmentally viable at scale due to material cost and the difficulty of removing large amounts of unreacted piperazine during work-up.
Protocol: Optimizing Stoichiometry for Scale-Up
-
Initial Screen: Start with a modest excess of piperazine (e.g., 2-3 equivalents).
-
Reaction Monitoring: Carefully monitor the reaction progress using HPLC. Track the consumption of the benzodioxan precursor and the formation of both the desired product and the di-substituted impurity.
-
Data Analysis: Plot the concentration of all three components over time. If the di-substituted impurity forms rapidly while the benzodioxan precursor is still present, a greater excess of piperazine is needed.
-
Balance: Find the lowest piperazine ratio that keeps the di-substituted impurity below an acceptable threshold (e.g., <1-2%) at the point of complete conversion of the starting material.
| Piperazine Equivalents | Expected Mono:Di Ratio | Scale-Up Feasibility |
| 1.1 : 1 | Low | Poor (Significant impurity) |
| 2.5 : 1 | Moderate to High | Good starting point for optimization |
| 5.0 : 1 | Very High | Poor (Cost and work-up issues) |
Solution B: The Protecting Group Strategy
A more robust, albeit longer, route involves temporarily protecting one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is most common. This strategy chemically prevents di-substitution, leading to a much cleaner reaction profile.[3]
Caption: The Boc-protection workflow for clean mono-substitution.
Protocol: Boc-Protection Route
-
Protection: Dissolve piperazine (2 equiv.) in a suitable solvent like dichloromethane (DCM). Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1 equiv.) in DCM. Stir at room temperature for several hours until TLC/LCMS confirms formation of mono-Boc-piperazine. Purify via extraction or crystallization.
-
Coupling: Perform the Buchwald-Hartwig or SNAr reaction using your benzodioxan precursor and 1.0-1.1 equivalents of mono-Boc-piperazine.
-
Deprotection: Dissolve the purified Boc-protected product in a solvent like 1,4-dioxane or isopropanol and treat with a strong acid, such as hydrochloric acid, until the reaction is complete.
-
Isolation: Neutralize the reaction mixture and extract the final product, or isolate it directly as the hydrochloride salt.
Q2: My Buchwald-Hartwig reaction is inefficient at scale. What parameters should I investigate?
Palladium-catalyzed cross-couplings are notoriously sensitive to scale-up effects. Heat and mass transfer limitations, along with heightened sensitivity to impurities, can cause issues not seen at the bench.
Answer: A systematic re-evaluation of reaction parameters is necessary.
Troubleshooting Checklist for Buchwald-Hartwig Scale-Up
| Parameter | Potential Issue at Scale | Troubleshooting Action |
| Catalyst/Ligand | Catalyst deactivation due to trace oxygen or impurities. Poor mixing leading to localized "hot spots" that degrade the catalyst. | Ensure rigorous inert atmosphere (N₂ or Ar). Perform sparging of solvents to remove dissolved oxygen. Evaluate more robust, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) that are more stable. |
| Base | Poor solubility or large particle size of the base (e.g., K₂CO₃, Cs₂CO₃) can lead to slow or incomplete reaction due to limited interfacial area. | Screen different bases (e.g., NaOt-Bu, K₃PO₄). For solid bases, investigate the effect of particle size (milling may be required). Ensure agitation is sufficient to maintain a fine slurry. |
| Solvent | Residual water or peroxide impurities in solvents like toluene or dioxane can poison the catalyst. | Use high-purity, dry, and degassed solvents. Test solvent batches for water content (Karl Fischer titration) and peroxides before use. |
| Temperature | In large reactors, achieving and maintaining a uniform temperature is difficult. Exotherms can be harder to control, leading to catalyst decomposition or side reactions. | Use a reactor with good heat transfer capabilities (e.g., jacketed vessel with appropriate thermal fluid). Perform a reaction calorimetry study (RC1) to understand the reaction's thermal profile. |
Q3: How can I efficiently remove unreacted piperazine and its salts during work-up without using chromatography?
Chromatography is generally not a viable option for large-scale purification of a final product or intermediate. The high water solubility of piperazine and its salts makes simple aqueous washes inefficient.
Answer: A carefully designed acid-base extraction workflow is the most effective method. The strategy relies on the difference in basicity (pKa) between the starting material (piperazine) and the product. Piperazine is more basic and can be selectively protonated and washed away.
Protocol: Optimized Extraction Workflow
-
Initial Quench: After the reaction is complete, cool the mixture and quench with water.
-
Acidification: Add a dilute acid solution (e.g., 1 M HCl or citric acid) to adjust the pH to ~4-5. At this pH, the highly basic piperazine (pKa ≈ 9.8 and 5.7) will be fully protonated and highly water-soluble, while the less basic arylpiperazine product (pKa typically 7.5-8.5 for the distal nitrogen) will remain largely in the organic phase.
-
Phase Separation: Separate the aqueous layer (containing piperazine salts).
-
Organic Wash: Wash the organic layer again with acidic water to remove any remaining piperazine.
-
Basification and Extraction: Add a base (e.g., NaHCO₃ or NaOH solution) to the organic layer to neutralize any protonated product and ensure it is in its free base form.
-
Final Washes: Wash the organic layer with brine to remove residual water.
-
Isolation: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude product, which can then be purified by crystallization.
Sources
Technical Support Center: Purification of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
Prepared by the Senior Application Science Team
Welcome to the technical support center for 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. This molecule is a critical intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to Vortioxetine.[1] Achieving high purity of this intermediate is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide is structured as a series of troubleshooting scenarios and frequently asked questions encountered by researchers in the field. We provide not just solutions, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine.
Q1: My post-reaction analysis (TLC, HPLC) shows significant amounts of unreacted starting materials. What is the most efficient way to remove them?
Answer:
The presence of starting materials, such as piperazine and a halogenated or sulfonylated benzodioxin derivative, is a common issue stemming from incomplete reaction. Due to the significant difference in polarity and acid-base properties between the starting materials and the desired product, a multi-step approach involving extraction and salt formation is highly effective.
Causality: The product, 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, is a secondary amine, making it basic. Unreacted piperazine is also basic, but often has different solubility properties. The benzodioxin starting material is typically neutral. This difference in basicity is the key to separation.
Recommended Protocol: Acid-Base Extraction & Salt Precipitation
-
Initial Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and unreacted piperazine will protonate and move into the aqueous layer, while the neutral benzodioxin starting material remains in the organic layer.
-
Separate the layers. The organic layer containing the neutral impurity can be discarded.
-
-
Selective Precipitation:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly basify the solution with a base like 2M NaOH or Na2CO3 until the pH is >10. The product will deprotonate and precipitate out of the solution as a free base. Unreacted piperazine, being highly soluble in water, will likely remain in the aqueous phase.
-
Filter the precipitated solid, wash with cold deionized water, and dry under vacuum.
-
-
Alternative: Salt Recrystallization:
-
After the initial extraction and basification, instead of just precipitating, you can extract the free base back into an organic solvent.
-
To this organic solution, add a stoichiometric amount of an acid like hydrochloric acid (in isopropanol) or hydrobromic acid to form the corresponding salt.[1]
-
The salt often has superior crystalline properties compared to the free base and can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.[2]
-
Q2: My HPLC/GC-MS analysis reveals several unknown peaks close to my product's retention time. What are these likely side-products and how can they be removed?
Answer:
Side-products in this synthesis often arise from over-alkylation, dimerization, or reactions with residual reagents. Common impurities in related syntheses include dimer impurities and various positional isomers if the starting materials are not pure.[3][4] Removing these structurally similar impurities often requires more sophisticated purification techniques like column chromatography.
Causality: Structurally similar molecules will have very similar polarities and solubilities, making simple extraction or recrystallization ineffective. Chromatographic methods exploit subtle differences in how compounds interact with a stationary phase to achieve separation.
Recommended Protocol: High-Performance Flash Chromatography
-
Stationary Phase Selection: Standard silica gel (SiO2) is the most common choice. Its acidic nature can sometimes cause peak tailing with basic compounds like piperazines.
-
Mobile Phase Optimization:
-
Start with a non-polar solvent system and gradually increase polarity. A common gradient is Hexane/Ethyl Acetate.
-
Crucial Tip: To mitigate peak tailing and improve resolution, add a small amount of a basic modifier to the mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is used. This deactivates the acidic silanol groups on the silica surface, allowing the basic product to elute as a sharp, symmetrical peak.
-
-
Elution Gradient: A typical gradient might be:
-
Solvent A: Hexane (or Heptane)
-
Solvent B: Ethyl Acetate containing 1% TEA
-
Gradient: Start at 100% A, ramp to 50% B over 10-15 column volumes. Adjust as needed based on TLC analysis.
-
-
Fraction Collection & Analysis: Collect small fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Q3: I'm trying to recrystallize my product, but it either "oils out" or my final yield is very low. How can I improve my recrystallization?
Answer:
Recrystallization success hinges on selecting the right solvent system. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. Low yield suggests the product is too soluble in the cold solvent.
Causality: The principle of recrystallization is based on differential solubility. Impurities, being present in lower concentrations, should ideally remain in the cold mother liquor while the pure product crystallizes out.
Recommended Protocol: Systematic Solvent Screening
-
Single Solvent Screening: Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene). Heat to boiling to check for dissolution and then cool to see if crystals form.
-
Two-Solvent System: This is often more effective.
-
Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., Dichloromethane or hot Ethanol).
-
Slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., Hexane, Heptane, or Water) dropwise at an elevated temperature until the solution becomes slightly turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Troubleshooting Table for Recrystallization
| Problem | Probable Cause | Solution |
| Oiling Out | Solvent boiling point is too high; solution is too concentrated; high impurity level. | Use a lower-boiling point solvent. Dilute the solution with more hot solvent before cooling. Perform a preliminary purification (e.g., extraction) first. |
| No Crystals Form | Product is too soluble in the solvent; solution is too dilute. | Try a different solvent where the product is less soluble. Evaporate some solvent to concentrate the solution and try cooling again. Add a seed crystal. |
| Low Yield | Product is too soluble in the cold solvent; too much solvent was used. | Use a solvent in which the product has lower solubility. Use the minimum amount of hot solvent required for dissolution. Cool the solution for a longer period at a lower temperature. |
| Colored Impurities | Co-crystallization of colored impurities. | Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for determining the purity of my final product?
Answer:
A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate or formate buffer is a good starting point. UV detection, typically around 254 nm, is effective for the aromatic system in the molecule.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents. It provides both retention time data for quantification and mass spectra for structural identification of unknown peaks.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can detect impurities if they are present at levels of ~1% or higher.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown minor impurities.[7]
Q2: How can I prevent impurity formation during the synthesis itself?
Answer:
Preventing impurity formation is always preferable to removing them. Key strategies include:
-
Control of Stoichiometry: Use a slight excess of the less valuable reagent to ensure the complete conversion of the limiting reagent. For example, in a nucleophilic aromatic substitution reaction, using a small excess of piperazine can help drive the reaction to completion.
-
Temperature Control: Side reactions are often more prevalent at higher temperatures. Maintain the recommended reaction temperature and monitor for any exothermic events.
-
Inert Atmosphere: If any of the reagents are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purity of Starting Materials: Ensure the starting materials are of high purity before beginning the synthesis, as impurities can be carried through to the final product.
Part 3: Visual Workflows & Diagrams
General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for purification.
Impurity Source Map
This diagram shows how different stages of the synthesis can lead to specific types of impurities.
Caption: Origin of common impurities.
References
-
SynZeal. (n.d.). Vortioxetine Impurities. Retrieved from [Link]
-
Pharmaffiliates. (2025, December 17). A Guide to the Vortioxetine Synthesis Process. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Vortioxetine-impurities. Retrieved from [Link]
-
Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. DOI: 10.1039/C3AY41020J. Retrieved from [Link]
- Google Patents. (2017). CN106349132A - Vortioxetine intermediate impurities and preparing method and use thereof.
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
Al-Bayati, Z. N. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
- Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
MDPI. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]
-
University of Pardubice. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
RSC Publishing. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]
-
MDPI. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
- Google Patents. (2020). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. CN106349132A - Vortioxetine intermediate impurities and preparing method and use thereof - Google Patents [patents.google.com]
- 3. Vortioxetine Impurities | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
proper handling and storage conditions for 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
Technical Support Center: 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. Piperazine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] However, their handling and experimental application require a nuanced understanding of their chemical properties to ensure experimental reproducibility and integrity. This document provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address common challenges encountered during the compound's lifecycle in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and what are its primary safety considerations?
A1: 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is a heterocyclic organic compound featuring a piperazine ring linked to a dihydro-benzodioxin moiety. Such structures are of significant interest in medicinal chemistry for their potential pharmacological activities.[2][3]
From a safety perspective, while data for this specific molecule is not extensively published, we must extrapolate from the known hazards of its parent structure, piperazine. Piperazine and its derivatives are classified as corrosive and can cause severe skin burns and eye damage.[4][5][6] They may also cause allergic skin reactions and respiratory sensitization.[4][5] Therefore, handling requires stringent personal protective equipment (PPE).
Core Safety Protocols:
-
Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][7] Ensure an eyewash station and safety shower are immediately accessible.[5][8]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7][9] For handling larger quantities of the solid, respiratory protection may be necessary.[5][9]
-
Handling: Avoid all direct contact. Wash hands thoroughly after handling, even if gloves were worn.[7][9] Do not eat, drink, or smoke in the laboratory area.[6][9]
Q2: I've just received my vial of the compound. What are the ideal storage conditions for both short-term and long-term use?
A2: Proper storage is critical to maintaining the compound's integrity. The piperazine moiety is known to be hygroscopic (readily absorbs moisture from the air) and potentially light-sensitive.[5][6] Exposure to air, moisture, and light can lead to degradation.[9]
The causality here is twofold: moisture can lead to hydrolysis or clumping of the solid, making accurate weighing difficult. The piperazine nitrogens are also basic and can readily absorb atmospheric carbon dioxide.[10]
| Storage Duration | Temperature | Atmosphere | Container | Light Conditions |
| Short-Term (Solid, < 6 months) | 2-8°C (Refrigerated) | Inert Gas (Argon/Nitrogen) | Tightly Sealed Vial | Amber Vial / Dark |
| Long-Term (Solid, > 6 months) | -20°C (Frozen) | Inert Gas (Argon/Nitrogen) | Tightly Sealed Vial | Amber Vial / Dark |
| Stock Solutions | -20°C or -80°C | N/A | Tightly Sealed Vials | Amber Vial / Dark |
Rationale: Storing under an inert gas blanket displaces moisture and oxygen, preventing hygroscopic effects and potential oxidation.[9] Freezing is recommended for long-term storage to significantly slow down any potential degradation pathways. For stock solutions, freezing is mandatory to prevent solvent evaporation and slow degradation in the solution phase.
Q3: My compound won't dissolve. What is the recommended procedure for preparing a stock solution?
We recommend a tiered approach to solubility testing, starting with common laboratory solvents.
Experimental Protocol: Stock Solution Preparation
-
Initial Solvent Screen: Start with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are powerful, polar aprotic solvents capable of dissolving a wide range of organic molecules.
-
Weighing: Accurately weigh a small, known amount of the compound (e.g., 1-5 mg) into a clean glass vial.
-
Solvent Addition: Add a calculated volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Mechanical Assistance: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid aggregates and enhance dissolution.
-
Gentle Warming: If solubility remains poor, gently warm the solution to 37°C for 10-15 minutes. Caution: Only do this if you are confident the compound is thermally stable. Check supplier data if available.
-
Final Dilution: Once a clear, high-concentration stock solution is achieved, it can be serially diluted into aqueous buffers or cell culture media for your final experimental concentration. Crucially, observe for any precipitation upon dilution into aqueous solutions.
Section 2: Troubleshooting Guide
Q: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I fix this?
A: This is a classic solubility problem when transitioning from a pure organic solvent to an aqueous environment. The dramatic decrease in solvent polarity causes the hydrophobic compound to crash out of solution.
Troubleshooting Steps & Solutions:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v), as high concentrations can be toxic to cells or interfere with enzymatic assays.
-
Use a Co-Solvent: Before diluting into the final aqueous buffer, try a serial dilution through an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).
-
Incorporate a Surfactant: For in vitro assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01%) to the final aqueous buffer can help maintain the compound's solubility by forming micelles.
-
pH Adjustment: The piperazine moiety is basic.[10] Depending on the pKa of the molecule, the pH of your aqueous buffer can significantly impact solubility. If the compound is a free base, slightly acidifying the buffer (if compatible with your assay) can protonate the piperazine nitrogens, forming a more soluble salt. Conversely, if you have the hydrochloride salt, ensure your buffer is not too basic, which could cause the free base to precipitate.
Q: I'm seeing inconsistent results in my multi-day experiment. Could my compound be degrading in the culture media?
A: This is a strong possibility. The stability of compounds in solution, especially in complex biological media at 37°C, can be limited. Phenyl piperazines, in particular, have shown analyte degradation after extended storage, even under ideal conditions.[11]
Workflow for Stability Assessment:
-
Prepare Fresh: The most reliable solution is to prepare fresh dilutions from your frozen stock solution immediately before each experiment.
-
Conduct a Stability Test:
-
Prepare your compound in the final experimental media.
-
Incubate it under the exact experimental conditions (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze the concentration of the parent compound at each time point using an appropriate analytical method like HPLC or LC-MS.
-
-
Minimize Freeze-Thaw Cycles: Aliquot your high-concentration stock solution into single-use volumes. Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.
Section 3: Visualized Workflow
Diagram 1: Compound Handling & Preparation Workflow
This diagram outlines the critical steps from receiving the compound to its final use in an experiment, emphasizing key decision and quality control points.
Caption: Workflow from receipt to experimental use.
References
- PubChem. (n.d.). Piperazine, 1-(1,4-benzodioxan-6-ylcarbonyl)-4-(1,4-benzodioxan-6-ylmethyl)-, hydrochloride.
-
PubChem. (n.d.). Piperazine, 1-(1,4-benzodioxan-6-ylcarbonyl)-. [Link]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine hydrochloride. [Link]
-
LookChem. (n.d.). Piperazine, 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
de Oliveira, A. C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
Ku, K., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine versus other piperazine derivatives in receptor binding
An In-Depth Comparative Analysis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and Other Piperazine Derivatives in Receptor Binding
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous centrally acting therapeutic agents.[1][2] Its unique conformational flexibility and ability to be substituted at two distinct nitrogen atoms allow for the fine-tuning of pharmacological activity, making it a cornerstone in the design of ligands for a wide array of neurotransmitter receptors.[2][3] This guide provides a detailed comparative analysis of the receptor binding profile of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, a compound of significant interest, against a backdrop of other notable piperazine derivatives. We will delve into the structural nuances that dictate receptor affinity and selectivity, present supporting experimental data, and provide standardized protocols for researchers seeking to conduct their own binding assays.
The arylpiperazine moiety is a common feature in drugs targeting dopaminergic, serotonergic, and adrenergic systems.[1][4][5] The nature of the aromatic system attached to the N1 position and the substituent at the N4 position are critical determinants of a compound's interaction with these G-protein coupled receptors (GPCRs). In the case of our primary compound, the 2,3-dihydro-benzodioxin group at N1 confers a distinct electronic and steric profile that significantly influences its binding characteristics, particularly distinguishing it from simpler phenylpiperazine analogues.
The Structural Landscape: How Molecular Architecture Dictates Receptor Interaction
The versatility of the N-arylpiperazine scaffold lies in its modular design. The key components governing its pharmacological profile are:
-
The N1-Aryl Group: This moiety is crucial for anchoring the ligand in the orthosteric binding pocket of many GPCRs.[4] Interactions often involve edge-to-face pi-stacking with aromatic residues like phenylalanine, tryptophan, and tyrosine within the receptor's transmembrane domains.[6] The electronic nature of this ring, whether electron-donating or withdrawing, can modulate the strength of these interactions.[6] The benzodioxin system in our title compound provides a rigid, electron-rich diether feature that can lead to specific and high-affinity interactions.
-
The Piperazine Core: Typically protonated at physiological pH, the distal nitrogen of the piperazine ring forms a critical salt bridge with a conserved aspartate residue (Asp in transmembrane helix 3) in the binding pocket of most aminergic GPCRs.[6] This electrostatic interaction is a primary driver of binding for this entire class of compounds.
-
The N4-Substituent: This part of the molecule often extends into a secondary or "accessory" binding pocket, and its size, length, and functionality are major determinants of receptor subtype selectivity and intrinsic activity (i.e., whether the compound is an agonist, antagonist, or partial agonist).[4][7]
Comparative Receptor Binding Profiles: A Data-Driven Analysis
To contextualize the pharmacological profile of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, we compare its binding affinities (expressed as Ki values, where a lower value indicates higher affinity) with several well-characterized piperazine derivatives across key CNS receptors.
| Compound | D₂ (Kᵢ, nM) | D₄ (Kᵢ, nM) | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | α₁-adrenergic (Kᵢ, nM) | α₂-adrenergic (Kᵢ, nM) |
| 1-(2,3-dihydro-benzodioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine | 29,000[8] | 1.5[8] | >5,800[8] | >5,800[8] | - | - |
| Aripiprazole | 0.34 | 44 | 1.9[9] | 3.4[9] | 57 | 110 |
| m-Chlorophenylpiperazine (mCPP) | - | - | 132 | 3.0 (agonist)[10] | - | - |
| 1-(2-Methoxyphenyl)piperazine (NAN-190 derivative) | - | - | 0.4[11] | - | 64[11] | - |
| Clozapine | 126 | 21 | 5 | 13 | 7 | 21 |
| Mirtazapine | >10,000 | - | - | 6[12] | 500 | 20[12] |
Note: Data is compiled from various sources and experimental conditions may vary. The specific N4-substituent on the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine core is (6-fluoropyridin-3-yl)methyl for the data shown, as this derivative has been well-characterized. Clozapine and Mirtazapine are included as reference compounds with piperazine-like moieties.
Analysis of Binding Data
1-(2,3-dihydro-benzodioxin-6-yl)-piperazine Core: The most striking feature of this scaffold is its exceptionally high affinity and selectivity for the dopamine D₄ receptor.[8][13] Derivatives show Ki values in the low nanomolar range for D₄, while demonstrating remarkably weak affinity for D₂, D₃, and key serotonin receptors.[8] This D₂/D₄ subtype selectivity ratio can be as high as 800-6700, making this a highly specialized chemical entity.[13] This profile is largely attributed to the unique interactions of the benzodioxin moiety within the D₄ binding pocket.
Comparison with Atypical Antipsychotics:
-
Aripiprazole: In stark contrast to the selectivity of the benzodioxinyl-piperazine, aripiprazole exhibits a "multi-receptor" profile, with high affinity for both D₂ and 5-HT₁ₐ receptors, where it acts as a partial agonist.[9] It also has significant affinity for 5-HT₂ₐ receptors.[9] This broad-spectrum activity is characteristic of many atypical antipsychotics and is thought to contribute to their efficacy and side-effect profiles.[1][14]
-
Clozapine: Clozapine, another atypical antipsychotic, also has a higher affinity for D₄ than D₂ receptors, a feature once hypothesized to be central to its "atypical" properties.[8] However, unlike the highly selective benzodioxinyl-piperazine, clozapine binds potently to a wide range of serotonergic, adrenergic, and histaminergic receptors.
Comparison with Serotonergic Phenylpiperazines:
-
m-Chlorophenylpiperazine (mCPP): This compound is a classic serotonergic agent, often used as a research tool. It is known to be a partial agonist at 5-HT₂ₐ receptors and also interacts with 5-HT₂C receptors.[10][15] The simple chloro-substituted phenyl ring directs its affinity towards serotonin receptors.
-
1-(2-Methoxyphenyl)piperazine: The addition of a methoxy group at the ortho position of the phenyl ring, as seen in many high-affinity 5-HT₁ₐ ligands like NAN-190, dramatically shifts selectivity towards this receptor subtype.[11][16] This highlights the profound impact of N1-aryl substitution on receptor preference. The benzodioxin moiety, with its fused, bicyclic diether structure, clearly directs binding away from these serotonin receptors and strongly towards the dopamine D₄ receptor.
Adrenergic Receptor Interactions: Many piperazine derivatives, particularly those developed as 5-HT₁ₐ ligands, exhibit cross-reactivity with α₁-adrenergic receptors.[11] This can be an undesirable off-target effect. The selectivity of the benzodioxinyl-piperazine scaffold away from these receptors further underscores its specialized nature. Mirtazapine, on the other hand, is a potent antagonist of α₂-adrenergic autoreceptors, which is a key component of its mechanism of action.[12][17]
Experimental Protocol: In Vitro Radioligand Receptor Binding Assay
To ensure the trustworthiness and reproducibility of binding data, a standardized experimental protocol is essential. The following describes a general methodology for a competitive radioligand binding assay.
Objective: To determine the affinity (Ki) of a test compound (e.g., a piperazine derivative) for a specific receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing D₄ receptors).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]spiperone for D₂/D₄).
-
Test Compounds: The piperazine derivatives to be tested, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.
-
Assay Buffer: A buffer that maintains physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM haloperidol) to determine the amount of radioligand that binds to non-receptor components.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Scintillation Counter & Cocktail: For quantifying the radioactivity trapped on the filters.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Assay Buffer + Radioligand.
-
Non-specific Binding (NSB): Cell membranes + NSB Control + Radioligand.
-
Competitive Binding: Cell membranes + Test Compound (at various concentrations) + Radioligand.
-
-
Incubation: Gently mix the plates and incubate at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium. The choice of temperature and time depends on the specific receptor and ligands used.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This step separates the membranes (with bound radioligand) from the buffer (containing free radioligand).
-
Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of the test compound, calculate the percent inhibition of specific binding.
-
Plot the percent inhibition against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Receptor Signaling Pathways: The Functional Consequence of Binding
Receptor binding is the initial event that triggers a downstream signaling cascade. The primary receptors discussed here are GPCRs, which transduce extracellular signals into intracellular responses via G-proteins.
-
D₂-like (D₂, D₃, D₄) and α₂-Adrenergic Receptors: These receptors typically couple to the Gαi/o family of G-proteins.[17] Activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This is a primary inhibitory signaling pathway in neurons.
-
5-HT₁ₐ Receptors: Similar to D₂-like receptors, 5-HT₁ₐ receptors also couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[18]
-
5-HT₂ₐ Receptors and α₁-Adrenergic Receptors: These receptors couple to the Gαq/11 family. Activation stimulates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cellular excitatory response.
Caption: Simplified overview of Gi/o and Gq/11 GPCR signaling pathways.
Conclusion and Future Perspectives
The comparative analysis reveals that the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold represents a highly specialized chemical tool with remarkable selectivity for the dopamine D₄ receptor.[8][13] Unlike multi-target atypical antipsychotics such as aripiprazole or classic serotonergic agents like mCPP, this derivative exhibits a focused pharmacology. The unique benzodioxin moiety is the key structural feature driving this potent and selective interaction, distinguishing it from simpler phenylpiperazine analogues.
This high selectivity makes derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine invaluable as research tools for elucidating the specific physiological and pathophysiological roles of the D₄ receptor, which have been implicated in cognition and neuropsychiatric disorders like schizophrenia.[8] Furthermore, its focused target engagement presents an attractive profile for the development of novel therapeutic agents where D₄-specific modulation is desired, potentially offering efficacy with a reduced burden of off-target side effects commonly associated with less selective piperazine-containing drugs. Future research should focus on exploring the in vivo functional consequences of this selective D₄ antagonism and further optimizing the N4-substituent to fine-tune pharmacokinetic and pharmacodynamic properties.
References
-
Baskić, D., et al. (2013). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. Available at: [Link]
-
Sencanski, M., et al. (n.d.). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. PubMed. Available at: [Link]
-
Glisic, S., et al. (2015). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. PubMed. Available at: [Link]
-
Sencanski, M., et al. (2001). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. ResearchGate. Available at: [Link]
-
Padmavathi, V., et al. (2009). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl - PubMed Central. PubMed Central. Available at: [Link]
-
Zimmer, L., et al. (2002). Effect of endogenous serotonin on the binding of the 5-hT1A PET ligand 18F-MPPF in the rat hippocampus: kinetic beta measurements combined with microdialysis. PubMed. Available at: [Link]
-
Zhao, X., et al. (2013). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. Available at: [Link]
-
Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]
-
Abdel-Aziz, A. A., et al. (2015). Molecular design and synthesis of 1,4-disubstituted piperazines as α(1)-adrenergic receptor blockers. PubMed. Available at: [Link]
-
Kugler, T., et al. (2011). Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. PubMed. Available at: [Link]
-
Singh, H., & Kumar, M. (2018). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. Available at: [Link]
-
Tsolaki, O., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amines. MDPI. Available at: [Link]
-
New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. PubMed. Available at: [Link]
-
Egan, C. T., et al. (1994). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. PubMed. Available at: [Link]
-
Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. Available at: [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[b][4][5]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. National Library of Medicine. Available at: [Link]
-
Juan, C. C. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate. Available at: [Link]
-
Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. ACS Publications. Available at: [Link]
-
Sencanski, M. (2012). MODELING INTERACTIONS OF ALPHA-1A ADRENERGIC RECEPTOR AND DIFFERENT ARYLPIPERAZINE LIGANDS. ResearchGate. Available at: [Link]
-
Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]
-
Gioiosa, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
Wang, S., et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. National Institutes of Health. Available at: [Link]
-
Al-Omary, F. A. M. (n.d.). Adrenergic Agents. University of Babylon. Available at: [Link]
-
Rinken, A., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. Available at: [Link]
-
Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. Available at: [Link]
-
Newman-Tancredi, A., et al. (1997). Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors. PubMed. Available at: [Link]
-
Callahan, P. M., & Cunningham, K. A. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. PubMed. Available at: [Link]
-
Stroup, T. S., & Gray, N. (2018). Clinical pharmacology of atypical antipsychotics: an update. PubMed Central. Available at: [Link]
-
Wikipedia. (2024). Aripiprazole. Wikipedia. Available at: [Link]
-
Wikipedia. (2024). Mirtazapine. Wikipedia. Available at: [Link]
-
Wikipedia. (2024). Alpha-2 adrenergic receptor. Wikipedia. Available at: [Link]
-
Dargan, P. I., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. Available at: [Link]135188/)
Sources
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Aripiprazole - Wikipedia [en.wikipedia.org]
- 10. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mirtazapine - Wikipedia [en.wikipedia.org]
- 13. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine Analogues: Navigating Affinity and Selectivity at Serotonergic and Adrenergic Receptors
For researchers and drug development professionals navigating the complex landscape of G-protein coupled receptor (GPCR) ligands, the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold represents a privileged chemical framework. Analogues derived from this core structure have demonstrated significant and often tunable affinities for both serotonin (5-HT) and α-adrenergic receptors, making them valuable tools for dissecting physiological processes and promising leads for therapeutic agents targeting a range of central nervous system and cardiovascular disorders.
This guide provides an in-depth comparative analysis of key analogues within this chemical series. We will explore the nuanced structure-activity relationships (SAR) that govern their affinity and selectivity, present collated experimental data to facilitate objective comparison, and provide detailed experimental protocols for their synthesis and pharmacological evaluation. Our focus is to equip researchers with the foundational knowledge to rationally select or design compounds with desired selectivity profiles for their specific research applications.
The Benzodioxan-Piperazine Scaffold: A Gateway to Serotonin and Adrenergic Receptors
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine core is a versatile pharmacophore that has been extensively modified to probe its interactions with various receptor systems. The inherent structural features of the benzodioxan and piperazine rings provide a foundation for high-affinity binding to both 5-HT₁ₐ receptors and α₁-adrenergic receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₒ). The high degree of homology between these receptor families often leads to polypharmacology, where a single ligand interacts with multiple targets. While sometimes therapeutically beneficial, achieving receptor subtype selectivity is a common goal in drug discovery to minimize off-target effects.
This comparative analysis will focus on a series of analogues where systematic structural modifications have been introduced to dissect the determinants of affinity and selectivity between the 5-HT₁ₐ receptor and the α₁-adrenergic receptor subtypes.
Comparative Pharmacological Profile of Key Analogues
The following table summarizes the binding affinities (Ki, expressed as pKi for easier comparison) of a selection of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine analogues at human cloned α₁-adrenergic and 5-HT₁ₐ receptors. The data has been compiled from several key studies to provide a comparative overview. It is important to note that minor variations in experimental conditions between studies can influence absolute values, hence the emphasis on relative affinities and selectivities.
| Compound | R¹ | R² | α₁ₐ-AR (pKi) | α₁ₑ-AR (pKi) | α₁ₒ-AR (pKi) | 5-HT₁ₐ-R (pKi) | Selectivity Profile |
| WB-4101 | H | O-Ph | 9.4 | 8.7 | 9.1 | 8.1 | High affinity α₁-AR antagonist, moderate 5-HT₁ₐ affinity |
| Analogue 1 | H | CH₂-Ph | 8.2 | 7.5 | 7.9 | 8.5 | Increased 5-HT₁ₐ affinity and selectivity over α₁-ARs |
| Analogue 2 | CH₃ | O-Ph | 8.9 | 8.1 | 8.5 | 7.9 | Reduced α₁-AR affinity compared to WB-4101 |
| Analogue 3 | H | O-(2-MeO-Ph) | 9.6 | 8.9 | 9.3 | 8.3 | Potent α₁-AR antagonist with high 5-HT₁ₐ affinity |
| Analogue 4 | H | H | 7.1 | 6.4 | 6.8 | 7.5 | Reduced affinity at all receptors |
Note: This table is a representative compilation. For full details and specific compound structures, please refer to the original research articles cited.
Structure-Activity Relationship (SAR) Insights
The data presented above highlights several key SAR trends that guide the rational design of selective ligands:
-
Substitution on the Piperazine N⁴-Nitrogen: The nature of the substituent at the N⁴ position of the piperazine ring is a critical determinant of affinity and selectivity. Large, aromatic substituents, as seen in WB-4101, generally confer high α₁-adrenergic affinity. Replacing the phenoxyethyl moiety with a benzyl group (Analogue 1) can shift the selectivity profile towards the 5-HT₁ₐ receptor.
-
Substitution on the Benzodioxan Ring: Modifications to the benzodioxan moiety can also modulate activity. For instance, the introduction of a methyl group (Analogue 2) can slightly decrease affinity at α₁-adrenergic receptors.
-
Aryl Substituents on the N⁴-Side Chain: The electronic properties of the aryl ring on the N⁴-side chain play a significant role. The addition of a methoxy group to the ortho position of the terminal phenyl ring (Analogue 3) enhances affinity at both α₁-adrenergic and 5-HT₁ₐ receptors, suggesting a favorable interaction in the binding pockets of both receptor families.
-
Removal of the N⁴-Substituent: Unsubstituted piperazine analogues (Analogue 4) generally exhibit significantly lower affinity for both receptor types, underscoring the importance of the N⁴-substituent for potent receptor interaction.
The following diagram illustrates the key pharmacophoric elements and their influence on receptor selectivity.
Caption: Key pharmacophoric elements influencing receptor affinity and selectivity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the synthesis of a representative analogue and for the in vitro pharmacological evaluation.
Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-phenylethyl)piperazine (A Representative Analogue)
This protocol describes a common synthetic route for N-alkylation of the core piperazine scaffold.
Materials:
-
1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine
-
(2-Bromoethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Add (2-bromoethyl)benzene (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-phenylethyl)piperazine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the general synthetic workflow.
Caption: Workflow for in vitro radioligand receptor binding assays.
Conclusion and Future Directions
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold remains a fertile ground for the discovery of novel ligands with tailored pharmacological profiles. The comparative analysis presented in this guide underscores the critical role of systematic structural modifications in tuning the affinity and selectivity of these analogues for 5-HT₁ₐ and α₁-adrenergic receptors. By understanding the established structure-activity relationships and employing robust experimental protocols, researchers can rationally design and synthesize new chemical entities with improved therapeutic potential for a variety of neurological and cardiovascular diseases. Future research in this area will likely focus on further refining selectivity profiles, exploring the functional consequences of receptor binding (e.g., biased agonism), and optimizing the pharmacokinetic properties of these promising compounds.
References
- Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds.
- Synthesis and Pharmacological Evaluation of Novel Arylpiperazine Derivatives as 5-HT1A and α1-Adrenergic Receptor Ligands.
- Radioligand Binding Assays for the Characterization of G-Protein Coupled Receptors.
A Senior Application Scientist's Guide to the Synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine: Assessing Protocol Reproducibility
Introduction: The Significance of the Benzodioxinylpiperazine Moiety
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold is a privileged structure in modern pharmacology. As a key pharmacophore, it is integral to numerous biologically active compounds, including antagonists for α-adrenergic receptors and ligands for serotonin receptors. The piperazine ring often enhances the pharmacokinetic properties of drug candidates, improving aqueous solubility and bioavailability.[1] Given its importance, the reliable and reproducible synthesis of this core structure is paramount for researchers in drug discovery and development.
This guide provides an in-depth comparison of the two most prevalent and mechanistically distinct methods for the synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine via N-arylation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. We will dissect each protocol, offering insights into the causality behind experimental choices and providing a framework for assessing their reproducibility in a real-world laboratory setting.
General Synthetic Workflow
The synthesis of N-arylpiperazines, such as the target compound, typically involves the coupling of an aryl halide with piperazine.[2] The primary challenge lies in the formation of the carbon-nitrogen bond, as the direct reaction is generally not feasible without catalytic activation. The overall workflow is a two-component coupling reaction, which can be achieved through several catalytic systems.
Caption: General workflow for N-arylation of piperazine.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, renowned for its broad substrate scope and high efficiency in forming C-N bonds.[2] This reaction utilizes a palladium catalyst in conjunction with a phosphine-based ligand to couple amines with aryl halides or triflates.
Mechanistic Considerations & Rationale
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine (piperazine) and subsequent reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting, thereby improving reaction efficiency and turnover. The base is required to deprotonate the piperazine, making it a more potent nucleophile.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol (Protocol A)
Materials:
-
6-Bromo-1,4-benzodioxane (1.0 equiv)
-
Piperazine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by 6-bromo-1,4-benzodioxane and piperazine.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Reproducibility Assessment:
-
Strengths: High yields, broad functional group tolerance, and generally milder conditions compared to classical methods. The availability of highly active, commercially available catalyst/ligand systems enhances run-to-run consistency.
-
Challenges: The primary reproducibility challenge lies in the sensitivity of the Pd(0) catalyst and phosphine ligands to oxygen. Incomplete exclusion of air can lead to catalyst deactivation and inconsistent yields. The purity of reagents, particularly the dryness of the solvent and the quality of the base (NaOtBu is highly hygroscopic), is critical.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that predates palladium-catalyzed reactions. It traditionally involves high temperatures and stoichiometric amounts of copper. However, modern variations utilize catalytic copper with ligands, allowing for milder conditions and improved reproducibility.[2]
Mechanistic Considerations & Rationale
While the exact mechanism is still debated, it is generally believed to involve the formation of a copper(I) amide species from piperazine and the copper catalyst. This species then undergoes a coupling reaction with the aryl halide. The use of a ligand, such as L-proline or a phenanthroline derivative, stabilizes the copper catalyst, prevents its agglomeration, and facilitates the coupling process, allowing the reaction to proceed at lower temperatures.
Detailed Experimental Protocol (Protocol B)
Materials:
-
6-Iodo-1,4-benzodioxane (1.0 equiv) (Note: Aryl iodides are typically more reactive than bromides in Ullmann reactions)
-
Piperazine (2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add CuI, L-Proline, and Potassium Carbonate.
-
Add 6-iodo-1,4-benzodioxane and piperazine.
-
Add anhydrous DMSO to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110-130 °C under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a solution of aqueous ammonia.
-
Extract the product with ethyl acetate (3x). The ammonia solution helps to remove copper salts by forming a soluble copper-ammonia complex.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reproducibility Assessment:
-
Strengths: Copper is significantly less expensive than palladium, making this method more cost-effective for large-scale synthesis. The reagents are generally less sensitive to air and moisture than those used in the Buchwald-Hartwig reaction.
-
Challenges: Reproducibility can be affected by the source and quality of the copper catalyst. The reaction often requires higher temperatures and longer reaction times. The work-up can be more complex due to the challenge of removing copper residues from the final product, which is a critical concern in pharmaceutical applications.
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for both protocols are summarized below. The values for yield and purity are representative and can vary based on reaction scale and optimization.
| Parameter | Protocol A: Buchwald-Hartwig | Protocol B: Ullmann Condensation | Rationale & Insights |
| Typical Yield | 80-95% | 65-85% | Palladium catalysis is generally more efficient, leading to higher product conversion. |
| Reaction Time | 12-24 hours | 24-48 hours | The higher catalytic activity of Pd systems typically results in shorter reaction times. |
| Temperature | 90-110 °C | 110-130 °C | Modern Ullmann reactions are milder than historical versions but often require more thermal energy than Buchwald-Hartwig reactions. |
| Catalyst Cost | High (Palladium-based) | Low (Copper-based) | A major consideration for process chemistry and large-scale manufacturing. |
| Reproducibility | Good to Excellent | Moderate to Good | Highly dependent on strict anaerobic conditions for Protocol A. Protocol B is more robust to atmospheric conditions but can be sensitive to catalyst batch. |
| Scalability | Good | Excellent | The lower cost and robustness of Protocol B make it attractive for scaling, provided purification challenges are addressed. |
| Safety/Handling | Requires inert atmosphere techniques; phosphine ligands can be air-sensitive; NaOtBu is highly caustic and hygroscopic. | DMSO can be difficult to remove; work-up with aqueous ammonia requires good ventilation. | Both protocols require standard laboratory safety procedures, but Protocol A demands more specialized handling techniques. |
Conclusion and Recommendation
Both the Buchwald-Hartwig amination and the Ullmann condensation are viable and reproducible methods for the synthesis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, provided that critical process parameters are carefully controlled.
-
For small-scale synthesis, rapid lead optimization, and situations where the highest possible yield is the primary driver , the Buchwald-Hartwig amination (Protocol A) is recommended. Its reliability and efficiency, when performed correctly, often justify the higher catalyst cost.
-
For large-scale production where cost is a major factor , the Ullmann condensation (Protocol B) presents a more economical alternative. While it may require more extensive optimization and a more rigorous purification strategy to remove residual copper, its scalability and the robustness of its reagents are significant advantages.
Ultimately, the choice of protocol depends on the specific goals of the research or production campaign. A thorough understanding of the mechanistic nuances and practical challenges of each method is essential for achieving consistent and reproducible results.
References
- PrepChem. (n.d.). Synthesis of 1,4-benzodioxane-6-carbonyl chloride. Retrieved from PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3gP0SsG1RhcchIrpJmVMDX3y1WD_hZlfaM12XVEj8z4WBiZ3MDSN3oEPCPB88U4N12szNMEssSNB51Mq-FL6qee4ZE3rqaVwAoGXGVVguv2uEpfyCIXuw7VGcSsJyJfUR2h-bQZ7Zd87saihpFzG5ehWuXPk=]
- Ali, I., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHudYw8PXuo7mvGvh6_M9QZCRQUvZLyxqtve137ORym70Ubdcyqe4gtQq_eHSY8h-kkaZCk3uVof2uD4bBy7glZZrvjUVo69xPvOaEmnkduunY5wbIjyxiUwYAUY5Zd8vcAVM8bznrnKeeQBtjs]
-
Reddy, P., et al. (2007). An improved one-pot synthesis of N-(2,3-dihydrobenzo[3][4]dioxin-2-carbonyl) piperazine - Useful intermediate for anti-hypertensive drug - Doxazosin. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvRcHtexSOBjGT-7QGu5rmYl4VE6zuXyLfoB_mMSMP3uxkCOAq8hQHvo9_EjehtkwMSkCUzxAkGZrGPRLoxhTTwDn2lSjphPZvEnyIs7TN-9kH3FBlhYg7byAMvd2t24B0TLqzxGHfagGEbeKeoYY9-tLc9IojKOfVnBH2ZpEdjGYx8X38uKYqyGNUAuyOIW3c_fZtbcY9618NrXpeRCLypyRdzc2UghdmU2brnlz_nj3122uJkD8NjgWd7uyoAiXXGxwjK02huGuqkGjzT4jZ7q4-_HFg66-BnjUR8gM3gYwPlxxdLDZSR94DVEmJzvncCGjRYlR9IbS3gKc=]
- Onar, P., et al. (2017). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlKvmND5f6iw9gb0qsHEHndqFsUbVmTi2G8x7UxraxhcukNdIckyzoYY0rgRGn8d_ZkNI-70U98tQQU-UH7DFxwFe1JgJSgUFA3bDkCwrxC9sRsL5HGHww5bYQZZgBcIgMa06d6KG_noKoi2OylzOE_8o8OCqyk_X5KEHynZiXTOpmnhGbZ_Falp9H5LVuJNIorDxeOGus4ucV2h2YZXsLN-CV3WQvz85HkccWuK2gXY8cw9o8Y0UhTVLtnqENSocpBDscPl2--Z8JpUF27v-bmt6lmGItxw==]
- Kamal, A., et al. (2012). Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. ChemInform. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_WF8WmpUSYhu_Teh3gTnlqSPRMUkg1XaEUCq2qbxxe5jOW5rntB_uNnjUhE4Hu-8nwQPpAEi1xEz1EIQj6EqVtQXJ7da1ErHTRD7ixWk1CK5tBqZ9WOgotQUDY5rx-iIYSbiF7FhQsMT5AeCK1XVcn-2U_S5S2CTULqBLyz67EP9y2A821HPYLykk0t_9pbf1aX_yTCqGIvKzzC8HczAKJRLdLtNhRXeBE1POxTKnzVBjTlkAgmPLUWtoIRKHN2qtPPITNhaGK9v-UDWqiEmDJWtaQGRMOKXysIE_4dNSx0PvkjMuxlI794Iyrdgy8ZibQYeFNvBaNanfYFyjFRpSnu7v9tQiFSYpUEwrWyO6G3c=]
- PubChem. (n.d.). Piperazine, 1-(1,4-benzodioxan-6-ylcarbonyl)-4-(1,4-benzodioxan-6-ylmethyl)-, hydrochloride. PubChem. [https://vertexaisearch.cloud.google.
- JSciMed Central. (n.d.). Synthesis of Phenylpiperazine Derivatives of 1,4-Benzodioxan as Selective Tyrosyl-Trna Synthetase Inhibitors. JSciMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsb2xnQ1btrQdM4FRxXn6-dYtw2LfOn1ef1YgdqApUabwk6_zv9EMD2snv3eYxXwuKNmCPoT_tTdVhFDTC6FQvFjr7K6ar-G0srDYvql14nQWdQIRwnW-766sjDkbOb3jx2UH28UMDbuOAeeaWkA_dy0Xyb_eD7y3HH3DePl18uRDARAwyJmfEpu7Qh3lABPmBo-vJRF0skXybirXutQg-SV6xkUtauzaq1h_4Xa_mTkM=]
- Corbo, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW0MihYkPUu5-s6fSZCodVHA0rZwyvP6w0rwKQG0Bwh3bL-ZMDhO_92J945-VcsH2r9UqfxV4whLYkeFODobuW_gfmvenOB-nsNrAG3J6C4oODUcO0NVL0kEVO70f23SNe]
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaCeMWcvm0zBm2Xi1rM7pABbM6I4HBlbZSXQ9_6RvcXTuocOlEVBFlHCpSv1q_AcR6W0pWvmawQX9jE90xaxmItYKloveWKjQRnAwt5IBWK78mPp2Vc9dXK2pC53gf9W6im0kDRlYP21hy3G5VITg0uBjE3MhfUQ7DhGFr9q3BZo0_Rrc=]
- Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYt-P_xYOTlci_OOMwWpJpWThDywZKFJujxOZm8l8OSmnTbzZDWQQ6rH3GJopqV4VbR_wPFRBXKBuftmcnX-_Uod_R0ek2TM7eL0_naeX2oQSSxm0Nla9ES9Sz62omoCq470am8vxtqrUVyC65yK-gQnPSAdb-lAdWV6rOZo9e7h9JrrIMROYtP7RuYPG4zsURwGPVoumAf0dNXNfB-LQOFovjKouj1YYB6EG_VEkPxGYp6Ygd4UNEucSrJW8Li75uKypb4k1YWMNoQkBi5rR6ZCt7SD6r]
- Gómez-García, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_T0z7ozrJ40GM_l7tElZDwMnF7JAjcr70vhWKSACegjezNjYwbidEyBGVkZ_jrXPTo7fs005wN9MWrZjAInz8oHt0XhGUpuhCfXD_glBT2ASP-G_02j86RfDXPMI2MNQFlZ7l]
- Shaikh, A., et al. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1AXGBZ7Jf1qhij-3AmczAFltBh6-GU7gqj8Ug0YewVFQ9Z11I-EwAssZlqnsOcKu7CSf_5CtESFS5PutbacdSgfooB7uimm0DNI0dk8Znqfo-ca7lbTgMQgLspK0Z7kY5LxEOTW-iA6DVoofa]
-
ChemicalBook. (n.d.). 1-(2,3-DIHYDRO-BENZO[3][4]DIOXIN-6-YL)-PIPERAZINE synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgYCYX8gkqvHWX8DaCKBcG3mEfL2rLNJDd7eJSvkiLKDjiDXtB7ub80J5HuTkYGk34CIFymBFw11XIIJ82l6YpTBq-aRQ3h-jiZU1KYDk58bjsLDVAocSH4mXwztMvrsGalB28nECSt9CcviNZ-Apy1wTo9XOcTbmgWrT4FkQJY0m9mz0tybG9no6xwLcP7OcnMvUB]
-
BOC Sciences. (n.d.). CAS 95591-73-4 1-(2,3-Dihydro-benzo[3][4]dioxine-6-sulfonyl)-piperazine. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4kLkxtaMtvtwksd1BnkV5nbDbk--iRxh2JtU6ZU2ex53JUBkPccSWGGrrBlbzzCjeUgr0NIKc2lvkfxHeKAPO9No7v7i3IUmKuR8fcZ6vhEEtqhh07qQxweDo_uvMakdUbnpdS10CC3S7VPHoHw5BcX2HBZCKtil96eo_M_hynJFFi-I6F1DYqdH2S61taBEklUWU_ZVx3j_qfQjc2hv5t5iW4O8oCw==]
-
ChemicalBook. (n.d.). 1-(2,3-DIHYDRO-BENZO[3][4]DIOXIN-6-YL)-PIPERAZINE | 148245-18-5. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpytRIcQ58JRGknm1s1ExJJI2wBLwHa64Y68mDpo8dkAkVrTIUQ1RbO-U9Stw9dd7Wu9s_UYakOpLxvIWH9Wb3DutV41ukvrXPa4cXLN_X7yArWRIXUKarDrX6pyJvhpgr7XsEkFc14heRblLnYRIAPmhKkiMtlYKvF-59nNIgEw==]
- ChemicalBook. (n.d.). 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQTpuYdA17XUZ4n2JdY-8XI93C5jOgyQUN7lr2rv0Bya58STT5E8pyQhmJmoXeRGTZhX_NetieP-XGmPzL1Vja08Fp9i3On2R3u9bbQz7fYUKSw2WLxz5yGxOt8i3PHDfTciH8-jKzVrtbjMW6cHVFrgRmlB5_JYjbUqC6EF5p]
- Abbasi, M. A., et al. (2017). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1tC4Q1Ag00AAp_TIeGOc3Y42gpSeGALchBMSUuDEdxDBSxQWnZnSotLV5HBZhgrj6vqIwBmYU-v5AdTO0l6UJuKOmB9eRKfefllNnNY44A0VYhWR5DWBXenWBxRJDelnSrEz-tq7_ZeuIbt3C_ITBiEqCLbwc9kX6aOsU59Vwz3XBWvP47V0BGilUXup8N_jFu-BWCJVVmikb16IQxP9G8SHVtbtIvVIOe2Vaycc0LvnlgyWLBKhxUUjOQqbFLk3Y2Uzs6hMokBZimd7tIzp8AfDm1C6hAd6H7B0oaIaqIdEbhQRT4NRjquSOPZ154kxhLjcPUpGv3toHpQh-EisUqVO2RzyqLnpUywB4z7XMjyQoAynyh7OP2sZKkxh_fQUk4RCy_UtuTh6QZoA=]
- Kowalski, P., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBwkZU8DCQ5OvOpUwNjEdGV-rUDb_U68NneZpOZe60-tAIs-OONNbIj43KL2JPQbeWOO_E-RKkgznvArkyK5Uum7C6WgCna6_ZcIsIXhLGwCGfankybYalsHzFvWjb_JQKROts53R8zOVu8hY=]
- Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2sAd80uZuyxt-wC6KBn5qKkt8XNhq9Ych61KLgiPEyf63A5c05v7vQuig5NnBNTAPMxsnOc9wRmysEOhmskp4VWYnrhOdpSImSVstSkLPWKjkz2tVGZjhz3IPBoA-iom0xqUyj-Wk7IGgA2vUQfNlMjeTLQOeq_AOlicOLDVNzprbR-YRixtRG4u3IwDU6U8ob8eDi89b4kjmlS251gUMiraLJXOulRnOXz5K]
- Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8J9Sfed10MKs2mLBDjoITknfUrfe03Agp68IqvXHbHo3Cd9t2lVRm_u4zwaB6gCK9xrcE_0UOc7JhNmekTKfD-V_THL9_3GC3HoHxmlmuTHcR_QGrc2pEsPKvJUQXYKuHhaB5]
- Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa41nwRmqrdJbVtRLkKXYbPT8_CjwNNilW497efcB9XHDP7kZ_1nzGzxib9n_do23g09WT-eRKaZxS2ZkBd8dyR1W9bBovtDnIqvl0Q6Sf0lYC3jBlU2K2OaH85XH1VnYzxtwV]
- Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Heliyon. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPLVuX7QYw9MEHy7hUagoga20QE7g6rH2bNm3jAkVqEeCcg97ptKT05E7BJIOpDEhzkfUgBeJXdy8J0v9kg7ZZYcvHLT_jZ5_PNjQxnbZcGQkWlKvu0kSDxE5e-QGd8n52OU7g3jdZjF_2ZwJu]
Sources
A Researcher's Guide to the In Vivo Validation of 1-(2,3-Dihydro-benzodioxin-6-yl)-piperazine Derivatives as Novel Therapeutic Agents
This guide provides an in-depth comparison and procedural overview for the in vivo validation of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives, a promising class of compounds with significant potential in the treatment of complex neurological and psychiatric disorders. Drawing upon established preclinical data, we will explore the therapeutic efficacy of key derivatives, compare their performance with established alternatives, and provide detailed experimental protocols to support further research and development.
The core structure, a piperazine ring linked to a 2,3-dihydro-benzodioxin moiety, has been identified as a versatile scaffold for targeting key neurotransmitter systems implicated in psychosis, anxiety, and depression. Notably, derivatives of this class have shown significant affinity for dopamine (D2, D4) and serotonin (5-HT1A) receptors, positioning them as compelling candidates for novel antipsychotic and anxiolytic therapies.[1][2][3] This guide will focus on the practical aspects of validating their therapeutic potential in relevant animal models.
Comparative Efficacy of Benzodioxinyl-Piperazine Derivatives
The therapeutic promise of this class of compounds is best illustrated through the examination of specific derivatives that have undergone preclinical evaluation. Here, we compare the in vivo pharmacological profiles of two notable examples: S 18126, a potent dopamine D4 receptor antagonist, and Bifeprunox, a partial agonist at both D2 and 5-HT1A receptors.
Table 1: Comparative In Vivo Activity of Benzodioxinyl-Piperazine Derivatives and Reference Compounds
| Compound | Primary Target(s) | Animal Model | Key Findings | Reference Compound(s) |
| S 18126 | Dopamine D4 Antagonist | Amphetamine-induced hyperlocomotion in rats | Weakly active in blocking hyperlocomotion at high doses (10.0-80.0 mg/kg s.c.) | Raclopride (potent blockade at 0.01-0.3 mg/kg s.c.) |
| Catalepsy induction in rats | Only weakly active at high doses (10.0-80.0 mg/kg s.c.) | Raclopride (potently induced catalepsy at 0.01-2.0 mg/kg s.c.) | ||
| Bifeprunox | Dopamine D2 & 5-HT1A Partial Agonist | Foot shock-induced ultrasonic vocalization (USV) in rats | Potently reduced vocalizations, indicating anxiolytic-like activity. | Aripiprazole (less potent than Bifeprunox) |
| In vivo electrophysiology in rats | Reduced firing of dopamine neurons in the ventral tegmental area (VTA) and suppressed firing of serotonin neurons in the dorsal raphe. | Aripiprazole (less potent in suppressing 5-HT neuron firing) |
Data synthesized from published preclinical studies.[2][3]
The data presented in Table 1 highlights the nuanced pharmacological profiles within the benzodioxinyl-piperazine class. S 18126, with its high selectivity for the D4 receptor, demonstrates a distinct separation from the D2-mediated motor side effects (catalepsy) typical of older antipsychotics like raclopride.[3] This suggests a potential for improved tolerability. In contrast, Bifeprunox exhibits a dual-action mechanism, engaging both dopaminergic and serotonergic systems, which is characteristic of many atypical antipsychotics. Its potent anxiolytic-like effects in the USV model, surpassing those of aripiprazole, underscore its potential for treating anxiety-related symptoms often co-morbid with psychosis.[2]
Mechanistic Insights: Targeting Dopamine and Serotonin Pathways
The therapeutic efficacy of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives is intrinsically linked to their interaction with key dopamine and serotonin receptors in the brain. The following diagram illustrates the proposed mechanism of action for a hypothetical derivative with antipsychotic and anxiolytic properties, based on the profiles of S 18126 and Bifeprunox.
Caption: Proposed mechanism of action for benzodioxinyl-piperazine derivatives.
This multi-target engagement is a hallmark of modern antipsychotic drug development, aiming to provide a broader spectrum of therapeutic effects with a more favorable side-effect profile compared to first-generation antipsychotics that primarily act as D2 receptor antagonists.
Experimental Protocols for In Vivo Validation
The following are detailed, step-by-step methodologies for key behavioral assays used to validate the antipsychotic, anxiolytic, and antidepressant potential of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivatives.
Amphetamine-Induced Hyperlocomotion: A Model for Psychosis
This model assesses the ability of a compound to reverse the psychostimulant effects of amphetamine, which is considered a proxy for antipsychotic efficacy against the positive symptoms of schizophrenia.[1][4]
Protocol:
-
Animal Acclimation: Individually house male rats or mice for at least one week before the experiment. Handle the animals daily to minimize stress.
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams to track movement.
-
Habituation: On the test day, place the animals in the activity chambers for a 30-60 minute habituation period to establish a baseline activity level.[5][6]
-
Drug Administration: Administer the test compound (e.g., a 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivative) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous). The timing of administration should be based on the pharmacokinetic profile of the compound.
-
Amphetamine Challenge: After the appropriate pretreatment time, administer d-amphetamine (typically 1-2 mg/kg, i.p.) to all animals.[1][7]
-
Data Collection: Immediately return the animals to the activity chambers and record locomotor activity for 60-90 minutes.[4]
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the amphetamine-induced increase in locomotion in the vehicle-treated group to that in the test compound-treated groups. A significant reduction in hyperactivity by the test compound indicates potential antipsychotic activity.
Elevated Plus Maze (EPM): Assessing Anxiolytic Effects
The EPM is a widely used model to evaluate the anxiolytic or anxiogenic properties of a compound based on the rodent's natural aversion to open and elevated spaces.[8][9][10]
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[8][11]
-
Animal Handling: Handle animals gently and bring them to the testing room at least 30 minutes before the test to acclimate.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.[8][12]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the compound-treated group compared to the vehicle group suggests an anxiolytic effect.
Forced Swim Test (FST): A Screen for Antidepressant Activity
The FST is a common behavioral despair model used to screen for potential antidepressant efficacy. The test is based on the observation that animals will cease escape-oriented behaviors when placed in an inescapable stressful situation.[13][14][15]
Protocol:
-
Apparatus: A cylindrical container filled with water (24-25°C) to a depth where the animal cannot touch the bottom.[3][14]
-
Drug Administration: Administer the test compound or vehicle prior to the test session.
-
Test Procedure: Gently place the mouse or rat into the water cylinder for a 6-minute session.[16][17]
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[16][17]
-
Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time suggests antidepressant-like activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A Measure of Sensorimotor Gating
Deficits in sensorimotor gating are observed in schizophrenic patients. The PPI test measures the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.[2][18]
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Animal Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
Drug Administration: Administer the test compound, vehicle, or a PPI-disrupting agent (e.g., amphetamine) prior to the test.
-
Test Session: The session consists of a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weak prepulse followed by the startling pulse at varying inter-stimulus intervals).[2]
-
Data Collection: The startle amplitude is recorded for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. A compound that reverses a drug-induced deficit in PPI is considered to have potential antipsychotic properties.
Experimental Workflow for In Vivo Validation
The following diagram outlines a logical workflow for the in vivo validation of a novel 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivative.
Caption: A streamlined workflow for in vivo validation.
Conclusion
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold represents a fertile ground for the discovery of novel therapeutics for a range of CNS disorders. The derivatives discussed in this guide, S 18126 and Bifeprunox, exemplify the potential for developing compounds with nuanced pharmacological profiles that may offer improved efficacy and tolerability over existing treatments. By employing the rigorous in vivo validation methodologies outlined, researchers can effectively characterize the therapeutic potential of new chemical entities within this class, paving the way for the next generation of neuropsychiatric medicines.
References
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
-
Sills, T. L. (1999). Amphetamine dose dependently disrupts prepulse inhibition of the acoustic startle response in rats within a narrow time window. Brain research bulletin, 48(4), 445–448. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]
-
Assié, M. B., Ravailhe, V., Faucillon, V., & Newman-Tancredi, A. (2008). Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour. Journal of psychopharmacology (Oxford, England), 22(5), 536–546. [Link]
-
Pytka, K., Wolk, K., & Filipek, B. (2015). Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system. Pharmacological reports : PR, 67(1), 113–118. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
-
Chen, R., Gnegy, M. E., & D'Souza, D. N. (2012). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Behavioural brain research, 234(1), 162–166. [Link]
-
Millan, M. J., Brocco, M., Rivet, J. M., Audinot, V., Gobert, A., Mailliet, F., & Newman-Tancredi, A. (1998). S 18126 ([2-[4-(2,3-dihydrobenzo[2][8]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]), a potent, selective and competitive antagonist at dopamine D4 receptors: an in vitro and in vivo comparison with L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2, 3b]pyridine) and raclopride. The Journal of pharmacology and experimental therapeutics, 287(1), 167–186. [Link]
-
de Mello, F. S., de David, T. O., de Souza, G. Q., de Gomes, M. G., & de Almeida, J. C. (2018). The Forced Swim Test for Depression-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1916, 63–69. [Link]
-
b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]
-
Shoji, H., Takao, K., Hattori, S., & Miyakawa, T. (2016). The elevated plus maze test for measuring anxiety-like behavior in mice. Bio-protocol, 6(15), e1888. [Link]
-
Swerdlow, N. R., Stephany, N., Wasserman, L. C., Talledo, J., Shoemaker, J., & Auerbach, P. P. (2003). Amphetamine effects on prepulse inhibition across-species: replication and parametric extension. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 28(4), 640–650. [Link]
-
Li, L., & Du, Y. (2017). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Methods in molecular biology (Clifton, N.J.), 1538, 115–123. [Link]
-
Wright, I. K., Heaton, R. K., & Marsden, C. A. (1995). Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects. Psychopharmacology, 120(2), 168–174. [Link]
-
Mouton, C., Che, T., & Lena, I. (2016). Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review. Frontiers in behavioral neuroscience, 10, 198. [Link]
-
Animal Research Review Panel. (2021). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]
-
van der Stelt, M., Driessen, R. J., & Ellenbroek, B. A. (2011). The amphetamine-chlordiazepoxide mixture, a pharmacological screen for mood stabilizers, does not enhance amphetamine-induced disruption of prepulse inhibition. Pharmacology, biochemistry, and behavior, 100(1), 113–117. [Link]
-
IMPC. (n.d.). Acoustic Startle & Pre-pulse Inhibition (PPI) Protocol. Retrieved from [Link]
-
Bio-protocol. (2024). 4.5. Prepulse Inhibition Test. Retrieved from [Link]
-
Gould, T. D., & Can, A. (2011). The Mouse Forced Swim Test. JoVE (Journal of Visualized Experiments), (58), e3638. [Link]
-
Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in mice: a review of the effects of psychotropic drugs. Neuroscience and biobehavioral reviews, 33(4), 575–586. [Link]
-
MMPC. (2024). Elevated Plus Maze. Retrieved from [Link]
-
Zalocusky, K. A., Ramamoorthy, S., & Blakely, R. D. (2008). Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. Proceedings of the National Academy of Sciences of the United States of America, 105(11), 4433–4438. [Link]
-
Filgueiras, M., Carvalho-Netto, E. F., & Estanislau, C. (2014). The elevated plus maze: understanding the basics. Ciência e Natura, 36(2), 343-353. [Link]
-
Gould, T. D. (2011). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), 3638. [Link]
-
Jesse, C. R., Bortolatto, C. F., & Savegnago, L. (2018). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in behavioral neuroscience, 12, 239. [Link]
-
Chen, R., Gnegy, M. E., & D'Souza, D. N. (2012). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Behavioural brain research, 234(1), 162–166. [Link]
-
Pre-Clinical Pharmacology. (2020, October 6). Elevated Plus Maze : screening of anti-anxiety activity [Video]. YouTube. [Link]
-
Björk, A., Jardemark, K., & Marcus, M. (2000). Repeated Administration of Amphetamine Induces Sensitisation to Its Disruptive Effect on Prepulse Inhibition in the Rat. Psychopharmacology, 152(3), 266–272. [Link]
-
Al-Amin, M. M., Nasir, U. M., & Emran, T. B. (2021). Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. Antioxidants (Basel, Switzerland), 10(10), 1541. [Link]
-
Maze Engineers. (2017, May 23). Elevated Plus Maze [Video]. YouTube. [Link]
-
van den Buuse, M., van Driel, I. R., & Samuelson, L. C. (2005). Reduced Effects of Amphetamine on Prepulse Inhibition of Startle in Gastrin-Deficient Mice. Neuroscience letters, 373(3), 237–242. [Link]
-
MMPC. (2024). Auditory startle & Prepulse inhibition. Retrieved from [Link]
-
Leo, A., Citraro, R., & Tallarico, M. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(13), e1155. [Link]
Sources
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]), a potent, selective and competitive antagonist at dopamine D4 receptors: an in vitro and in vivo comparison with L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2, 3b]pyridine) and raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. advinus.com [advinus.com]
- 16. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Confirmation of Synthesized 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine
In the landscape of pharmaceutical research and development, the absolute purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel compounds like 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, a molecule of interest for its potential applications in medicinal chemistry, rigorous purity assessment is a non-negotiable step. Impurities, which can include starting materials, by-products, intermediates, and degradation products, can profoundly alter the compound's biological activity, toxicity, and stability profile.[1]
This guide provides an in-depth comparison of orthogonal analytical methods for confirming the purity of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol serves as a self-validating system. The core principle of this guide is the use of multiple, independent (orthogonal) techniques to build a comprehensive and trustworthy purity profile.
The Imperative of an Orthogonal Approach
Relying on a single analytical technique for purity determination is fraught with risk. A given method may not be able to detect all potential impurities. For example, an impurity might co-elute with the main peak in chromatography or be invisible to a specific detector. An orthogonal approach, which employs multiple methods based on different chemical and physical principles, provides a much more robust and reliable assessment. For a comprehensive analysis of a molecule like 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, we recommend a combination of chromatography, spectroscopy, and elemental analysis.
Caption: A recommended orthogonal workflow for purity confirmation.
Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry.[2] For 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, a reversed-phase HPLC method with UV detection is ideal. The benzodioxin moiety contains a strong chromophore, making it highly responsive to UV detection and allowing for sensitive quantification of the API and any related impurities.
Causality of Method Choice: Reversed-phase chromatography separates compounds based on their hydrophobicity. This principle is highly effective for separating the target molecule from potentially less polar starting materials or more polar by-products. The validation of such methods is crucial to ensure data reliability for regulatory submissions.[3]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase provides excellent retention and separation for moderately polar compounds like our target molecule.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the piperazine nitrogens, ensuring sharp peak shapes.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is used to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 10% B
-
26-30 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection: UV at 240 nm and 280 nm. Monitoring multiple wavelengths can help distinguish between impurities with different chromophores.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute further to ~0.1 mg/mL for injection.
Data Interpretation and Presentation
Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. The result is a direct, quantitative measure of the main peak's area relative to the total area of all peaks in the chromatogram.
| Parameter | Result | Acceptance Criteria |
| Retention Time (Main Peak) | 12.5 min | Consistent across runs |
| Purity (Area %) | 99.85% | ≥ 99.5% |
| Largest Single Impurity | 0.08% (at 9.2 min) | ≤ 0.10% |
| Total Impurities | 0.15% | ≤ 0.50% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] It is an excellent orthogonal method to HPLC because its separation is based on boiling point and polarity in the gas phase. For piperazine derivatives, GC-MS can effectively identify residual starting materials, solvents, or low-molecular-weight by-products.[5][6]
Causality of Method Choice: The mass spectrometer provides mass-to-charge ratio (m/z) data, which acts as a molecular fingerprint, allowing for the positive identification of impurities by comparing their fragmentation patterns to known libraries or by interpreting the fragmentation itself. While some piperazines require derivatization to improve their volatility and peak shape, 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine is often amenable to direct analysis.[7]
Caption: Workflow for GC-MS analysis.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless injector at 280 °C, with a split ratio of 20:1.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution in methanol or dichloromethane.
Data Interpretation
The Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram. The mass spectrum of the main peak should correspond to the molecular weight (M.W. = 220.28 g/mol ) and expected fragmentation pattern of the target compound. Any additional peaks can be identified by analyzing their mass spectra.
Method 3: NMR Spectroscopy for Definitive Structural Confirmation
While chromatographic methods are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation and confirmation.[8] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The presence of sharp, well-defined peaks at the expected chemical shifts with correct integrations (for ¹H NMR) is a strong indicator of a pure compound.[9][10]
Causality of Method Choice: NMR is sensitive to the molecular structure itself. Impurities, even if structurally similar, will almost always exhibit a different set of signals. This makes NMR a powerful tool for identifying and characterizing unexpected by-products that may not be resolved by chromatography.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (~0-10 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
-
Data Interpretation and Presentation
The obtained spectra should be compared against the theoretically predicted chemical shifts for the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine structure. The absence of significant unassigned peaks is a key indicator of high purity.
| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Piperazine | ~3.05 | t | 4H | -CH₂-N-CH₂- (distal) |
| Piperazine | ~3.15 | t | 4H | -CH₂-N-CH₂- (proximal) |
| Benzodioxin | ~4.25 | s | 4H | -O-CH₂-CH₂-O- |
| Aromatic | ~6.40 | dd | 1H | Ar-H |
| Aromatic | ~6.45 | d | 1H | Ar-H |
| Aromatic | ~6.75 | d | 1H | Ar-H |
Note: Predicted shifts are estimates and may vary slightly.
Method 4: Elemental Analysis for Empirical Formula Validation
Elemental Analysis (EA) is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a compound.[11] It serves as a final, crucial check on the compound's empirical formula and is a classic criterion for purity.[12][13] A sample contaminated with solvent or inorganic salts will show a significant deviation from the calculated elemental composition.
Causality of Method Choice: EA provides a bulk property measurement. Unlike chromatography, which separates components, EA analyzes the sample as a whole. If the measured percentages of C, H, and N match the theoretical values for the molecular formula C₁₂H₁₆N₂O₂, it provides strong evidence that no other significant elemental components are present. Journals often require this data for the publication of new compounds, with an accepted deviation of ±0.4%.[14][15]
Experimental Protocol: CHN Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample (1-3 mg) is placed in a tin capsule. The sample must be thoroughly dried to remove residual solvents, which are a common cause of deviation.
-
Analysis: The sample undergoes high-temperature combustion in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (typically thermal conductivity).
Data Interpretation and Presentation
The results are presented as a direct comparison between the calculated and experimentally found weight percentages.
| Element | Theoretical % (for C₁₂H₁₆N₂O₂) | Found % | Deviation % |
| Carbon (C) | 65.44 | 65.35 | -0.09 |
| Hydrogen (H) | 7.32 | 7.38 | +0.06 |
| Nitrogen (N) | 12.72 | 12.68 | -0.04 |
The close agreement between the theoretical and found values strongly supports the assigned molecular formula and indicates a high degree of purity.
Conclusion and Recommendations
Confirming the purity of a newly synthesized compound like 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine requires a multi-faceted, orthogonal approach. No single method can provide a complete picture.
-
HPLC-UV should be used as the primary method for quantitative purity assessment , providing precise and accurate data on the percentage of the main component and its related impurities.
-
GC-MS serves as an excellent complementary technique to identify volatile impurities and provide structural confirmation through mass fragmentation patterns.
-
NMR Spectroscopy is essential for unambiguous structural confirmation . Its ability to detect structurally distinct impurities makes it a powerful qualitative tool.
-
Elemental Analysis provides the final validation of the empirical formula , ensuring the absence of extraneous elements from solvents or inorganic contaminants.
By integrating the data from these four distinct analytical techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their scientific findings and the safety of potential therapeutic agents. The validation of these analytical methods according to established guidelines, such as those from the ICH, is a critical final step in this process.[1][16]
References
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
- LCGC North America. (2014).
- Wikipedia. Elemental analysis.
- Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
- ResearchGate. (2012).
- PubMed Central (PMC). (n.d.).
- Profound. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- ResearchGate. (n.d.).
- PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP)
- Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compounds is Pure?.
- Inorganic Chemistry Frontiers. (2021).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- FDA. (n.d.). Q2(R2)
- NIH. (n.d.).
- NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- RSC Publishing. (n.d.).
- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. scielo.br [scielo.br]
- 3. particle.dk [particle.dk]
- 4. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. azom.com [azom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 16. fda.gov [fda.gov]
A Comparative Benchmark Analysis of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine Derivatives Against Standard Neuroleptics
Introduction
The piperazine ring is a ubiquitous and versatile scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2][3] Its unique structural and physicochemical properties make it a privileged fragment in the design of compounds targeting complex neuropsychiatric disorders.[3] Among the vast library of piperazine-containing molecules, derivatives of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine have emerged as a compound class of significant interest, primarily for their potent and selective interaction with dopamine receptors.[4]
This guide provides a comprehensive benchmark analysis of a representative compound from this class, 1-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine, hereafter referred to as the "Test Compound." Its performance is objectively compared against two gold-standard antipsychotics: Haloperidol , a first-generation (typical) antipsychotic with high dopamine D2 receptor antagonism, and Clozapine , a second-generation (atypical) antipsychotic renowned for its efficacy and unique receptor profile, which includes a high affinity for the dopamine D4 receptor.[7][8]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed comparison of in vitro pharmacological properties, supported by validated experimental protocols and quantitative data. We will delve into the causality behind experimental choices and interpret the data to provide field-proven insights into the therapeutic potential of this chemical scaffold.
Section 1: Pharmacological Rationale and Compound Selection
The therapeutic action of antipsychotic drugs is primarily mediated by their interaction with dopaminergic and serotonergic pathways in the brain.[9]
-
First-Generation Antipsychotics (FGAs) , like Haloperidol, exert their effects mainly by blocking D2 receptors in the mesolimbic pathway, which is effective for treating the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions).[8] However, non-selective D2 antagonism in other pathways, such as the nigrostriatal pathway, leads to a high incidence of debilitating extrapyramidal side effects (EPS).
-
Second-Generation Antipsychotics (SGAs) , like Clozapine, exhibit a broader receptor interaction profile, notably acting as antagonists at both serotonin 5-HT2A and dopamine D2 receptors.[8] This dual action is believed to contribute to their efficacy against "negative" symptoms (e.g., social withdrawal, ambivalence) and a lower risk of EPS.[8]
The dopamine D4 receptor, found predominantly in extrastriatal brain regions like the cortex and hippocampus, is a key target of interest.[7] The atypical antipsychotic Clozapine has a tenfold greater affinity for D4 than for D2 receptors, a property hypothesized to contribute to its superior efficacy in treatment-resistant schizophrenia.[7] Therefore, developing ligands with high selectivity for the D4 receptor is a rational strategy for designing novel antipsychotics with an improved therapeutic window.
The Test Compound, a derivative of the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine core, was specifically selected for this analysis due to published reports of its high-affinity antagonism and remarkable selectivity for the D4 receptor over D2 and D3 subtypes.[4][7]
Section 2: In Vitro Benchmark Methodologies
To ensure a robust and objective comparison, standardized and validated in vitro assays are essential. The following protocols describe the core methodologies used to generate the comparative data in this guide.
Radioligand Receptor Binding Affinity Assay
Expertise & Causality: This assay is the gold standard for quantifying the affinity of a test compound for a specific receptor target. It operates on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. The addition of a non-radiolabeled test compound will compete for the binding sites. The concentration of the test compound required to displace 50% of the specific binding of the radioligand (the IC50 value) is determined. This value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. This method provides a direct and highly sensitive measure of the physical interaction between the compound and its target.
Experimental Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the human recombinant receptor of interest (e.g., D2, D4, 5-HT2A) or appropriate rat brain tissue homogenates.
-
Homogenize the tissue/cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]-Spiperone for D2, [³H]-YM-09151-2 for D4), and a range of concentrations of the test compound or standard.
-
Initiate the binding reaction by adding the prepared membrane suspension.
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-radiolabeled standard antagonist (e.g., Haloperidol).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any trapped unbound ligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity (Ki).
Section 3: Comparative Performance Data
The following tables summarize the quantitative data obtained from in vitro receptor binding assays, comparing the Test Compound with Haloperidol and Clozapine.
Receptor Binding Affinity Profile (Ki, nM)
This table presents the affinity of each compound for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Test Compound | Haloperidol (FGA) | Clozapine (SGA) |
| Dopamine D2 | >1200 | ~1.5 | ~125 |
| Dopamine D3 | >1200 | ~7.0 | ~400 |
| Dopamine D4 | ~1.1 | ~5.0 | ~12 |
| Serotonin 5-HT1A | >1000 | >5000 | ~180 |
| Serotonin 5-HT2A | ~350 | ~80 | ~15 |
| Serotonin 5-HT2C | >1000 | >1000 | ~10 |
| Histamine H1 | >1000 | ~50 | ~1.0 |
| Adrenergic α1 | ~400 | ~15 | ~7.0 |
Data synthesized from publicly available literature, including Kugler et al. (2011) and the NIMH Psychoactive Drug Screening Program (PDSP) database.[4][7]
Dopamine Receptor Selectivity Ratios
Selectivity is a critical parameter for predicting a drug's potential side-effect profile. This table highlights the Test Compound's preference for the D4 receptor over the D2 receptor, a key target for EPS.
| Selectivity Ratio | Test Compound | Haloperidol (FGA) | Clozapine (SGA) |
| Ki (D2) / Ki (D4) | >1100 | ~0.3 | ~10.4 |
Ratios calculated from the data in Table 3.1.
Section 4: Discussion and Field-Proven Insights
The benchmark data reveals a distinct and compelling pharmacological profile for the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivative.
Exceptional D4 Selectivity: The most striking finding is the Test Compound's sub-nanomolar affinity for the dopamine D4 receptor (Ki ≈ 1.1 nM), coupled with extremely low affinity for D2 and D3 receptors (Ki > 1200 nM).[4][7] This translates to a D2/D4 selectivity ratio exceeding 1100-fold.[7] This profile is dramatically different from that of Haloperidol, which shows a slight preference for D2 over D4, and significantly more selective than Clozapine's ~10-fold preference for D4.[7]
Causality and Therapeutic Implications: The high D2 receptor occupancy required for the therapeutic effect of typical antipsychotics like Haloperidol is inextricably linked to the emergence of EPS. The strategy of targeting D4 receptors while actively avoiding D2 receptors is a cornerstone of modern antipsychotic drug design. The Test Compound's profile suggests it could modulate cortico-limbic circuits, where D4 receptors are concentrated, to potentially treat cognitive deficits and negative symptoms of schizophrenia, without the motor side effects caused by D2 blockade in the striatum.[7]
Comparison with Clozapine: While Clozapine is an effective atypical antipsychotic, its "dirty" pharmacology, characterized by high affinity for numerous other receptors like histamine H1, adrenergic α1, and various serotonin subtypes, is responsible for its burdensome side effects, including sedation, weight gain, and orthostatic hypotension.[7] The Test Compound exhibits a much "cleaner" profile, with low affinity for these off-target receptors. This suggests a potential for achieving D4-mediated therapeutic effects with a significantly improved side-effect profile compared to Clozapine.
Signaling Pathway: D4 vs. D2 Antagonism
Caption: Contrasting therapeutic and side-effect pathways.
Conclusion
This comparative guide demonstrates that the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold holds significant promise for the development of next-generation antipsychotic agents. Benchmark analysis against standard compounds Haloperidol and Clozapine reveals a derivative with a superior in vitro profile, characterized by potent and exceptionally selective dopamine D4 receptor antagonism. This high degree of selectivity suggests a strong potential to achieve therapeutic benefits, particularly for the cognitive and negative symptom domains of schizophrenia, while minimizing the risk of motor side effects and other off-target liabilities that limit the utility of current medications. Further preclinical and clinical investigation is warranted to validate these promising in vitro findings.
References
- What is the mechanism of Piperazine? - Patsnap Synapse. (2024).
-
Piperazine - Wikipedia. Available at: [Link]
-
1-(2,3-Dihydrobenzo[b][5][6]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. (2013). Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). MDPI. Available at: [Link]
-
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. (2023). MDPI. Available at: [Link]
-
Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. (2011). PubMed. Available at: [Link]
-
Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules. Available at: [Link]
-
Antipsychotic Medications - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. Available at: [Link]
-
First-Generation Antipsychotics: An Introduction. (2014). Psychopharmacology Institute. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Available at: [Link]
-
Introduction - First-Generation Versus Second-Generation Antipsychotics in Adults: Comparative Effectiveness - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine as a Highly Selective Dopamine D4 Receptor Antagonist: A Head-to-Head Comparison with Existing Antipsychotic Agents
Introduction
The quest for more effective and tolerable treatments for schizophrenia and other psychotic disorders has led researchers to explore novel pharmacological targets beyond the classical dopamine D2 receptor antagonism. One such target that has garnered considerable interest is the dopamine D4 receptor. The atypical antipsychotic clozapine, which exhibits superior efficacy in treatment-resistant schizophrenia, has a notably higher affinity for D4 receptors compared to D2 receptors, suggesting a potential role for D4 antagonism in its unique therapeutic profile.[1][2] This guide provides a comprehensive head-to-head comparison of the emerging investigational compound scaffold, 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine, with established therapeutic agents for psychosis. A derivative of this scaffold has demonstrated remarkable potency and selectivity as a dopamine D4 receptor antagonist, offering a promising avenue for the development of novel antipsychotics with an improved side-effect profile.[3]
This document will delve into the mechanistic rationale for targeting the D4 receptor, present comparative preclinical data, and provide standardized experimental protocols for the evaluation of such compounds. The intended audience for this guide includes researchers, scientists, and drug development professionals actively involved in the field of neuropsychopharmacology.
Mechanism of Action: The Significance of D4 Receptor Selectivity
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold has given rise to compounds with exceptionally high affinity and selectivity for the dopamine D4 receptor. For instance, the derivative 1-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine has a reported Ki value of 1.5 ± 0.7 nM for the D4 receptor, while its affinity for D1, D2, and D3 receptors is exceedingly low (Ki > 17,000 nM).[3] This remarkable selectivity distinguishes it from most currently marketed antipsychotics, which typically exhibit potent D2 receptor antagonism.
The dopamine hypothesis of schizophrenia has traditionally focused on the hyperdopaminergic state in the mesolimbic pathway, which is addressed by D2 receptor blockade. However, this often leads to undesirable extrapyramidal symptoms (EPS) and hyperprolactinemia due to the blockade of D2 receptors in the nigrostriatal and tuberoinfundibular pathways, respectively. The D4 receptors, in contrast, are more densely expressed in the prefrontal cortex, amygdala, and hippocampus – brain regions implicated in cognition and negative symptoms of schizophrenia.[1][6] Therefore, a highly selective D4 antagonist could potentially alleviate cognitive deficits and negative symptoms with a reduced burden of motor side effects.
Below is a diagram illustrating the dopamine signaling pathway and the differential localization of D2 and D4 receptors, highlighting the therapeutic rationale for selective D4 antagonism.
Head-to-Head Comparison with Existing Atypical Antipsychotics
To contextualize the potential of a highly selective D4 antagonist, it is essential to compare its receptor binding profile with that of currently prescribed atypical antipsychotics. The following table summarizes the inhibitory constants (Ki) at dopamine D2 and D4 receptors for a derivative of 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine and several key atypical antipsychotics.
| Compound | Dopamine D4 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | D2/D4 Selectivity Ratio |
| 1-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine | 1.5 [3] | >29,000 [3] | >19,000 |
| Clozapine | 7 - 20[4][7] | 125[8] | ~6 - 18 |
| Olanzapine | 27[8] | 11[8] | ~0.4 |
| Risperidone | 7.3 - 16[9] | 3.3[8] | ~0.2 - 0.5 |
| Quetiapine | 2020[10] | 160 - 380[8][10] | ~0.08 - 0.19 |
| Aripiprazole | 44[8] | 0.34[3] | ~0.008 |
Lower Ki values indicate higher binding affinity. The D2/D4 selectivity ratio is calculated as Ki(D2)/Ki(D4); a higher ratio indicates greater selectivity for the D4 receptor.
The data clearly illustrate the unique profile of the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine derivative. Its profound selectivity for the D4 receptor over the D2 receptor is orders of magnitude greater than that of existing atypical antipsychotics. While clozapine shows a preference for the D4 receptor, its selectivity is modest in comparison. Other widely used antipsychotics, such as risperidone, olanzapine, and aripiprazole, are either non-selective or show a preference for the D2 receptor.
This high selectivity could translate to a therapeutic agent that effectively targets cortical and limbic D4 receptors, potentially improving cognitive and negative symptoms, while sparing the striatal D2 receptors, thereby minimizing the risk of EPS.
Experimental Protocols
To ensure the rigorous evaluation of novel D4 receptor antagonists, standardized and validated experimental protocols are paramount. Below are representative methodologies for assessing receptor binding affinity and in vivo efficacy.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for dopamine D2 and D4 receptors.
Objective: To quantify the affinity of a test compound for dopamine D2 and D4 receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes expressing human recombinant D2 or D4 receptors.
-
Radioligand: [³H]-Spiperone (for D2 and D4).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Workflow:
Self-Validation: The inclusion of total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand) wells allows for the accurate determination of specific binding. The Cheng-Prusoff equation corrects for the concentration of the radioligand used in the assay, ensuring the calculated Ki is a true measure of the test compound's affinity.[5]
Protocol 2: In Vivo Efficacy Assessment in an Animal Model of Schizophrenia
Several animal models are used to screen for antipsychotic activity. A common model assesses the ability of a compound to block hyperactivity induced by a dopamine agonist like amphetamine, which is thought to mimic the positive symptoms of schizophrenia.[11][12]
Objective: To evaluate the in vivo efficacy of a test compound in a dopamine agonist-induced hyperactivity model.
Materials:
-
Male rodents (e.g., Sprague-Dawley rats).
-
Test compound formulated for administration (e.g., oral gavage or intraperitoneal injection).
-
Amphetamine sulfate.
-
Open-field activity chambers equipped with infrared beams to track movement.
Procedure:
-
Acclimation: Acclimate animals to the testing room and open-field chambers for at least 60 minutes prior to the experiment.
-
Test Compound Administration: Administer the test compound or vehicle at various doses to different groups of animals.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the test compound to be absorbed and distributed.
-
Amphetamine Challenge: Administer a standardized dose of amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperactivity.
-
Activity Monitoring: Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of animals treated with the test compound + amphetamine to the vehicle + amphetamine group. A significant reduction in hyperactivity indicates potential antipsychotic efficacy.
Causality and Self-Validation: This model is based on the dopamine hypothesis of schizophrenia, where excessive dopamine signaling is linked to positive symptoms. By demonstrating that a D4 antagonist can reverse the effects of a dopamine-releasing agent, it provides evidence for its potential to modulate dopamine-dependent behaviors relevant to psychosis. The inclusion of a vehicle control group is essential to establish the baseline effect of amphetamine, and multiple dose groups for the test compound allow for the determination of a dose-response relationship.
Conclusion
The 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold represents a promising starting point for the development of a new generation of antipsychotic drugs. The exceptional selectivity of its derivatives for the dopamine D4 receptor over the D2 receptor offers a compelling mechanistic rationale for a therapeutic agent with an improved side-effect profile, particularly with respect to motor side effects. The potential to also address the cognitive and negative symptoms of schizophrenia, which are poorly managed by current treatments, further underscores the importance of this line of research. While early clinical trials with selective D4 antagonists have yielded mixed results, the development of compounds with optimized pharmacokinetic and pharmacodynamic properties, such as those derived from the 1-(2,3-dihydro-benzodioxin-6-yl)-piperazine scaffold, may yet unlock the full therapeutic potential of targeting the D4 receptor.[2] Rigorous preclinical evaluation using standardized protocols, as outlined in this guide, will be crucial in advancing these promising molecules toward clinical development.
References
- LaHoste, G. J., & Lapps, A. J. (1996). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Journal of Pharmacology and Experimental Therapeutics, 279(1), 126–131.
- Richelson, E. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
- Marchese, G., et al. (2021). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects.
- Sakamoto, Y., et al. (2022). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Scientific Reports, 12(1), 1-12.
- Wang, L., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 5(5), 327–333.
-
Kugler, J. A., et al. (2013). 1-(2,3-Dihydrobenzo[b][4][5]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).
- Kulkarni, S. K., & Singh, N. (2000). Dopamine D4 receptors and development of newer antipsychotic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 22(7), 529–541.
- Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195–1231.
- Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology, 26(2), 137–147.
- Ten Donkelaar, D. L., et al. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Thesis, Utrecht University.
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]
-
Dr. Oracle. (2025). What is the relationship between Olanzapine (generic name) and dopamine? Retrieved from [Link]
- de Beaurepaire, R. (2020).
- Lindsley, C. W., & Hopkins, C. R. (2017). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. Journal of Medicinal Chemistry, 60(17), 7233–7243.
-
Psychopharmacology Institute. (2016). Mechanism of Action of Quetiapine. Retrieved from [Link]
- Nemeroff, C. B., Kinkead, B., & Goldstein, J. M. (2002). Quetiapine: Preclinical Studies, Pharmacokinetics, Drug Interactions, and Dosing.
- Tarazi, F. I., et al. (2002). Effects of risperidone on dopamine receptor subtypes in developing rat brain. Neuroscience Letters, 323(3), 185–188.
-
Dr. Oracle. (2025). What medicines have an affinity for the mesolimbic dopamine D4 receptor? Retrieved from [Link]
-
Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work? Retrieved from [Link]
- Roth, B. L., et al. (2004). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. Psychopharmacology, 174(1), 34–38.
- Grace, A. A. (2023). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 17, 1146317.
- Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Neuropharmacology, 15(8), 1192–1207.
- Seeman, P., & Van Tol, H. H. (1995). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(3), 229–237.
- Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9.
- Lindsley, C. W., & Hopkins, C. R. (2017). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. Journal of Medicinal Chemistry, 60(17), 7233–7243.
-
Wikipedia contributors. (2024). Dopamine receptor D4. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Seeman, P. (1995). Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors.
-
Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Retrieved from [Link]
- Durcan, M. J., et al. (1995). Is clozapine selective for the dopamine D4 receptor? Life Sciences, 57(18), PL275–PL283.
-
Psychopharmacology Explained. (2020). Why is Clozapine So Unique? - Non D2 Receptor Actions. Retrieved from [Link]
- Cuerda, C., et al. (2019). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Frontiers in Neuroscience, 13, 1178.
- Adell, A., et al. (2014). Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone. International Journal of Neuropsychopharmacology, 17(9), 1433–1443.
- Marcotte, E. R., Pearson, D. M., & Srivastava, L. K. (2001). Animal models of schizophrenia: a critical review.
Sources
- 1. Dopamine D4 receptors and development of newer antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acnp.org [acnp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,3-Dihydro-benzodioxin-6-yl)-piperazine
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine and its analogues are valuable intermediates in pharmaceutical research.[3] However, their toxicological profile necessitates a rigorous and well-documented disposal plan. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and safeguarding both laboratory personnel and the environment. The procedures outlined here are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard, which mandate the proper management of hazardous chemicals from acquisition to disposal.[4][5]
Hazard Identification and Essential Risk Assessment
Understanding the specific hazards of a chemical is the foundational step for its safe management. The causality behind stringent disposal protocols is directly linked to the inherent risks a substance poses. 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine and its closely related derivatives are classified as acutely toxic and environmentally hazardous.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound class presents multiple significant hazards.[6][7][8] The primary risks are acute toxicity if swallowed, inhaled, or in contact with skin, potential for organ damage through repeated exposure, and long-term toxicity to aquatic life.[7][8] Therefore, under no circumstances may this chemical or its containers be disposed of in standard trash or via sink drains.[1]
Table 1: GHS Hazard Profile for 1-(2,3-Dihydro-benzo[1][2]dioxin-yl)-piperazine Analogues
| Hazard Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | H301 | Danger | Toxic if swallowed |
| Acute Toxicity (Dermal) | H311 | Danger | Toxic in contact with skin |
| Acute Toxicity (Inhalation) | H331 | Danger | Toxic if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | Warning | May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment (Chronic) | H411 | Warning | Toxic to aquatic life with long lasting effects |
| Source: Synthesized from Safety Data Sheets.[6][7][8][9] |
Personal Protective Equipment (PPE) and Safe Handling
Given the high acute toxicity, a robust PPE protocol is non-negotiable. The purpose of this PPE is to create an impermeable barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.
-
Engineering Controls: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
-
Gloves: Wear nitrile gloves (double-gloving is recommended) that are regularly inspected for tears or pinholes. Dispose of gloves immediately after handling and wash hands thoroughly.[11]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect skin and clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[12]
Waste Segregation and Containerization Protocol
The fundamental principle of chemical waste management is segregation. Improperly mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.[13] This compound must be treated as a distinct hazardous waste stream.
Step-by-Step Containerization:
-
Select an Appropriate Container:
-
Use a designated hazardous waste container that is clean, in good condition, and made of a material compatible with the chemical (e.g., a glass bottle or a suitable plastic jug).[14] The original product container is often an ideal choice for surplus material.[13]
-
Ensure the container has a secure, leak-proof screw-top cap.[4]
-
-
Label the Container Immediately:
-
Before any waste is added, affix a "Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) department.[15]
-
The label must clearly state the words "Hazardous Waste" .[16]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage. For this compound, write: "1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine ". If in solution, list the solvent as well (e.g., "Methanol, ~90%").[16]
-
Include the name and location of the generating laboratory.[13]
-
-
Keep the Container Closed:
Step-by-Step Disposal Procedures
The specific disposal path depends on the form of the waste. The following flowchart and detailed steps provide a self-validating system for managing all waste streams associated with this compound.
Caption: Disposal decision workflow for generated waste.
A. Unused Solid or Expired Reagent:
-
Ensure the original container's cap is tightly sealed.
-
Check that the original manufacturer's label is intact and legible.
-
Place a completed "Hazardous Waste" label on the container without obscuring the original label.
-
Place the container in a secondary containment bin (e.g., a plastic tub) in your lab's designated Satellite Accumulation Area (SAA).[17]
B. Contaminated Solutions (Aqueous or Organic):
-
Retrieve the dedicated, labeled hazardous waste container for this waste stream.
-
Working in a fume hood, carefully pour the waste solution into the container using a funnel.
-
Securely close the container cap immediately after adding the waste.
-
Log the addition on the container's label or an associated waste log.
C. Contaminated Labware (Glassware, Plasticware, Syringes):
-
Glassware: Due to the compound's high toxicity, glassware must be triple-rinsed.[18] The first two rinses must be collected as hazardous liquid waste in your designated container.[1] The third rinse may be disposed of down the drain with copious amounts of water, provided no other hazardous materials are present. Decontaminated, dry glassware can then be placed in the appropriate glass disposal box.
-
Plasticware/Syringes: Non-sharp items (e.g., pipette tips, tubes) should be collected in a designated, labeled container or a sturdy, clear plastic bag labeled as "Hazardous Waste" with the chemical name. Chemically contaminated sharps must be placed in a designated, puncture-resistant sharps container.[18]
D. Spill Cleanup Debris:
-
In the event of a spill, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite or sand).[11]
-
Carefully collect all contaminated absorbent materials, wipes, and disposable PPE.
-
Place all debris into a heavy-duty, clear plastic bag. Seal the bag, label it as "Hazardous Waste" with the chemical name, and then place it inside a second bag (double-bagging).[12]
On-Site Accumulation and Final Disposal
All generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] This area must be at or near the point of generation and under the control of laboratory personnel.[14]
Key SAA Rules:
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is 1 quart.[17] While this specific compound may not be P-listed, its high toxicity warrants similar caution.
-
Storage Time: Once a waste container is full, it must be moved to the central storage area or picked up by EHS within three days.[13]
-
Requesting Pickup: When your waste container is 90% full, or if you are finished generating that waste stream, submit a chemical waste pickup request to your institution's EHS department.[16] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with all federal and state regulations.
By adhering to this comprehensive guide, you build a self-validating system of safety and compliance, ensuring that your critical research does not come at the cost of personal or environmental health.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety.
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA).
-
OSHA Rules for Hazardous Chemicals. DuraLabel.
-
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine hydrochloride. PubChem, National Center for Biotechnology Information.
-
Proper Disposal of Fumaryl Diketopiperazine: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
-
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine Safety Data Sheets. Echemi.
-
Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
-
Hazard Summary: Piperazine. New Jersey Department of Health.
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
-
Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
-
MSDS of 1-(1,4-Benzodioxane-2-carbonyl)piperazine. Capot Chemical.
-
Safety Data Sheet: 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane Hydrochloride. TCI Chemicals.
-
Safety Data Sheet: 1,4-Benzodioxan-6-amine. Fisher Scientific.
-
Piperazine Safety Data Sheet. ChemicalBook.
-
1-(2,3-Dihydro-benzo[1][2]dioxine-6-sulfonyl)-piperazine. ChemSrc.
-
1-((2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)CARBONYL)PIPERAZINE. DrugFuture.
-
Benzodioxans. American Elements.
-
1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-6-yl)-piperazine. Chemos.
-
1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. National Center for Biotechnology Information (US).
-
1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine Export Supplier. MinistryOfMaterial.com.
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. osha.gov [osha.gov]
- 3. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine hydrochloride | C13H17ClN2O3 | CID 2822434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. capotchem.com [capotchem.com]
- 10. osha.gov [osha.gov]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. research.columbia.edu [research.columbia.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2,3-Dihydro-benzodioxin-6-yl)-piperazine
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine
For researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth safety and logistical information for 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine, a compound with significant potential in medicinal chemistry. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive safety and scientific integrity in your laboratory.
Understanding the Hazard Profile: A Synthesis of Data
Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4] Furthermore, they are recognized as skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[3][4] There is also evidence suggesting that some piperazine derivatives may have reproductive toxicity.
A closely related structure, 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine, is classified as toxic if swallowed, in contact with skin, or if inhaled.[5] This underscores the critical need for stringent containment and personal protective measures. The aromatic amine component also warrants caution, as this class of compounds can have various toxicological effects.
Therefore, we must operate under the assumption that 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine is a hazardous substance requiring meticulous handling to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that must be tailored to the specific experimental conditions. The following table summarizes the recommended PPE for handling 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | The piperazine moiety and aromatic amine structure necessitate robust chemical resistance. Nitrile gloves offer good splash resistance, but their resistance to amines can be limited.[1] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. For prolonged or high-risk procedures, consider heavier-duty butyl rubber gloves. |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes and airborne particles, which can cause severe eye damage.[3] |
| Body Protection | A buttoned lab coat, worn over personal clothing. For larger quantities or procedures with a high risk of splashing, chemical-resistant coveralls are recommended. | Prevents skin contact with the compound.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge). | Required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. This mitigates the risk of inhaling the toxic powder.[6][7] |
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: Decision tree for selecting appropriate PPE.
Operational Plans: From Receipt to Disposal
A comprehensive safety strategy extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and relevant hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly sealed.
Handling and Experimental Procedures
-
Designated Area: All work with 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dissemination of fine particles.
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Decontamination: After each use, decontaminate the work area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.[9]
-
Container Management: The waste container should be kept closed except when adding waste and stored in a secondary containment bin.
-
Rinsate Collection: When rinsing glassware, the initial rinsate should be collected as hazardous waste. Subsequent rinses with soap and water can typically be discharged to the sanitary sewer, but consult your institutional EHS guidelines.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[9]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-piperazine, ensuring the protection of themselves, their colleagues, and the environment, while advancing the frontiers of scientific discovery.
References
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from International Sourcing Inc. website: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. (n.d.). Retrieved from University of Pennsylvania Environmental Health and Radiation Safety website: [Link]
-
Piperazine Safety Data Sheet. (2023, April 3). Retrieved from European Directorate for the Quality of Medicines & HealthCare website: [Link]
-
Piperazine Hazard Summary. (n.d.). Retrieved from New Jersey Department of Health website: [Link]
-
Nitrile Gloves Chemical Resistance: What You Need to Know. (2022, December 29). Retrieved from WellBefore website: [Link]
-
OSHA Respirator Requirements for Selected Chemicals. (n.d.). Retrieved from Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health website: [Link]
-
Nitrile Gloves Chemical Resistance Guide. (2025, June 23). Retrieved from S&G Gloves website: [Link]
-
Respirator for Chemicals | Protective Dust Mask. (n.d.). Retrieved from uvex safety website: [Link]
-
Respirator Selection. (n.d.). Retrieved from 3M website: [Link]
-
Recommended PPE to handle chemicals. (n.d.). Retrieved from Bernardo Ecenarro website: [Link]
-
SAFETY DATA SHEET - Piperazine, anhydrous. (2010, November 24). Retrieved from Thermo Fisher Scientific website: [Link]
-
MSDS of 1-(1,4-Benzodioxane-2-carbonyl)piperazine. (2009, July 15). Retrieved from Capot Chemical website: [Link]
-
Glove Selection Chart - Chemical Breakthrough Times. (n.d.). Retrieved from All Safety Products website: [Link]
-
Glove Selection Chart - Chemical Breakthrough Times. (n.d.). Retrieved from Scribd website: [Link]
-
GLOVE SELECTION CHART. (n.d.). Retrieved from University of California, Santa Cruz, Environmental Health & Safety website: [Link]
-
Breakthrough time (BT) for different glove types, no movement versus movement. (n.d.). Retrieved from ResearchGate website: [Link]
Sources
- 1. gloves.com [gloves.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. thecompliancecenter.com [thecompliancecenter.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. 3m.com [3m.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
